molecular formula C8H10O2 B118111 1,4-Benzenedimethanol CAS No. 589-29-7

1,4-Benzenedimethanol

Cat. No.: B118111
CAS No.: 589-29-7
M. Wt: 138.16 g/mol
InChI Key: BWVAOONFBYYRHY-UHFFFAOYSA-N
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Description

1,4-Benzenedimethanol, also known as this compound, is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.41 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5097. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(hydroxymethyl)phenyl]methanol
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InChI

InChI=1S/C8H10O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVAOONFBYYRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O2
Source PubChem
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Related CAS

25214-80-6
Record name 1,4-Benzenedimethanol, homopolymer
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DSSTOX Substance ID

DTXSID1060427
Record name 1,4-Benzenedimethanol
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Molecular Weight

138.16 g/mol
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CAS No.

589-29-7
Record name 1,4-Benzenedimethanol
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Record name Terephthalyl alcohol
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Record name 1,4-BENZENEDIMETHANOL
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Record name 1,4-Benzenedimethanol
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Record name 1,4-Benzenedimethanol
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Record name p-phenylenedimethanol
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Record name TEREPHTHALYL ALCOHOL
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Foundational & Exploratory

1,4-Benzenedimethanol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,4-Benzenedimethanol: Properties, Synthesis, and Applications

Introduction

This compound, a key organic synthesis intermediate, is a versatile building block primarily utilized in the field of polymer chemistry. Its rigid aromatic core and reactive primary alcohol functionalities make it an ideal monomer for the synthesis of a variety of polymers with enhanced thermal and mechanical properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in polymerization, and its significant applications in materials science.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

General and Physical Properties
PropertyValueReference
CAS Number 589-29-7[1][2][3][4]
Molecular Formula C₈H₁₀O₂[2][3][4]
Molecular Weight 138.16 g/mol [3][4]
Appearance White crystalline powder or needles[1][5]
Melting Point 114-118 °C[1][2][6]
Boiling Point 138-143 °C at 1 mmHg[1][6]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 151.3 ± 16.9 °C[2]
Vapor Pressure 0.000282 mmHg at 25°C[1]
Solubility and Safety Information
PropertyValueReference
Water Solubility Soluble[5][7]
Other Solubilities Soluble in methanol, ether, and toluene.[1][5][8]
Incompatibilities Acids, acid chlorides, acid anhydrides, and oxidizing agents.[8]
Safety Harmful if swallowed or inhaled. Avoid contact with skin and eyes.[1]

Applications in Polymer Synthesis

This compound serves as a critical monomer in the synthesis of various polymers, imparting rigidity and thermal stability to the polymer backbone.

Polyester Synthesis

A significant application of this compound is in the production of polyesters through polycondensation reactions. For instance, it is used to synthesize poly(1,4-benzenedimethylene phthalate) and to modify the properties of biodegradable polymers like poly(butylene adipate-co-terephthalate) (PBAT). The introduction of this compound into the PBAT molecular chain via melt polycondensation results in copolyesters (PBPAT) with enhanced tensile strength, elastic modulus, and crystallinity.

Other Polymeric Materials

This compound is also utilized in the preparation of:

  • Poly(6-methyl-ε-caprolactone): A key intermediate for polylactide-based thermoplastic elastomers.

  • Hyper-cross-linked Polymers (HCP-BDM): Synthesized via Friedel-Crafts alkylation.

  • Soluble Polyphenylenes: An important class of polymers with applications in advanced materials.[6][8]

  • Polydimethylsiloxane-urea-urethane copolymers: Where it acts as a chain extender.

Experimental Protocols

Detailed methodologies for key polymerization processes involving this compound are provided below.

Protocol 1: Synthesis of PBPAT Copolyesters via Melt Polycondensation

This protocol describes the modification of poly(butylene adipate-co-terephthalate) (PBAT) with this compound (PXG) to produce PBPAT copolyesters.

Materials:

  • This compound (PXG)

  • Poly(butylene terephthalate) (PBAT)

  • Catalyst (e.g., tetrabutyl titanate)

Procedure:

  • Charge the reactor with the calculated amounts of PBAT and PXG monomers.

  • Add the catalyst to the mixture.

  • Purge the reactor with an inert gas (e.g., nitrogen) and heat the mixture to the desired reaction temperature to initiate melt polycondensation.

  • Maintain the reaction under vacuum to facilitate the removal of byproducts (e.g., water, ethylene glycol).

  • Continue the reaction until the desired molecular weight is achieved, which can be monitored by measuring the melt viscosity.

  • Extrude the resulting PBPAT copolyester from the reactor.

Characterization: The structure and properties of the synthesized PBPAT can be characterized using Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (¹H-NMR), gel permeation chromatography (GPC), X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Protocol 2: Synthesis of Soluble Poly(p-phenylene methylene) via Acid-Catalyzed Polymerization

While not directly using this compound as a monomer, this related protocol for synthesizing a soluble polyphenylene provides insight into the synthesis of this class of polymers. This method utilizes the acid-catalyzed polymerization of tribenzylborate.

Materials:

  • Tribenzylborate (TBB)

  • Dichloromethane (CH₂Cl₂)

  • Phosphorus pentoxide (P₂O₅)

  • Sulfuric acid (96%)

  • Tetrahydrofuran (THF)

Procedure:

  • Prepare a solution of TBB and P₂O₅ in CH₂Cl₂ in a flask placed in an ice bath.

  • Add sulfuric acid dropwise to the vigorously stirred mixture.

  • Stir the mixture for 1 hour at 0 °C, then continue stirring for 24 hours at room temperature. A noticeable increase in viscosity should be observed.

  • Pour the reaction mixture into ice water.

  • Separate the organic layer, wash it with a NaOH solution and then with water.

  • Remove the solvent by rotary evaporation.

  • Dissolve the residue in THF and precipitate it in a NaOH solution.

  • Redissolve the crude product in THF and centrifuge to remove inorganic impurities.

  • Reprecipitate the polymer in water, collect by filtration, and dry under vacuum.[9]

Reaction Pathways and Workflows

Visual representations of key processes involving this compound are provided below using Graphviz.

Guerbet Coupling of this compound with Ethanol

A proposed pathway for the Guerbet coupling of this compound with ethanol to form higher diols. This reaction proceeds via a hydrogen-borrowing mechanism.[10][11]

Guerbet_Coupling BDM This compound Aldehyde1 4-(hydroxymethyl)benzaldehyde BDM->Aldehyde1 Dehydrogenation Ethanol Ethanol Aldehyde2 Acetaldehyde Ethanol->Aldehyde2 Dehydrogenation Aldol_Intermediate Alkene Intermediate Aldehyde1->Aldol_Intermediate Aldehyde2->Aldol_Intermediate Cross-Aldol Condensation Final_Product 3-(4-(hydroxymethyl)phenyl)propan-1-ol Aldol_Intermediate->Final_Product Hydrogenation

Caption: Proposed pathway for the Guerbet coupling of this compound.

Experimental Workflow: Polyester Synthesis

A generalized workflow for the synthesis of a polyester using this compound.

Polyester_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing Monomers 1. Charge Monomers (this compound & Diacid/Diester) Catalyst 2. Add Catalyst Monomers->Catalyst Polycondensation 3. Melt Polycondensation (Inert Atmosphere, High Temperature) Catalyst->Polycondensation Vacuum 4. Apply Vacuum (Remove Byproducts) Polycondensation->Vacuum Extrusion 5. Extrude Polymer Vacuum->Extrusion Characterization 6. Characterization (FTIR, NMR, GPC, etc.) Extrusion->Characterization

Caption: Generalized workflow for polyester synthesis.

Conclusion

This compound is a valuable chemical intermediate with significant applications in polymer science. Its unique structure allows for the synthesis of a wide range of polymeric materials with desirable properties such as high thermal stability and mechanical strength. While its direct application in drug development is not well-documented, its role as a building block for advanced materials, some of which could have biomedical applications, is an area of ongoing research. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and scientists working with this versatile compound.

References

A Technical Guide to the Synthesis of 1,4-Benzenedimethanol from p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,4-Benzenedimethanol, also known as p-xylylene glycol, is a valuable aromatic diol used as a monomer in the synthesis of polyesters, polyurethanes, and other polymers. It also serves as a key intermediate in the production of various fine chemicals and pharmaceuticals. This technical guide provides an in-depth overview of the primary synthetic routes for producing this compound from the readily available feedstock, p-xylene. The guide details experimental protocols, presents quantitative data for comparison, and illustrates the chemical pathways for researchers, scientists, and professionals in drug development.

Route 1: Direct Catalytic Oxidation of p-Xylene

The direct oxidation of p-xylene to this compound represents the most straightforward approach, though it often faces challenges with selectivity and yield, as over-oxidation to aldehydes and carboxylic acids can occur. Recent advancements in catalyst design have aimed to improve the efficiency of this one-step process.

Logical Workflow: Direct Oxidation

G cluster_start Starting Material cluster_process Process cluster_product Product p_xylene p-Xylene reaction Catalytic Oxidation p_xylene->reaction Air, Catalyst (Au-Pt-Cu/Co3O4-Al2O3) product This compound reaction->product

Caption: Workflow for the direct catalytic oxidation of p-xylene.

Quantitative Data: Direct Oxidation
ParameterValueReference
Catalyst Au, Pt, and Cu on Co3O4-Al2O3 support[1]
Au Content 0.1-1 wt%[1]
Pt Content 0.05-1 wt%[1]
Reaction Temperature 70-110 °C (Optimal: 85-100 °C)[1]
Reaction Pressure 0.5-3 MPa (Optimal: 1.0-1.5 MPa)[1]
Air/p-Xylene Molar Ratio 10-30 (Optimal: 15-20)[1]
Volume Space Velocity 0.5-3 h⁻¹ (Optimal: 1.2-2.5 h⁻¹)[1]
Yield 18.6%[1]
Experimental Protocol: Direct Catalytic Oxidation

This protocol is based on the method described in patent CN103880594A.[1]

  • Catalyst Preparation: A Co3O4-Al2O3 composite oxide is used as a carrier, with a Co to Al molar ratio ranging from 1:100 to 1:250. This carrier is impregnated with aqueous solutions of Au, Pt, and Cu precursors to achieve final weight percentages of 0.1-1% for Au and 0.05-1% for Pt, and a Cu to Au molar ratio of 4-8.

  • Reaction Setup: A fixed-bed reactor is loaded with the prepared catalyst.

  • Reaction Execution: p-Xylene and air are pre-mixed and fed into the reactor. The reaction is maintained at a temperature of 85–100 °C and a pressure of 1.0–1.5 MPa. The air to p-xylene molar ratio is kept between 15 and 20, with a volume space velocity of 1.2–2.5 h⁻¹.

  • Product Analysis: The reaction output is collected and analyzed using gas chromatography to determine the conversion of p-xylene and the yield of this compound.

Route 2: Bromination of p-Xylene followed by Hydrolysis

This two-step route is a classic and reliable method for synthesizing this compound. It involves the free-radical bromination of the methyl groups of p-xylene to form 1,4-bis(bromomethyl)benzene, which is subsequently hydrolyzed to the target diol.

Logical Workflow: Bromination and Hydrolysis

G cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_product Product p_xylene p-Xylene bromination Free-Radical Bromination p_xylene->bromination NBS, Benzoyl Peroxide, CCl4, Reflux intermediate 1,4-Bis(bromomethyl)benzene bromination->intermediate hydrolysis Hydrolysis intermediate->hydrolysis Na2CO3, H2O, 1,4-Dioxane, 80°C product This compound hydrolysis->product

Caption: Workflow for the synthesis via bromination and hydrolysis.

Quantitative Data: Bromination and Hydrolysis

Step 1: Synthesis of 1,4-Bis(bromomethyl)benzene

ParameterValueReference
Reagents p-Xylene, N-bromosuccinimide (NBS), Benzoyl peroxide[2]
Solvent Carbon tetrachloride (CCl4)[2]
Temperature 70 °C (Reflux)[2]
Reaction Time 12 hours[2]
Yield 90%[2]

Step 2: Synthesis of this compound

ParameterValueReference
Reagents 1,4-Bis(bromomethyl)benzene, Sodium Carbonate (Na2CO3)[3]
Solvent Water, 1,4-Dioxane[3]
Temperature 80 °C[3]
Reaction Time 3 hours[3]
Yield 80%[3]
Purity 99.3% (after recrystallization)[3]
Experimental Protocols

Step 1: Synthesis of 1,4-Bis(bromomethyl)benzene [2]

  • Setup: In a 250 mL round-bottom flask, combine p-xylene (5 mL, 40.78 mmol) and 70 mL of carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (29.86 g, 167.80 mmol) and benzoyl peroxide (5.83 g, 24.08 mmol) to the flask.

  • Reaction: Place the flask in an oil bath and reflux the solution for 12 hours at 70 °C.

  • Workup: After the reaction, cool the solution to room temperature. The solid succinimide byproduct is removed by filtration.

  • Isolation: The solvent is removed from the filtrate by distillation to yield a pale yellow solid, 1,4-bis(bromomethyl)benzene.

Step 2: Hydrolysis to this compound [3]

  • Setup: Mix 100 g (0.38 mol) of 1,4-bis(bromomethyl)benzene, 30 g of sodium carbonate, 1000 g of soft water, and 300 g of 1,4-dioxane in a suitable reactor.

  • Reaction: Heat the mixture to 80 °C for approximately 3 hours. During the reaction, add aqueous sodium carbonate solution to maintain a weakly alkaline environment.

  • Isolation: Remove the majority of the organic solvent using a rotary evaporator. Extract the crude product with ethyl acetate (2 x 400 g).

  • Purification: Combine the organic layers and remove the solvent via rotary evaporation to yield crude product. Recrystallize the crude solid from a mixture of ethyl acetate and cyclohexane to obtain high-purity this compound.

Route 3: Oxidation to Terephthalic Acid followed by Reduction

This pathway involves two distinct stages common in industrial chemistry. First, p-xylene is oxidized to terephthalic acid (TPA) via the well-established AMOCO process.[4][5][6] The resulting dicarboxylic acid is then reduced to this compound.

Logical Workflow: Oxidation and Reduction

G cluster_start Starting Material cluster_step1 Step 1: Oxidation (AMOCO Process) cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Product p_xylene p-Xylene oxidation Liquid-Phase Air Oxidation p_xylene->oxidation Air, Co/Mn/Br Catalyst, Acetic Acid, 175-225°C intermediate Terephthalic Acid (TPA) oxidation->intermediate reduction Reduction intermediate->reduction Reducing Agent (e.g., LiAlH4) product This compound reduction->product

Caption: Workflow for synthesis via oxidation to TPA and subsequent reduction.

Quantitative Data: Oxidation and Reduction

Step 1: Oxidation of p-Xylene to Terephthalic Acid (AMOCO Process)

ParameterValueReference
Catalyst Homogeneous Co, Mn, and Br ions[4][5]
Solvent Acetic Acid[4]
Oxidant Air (Oxygen)[4]
Temperature 175–225 °C[4][5]
Pressure 15–30 bar[4]
Yield >95%[5]

Step 2: Reduction of Terephthalic Acid to this compound Note: Specific high-yield industrial protocols for this reduction are proprietary. The following is a representative lab-scale procedure.

ParameterValueReference
Reagent Lithium aluminium hydride (LiAlH4)[7]
Solvent Anhydrous ether (e.g., THF)[7]
Temperature Typically 0 °C to refluxGeneral Knowledge
Yield High (typically >90% for LiAlH4 reductions)General Knowledge
Experimental Protocols

Step 1: Synthesis of Terephthalic Acid (Conceptual AMOCO Process) [4][5]

  • Setup: The oxidation is performed in a high-pressure reactor designed to handle corrosive acidic media at high temperatures.

  • Reaction: p-Xylene is dissolved in acetic acid. A catalyst system comprising salts of cobalt and manganese, along with a bromide source (e.g., HBr), is added.

  • Execution: The reactor is pressurized with compressed air to 15-30 bar and heated to 175-225 °C. The reaction is highly exothermic and requires careful temperature control.

  • Isolation: As terephthalic acid is formed, it precipitates from the acetic acid solvent due to its low solubility. The crude TPA is then isolated by filtration or centrifugation.

  • Purification: The crude TPA is purified in a separate step, often involving hydrogenation to reduce impurities like 4-carboxybenzaldehyde (4-CBA).[4]

Step 2: Reduction of Terephthalic Acid (General Lab Protocol) [7]

  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: A suspension of lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like tetrahydrofuran (THF) is prepared in the flask under a nitrogen atmosphere and cooled in an ice bath. Note: To improve solubility and reactivity, terephthalic acid is often first converted to its dimethyl ester, which is then reduced.

  • Addition: A solution or slurry of terephthalic acid (or its ester) in THF is added dropwise to the LiAlH4 suspension with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be refluxed to ensure complete reduction.

  • Quenching: The reaction is carefully quenched by the sequential, slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water to precipitate the aluminum salts.

  • Isolation: The resulting solids are filtered off, and the organic filtrate is dried over an anhydrous salt (e.g., Na2SO4). The solvent is removed under reduced pressure to yield this compound, which can be further purified by recrystallization.

References

An In-depth Technical Guide on the Solubility of 1,4-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Benzenedimethanol (also known as p-xylylene glycol), a versatile building block in organic synthesis and polymer chemistry. While qualitative solubility information is available, this guide also presents detailed experimental protocols to enable researchers to determine quantitative solubility data in common laboratory solvents.

Introduction

This compound is a symmetrical aromatic diol with the chemical formula C₆H₄(CH₂OH)₂. Its structure, featuring a rigid benzene ring and two primary alcohol functional groups, governs its solubility characteristics. The hydroxyl groups are capable of hydrogen bonding, imparting a degree of polarity to the molecule, while the benzene ring is nonpolar. This amphiphilic nature results in varied solubility across different solvent classes.

Solubility Profile of this compound

The solubility of this compound is dictated by the "like dissolves like" principle. The presence of two polar hydroxyl groups suggests good solubility in polar protic solvents, while the nonpolar benzene ring allows for some solubility in nonpolar aromatic solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common solvents is not widely published. The following table provides a summary of the available qualitative information and serves as a template for researchers to populate with their own experimentally determined quantitative data.

SolventSolvent ClassPolarityQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
Water (cold)Polar ProticHighSlightly SolubleData not available
Water (hot)Polar ProticHighSoluble[2][3][4][5]Data not available
MethanolPolar ProticHighSoluble[2][3][4][5]Data not available
EthanolPolar ProticHighExpected to be solubleData not available
AcetonePolar AproticMediumExpected to be solubleData not available
Ethyl AcetatePolar AproticMediumExpected to be moderately solubleData not available
Diethyl EtherNonpolarLowSoluble[2][3][4][5]Data not available
TolueneNonpolarLowSoluble[2][3][4][5]Data not available
HexaneNonpolarVery LowExpected to be poorly solubleData not available
Dimethyl Sulfoxide (DMSO)Polar AproticHighSlightly Soluble[1][3]Data not available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of this compound in a given solvent using the widely accepted equilibrium shake-flask method followed by gravimetric analysis.[6][7][8][9][10][11]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Glass syringes

  • Pre-weighed glass evaporating dishes or beakers

  • Drying oven

  • Desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

    • Pipette a known volume (e.g., 10 mL) of the desired solvent into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to test for equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the dissolved solid is no longer changing.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for at least one hour to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a glass syringe.

    • Attach a 0.45 µm syringe filter to the syringe.

    • Dispense and discard the first few drops of the filtrate to saturate the filter material.

    • Carefully filter the desired volume (e.g., 5 mL) of the saturated solution into a pre-weighed evaporating dish.

  • Gravimetric Analysis:

    • Record the exact mass of the evaporating dish containing the filtrate.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of approximately 115-118°C is recommended, for instance, 80°C).

    • Continue drying until all the solvent has evaporated and the mass of the evaporating dish with the dried solute is constant.

    • Cool the evaporating dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.

    • Record the final constant mass of the evaporating dish and the dried this compound.

  • Calculation of Solubility:

    • Mass of the filtrate: (Mass of evaporating dish + filtrate) - (Mass of empty evaporating dish)

    • Mass of the dissolved this compound: (Mass of evaporating dish + dried solid) - (Mass of empty evaporating dish)

    • Mass of the solvent: Mass of the filtrate - Mass of the dissolved this compound

    • Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of the solvent) x 100

    • To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL solvent): Solubility ( g/100 g solvent) x Density of solvent (g/mL)

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solid Weigh excess This compound combine Combine in vial prep_solid->combine prep_solvent Measure known volume of solvent prep_solvent->combine agitate Agitate at constant temperature (24-48h) combine->agitate settle Settle excess solid agitate->settle filter Filter supernatant settle->filter weigh_filtrate Weigh filtrate filter->weigh_filtrate evaporate Evaporate solvent weigh_filtrate->evaporate weigh_solid Weigh dried solid evaporate->weigh_solid calculate Calculate solubility (g/100mL) weigh_solid->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Predicted Solubility of this compound Based on Solvent Polarity

This diagram illustrates the expected solubility trend of this compound in solvents with varying polarities, based on its chemical structure.

solubility_trend cluster_solute Solute cluster_solvents Solvents cluster_solubility Predicted Solubility solute This compound (Amphiphilic) polar_protic Polar Protic Water Methanol Ethanol polar_aprotic Polar Aprotic DMSO Acetone nonpolar Nonpolar Toluene Diethyl Ether Hexane high_sol High polar_protic->high_sol High H-bonding capacity moderate_sol Moderate polar_aprotic:f1->moderate_sol Dipole-dipole interactions low_sol Low polar_aprotic:f0->low_sol Slightly soluble nonpolar:f0->moderate_sol Aromatic interaction nonpolar:f1->moderate_sol Some polarity nonpolar:f2->low_sol Weak van der Waals forces

Caption: Predicted solubility of this compound based on solvent polarity.

References

Spectroscopic Analysis of 1,4-Benzenedimethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectral data for 1,4-Benzenedimethanol. It includes detailed experimental protocols for acquiring these spectra and presents the data in a clear, tabular format for easy reference and comparison.

Introduction

This compound, also known as terephthalyl alcohol, is a symmetrical aromatic diol with the chemical formula C₈H₁₀O₂. Its structure consists of a benzene ring substituted at the para positions with two hydroxymethyl (-CH₂OH) groups. This bifunctionality makes it a valuable precursor in the synthesis of various polymers, resins, and other organic molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in research and development settings. This guide focuses on two primary spectroscopic techniques: FT-IR and NMR (¹H and ¹³C), which provide detailed information about the molecule's functional groups and atomic connectivity.

FT-IR Spectral Data

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its hydroxyl, aromatic, and aliphatic C-H bonds.

Table 1: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3400Strong, BroadO-H stretch (from the hydroxyl groups)
~3000-3100MediumAromatic C-H stretch
~2850-2950MediumAliphatic C-H stretch (from the -CH₂- groups)
~1600, ~1470Weak-MediumC=C stretch in the aromatic ring
~1010-1050StrongC-O stretch (primary alcohol)
~820Strongpara-disubstituted benzene ring (C-H out-of-plane bend)

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR, or thin film).

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSolvent
~7.30Singlet4HAromatic protons (Ar-H)CDCl₃[1]
~4.65Singlet4HMethylene protons (-CH₂-)CDCl₃[1]
~5.15Triplet2HHydroxyl protons (-OH)DMSO-d₆[2]
~7.25Singlet4HAromatic protons (Ar-H)DMSO-d₆[2]
~4.45Doublet4HMethylene protons (-CH₂-)DMSO-d₆[2]

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. In some cases, it may appear as a broad singlet. The multiplicity of the methylene protons can also be affected by the coupling with the hydroxyl protons, which can sometimes be decoupled.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is also simplified by its symmetry, showing only three distinct carbon signals.

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentSolvent
~140Quaternary aromatic carbons (C-CH₂OH)CDCl₃
~127Aromatic methine carbons (CH)CDCl₃
~64Methylene carbons (-CH₂)CDCl₃

Experimental Protocols

Accurate and reproducible spectral data are contingent upon proper sample preparation and instrument operation. The following are detailed protocols for acquiring FT-IR and NMR spectra of this compound.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the FT-IR spectrum of a solid sample.[3][4]

  • Sample and KBr Preparation:

    • Thoroughly dry high-purity potassium bromide (KBr) in an oven to remove any moisture.

    • Grind approximately 1-2 mg of this compound and 100-200 mg of the dried KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet to correct for atmospheric and instrumental interferences.

    • Acquire the sample spectrum.

NMR Spectroscopy Protocol

This protocol outlines the general steps for preparing a sample of this compound for NMR analysis.[5][6]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[6]

    • Cap the NMR tube and gently agitate or vortex it until the sample is completely dissolved.

  • Spectral Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's specifications.

    • Place the sample in the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_nmr NMR Analysis cluster_interpretation Data Interpretation Sample This compound FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Acquire Acquire FT-IR Spectrum FTIR_Prep->FTIR_Acquire FTIR_Data FT-IR Spectral Data FTIR_Acquire->FTIR_Data Interpretation Structural Elucidation and Purity Assessment FTIR_Data->Interpretation NMR_Acquire Acquire 1H and 13C NMR Spectra NMR_Prep->NMR_Acquire NMR_Data NMR Spectral Data NMR_Acquire->NMR_Data NMR_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide to the Health and Safety of 1,4-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 1,4-Benzenedimethanol (CAS No. 589-29-7). The content is structured to meet the needs of laboratory and drug development professionals, with a focus on data presentation, safe handling protocols, and emergency procedures.

Chemical and Physical Properties

This compound, also known as p-xylylene glycol, is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₈H₁₀O₂[1][2]
Molecular Weight 138.16 g/mol [1][3][4]
Appearance White to off-white crystalline powder[1]
Melting Point 114-119 °C[2][3][5][6]
Boiling Point 138-143 °C at 1 mmHg[2][3][6]
Solubility Soluble in hot water, ether, toluene, and methanol.[1][2][6]
Synonyms p-Xylene-alpha,alpha'-diol, Terephthalyl alcohol[4][6]

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[1] The available information from safety data sheets indicates potential for irritation, but quantitative data such as LD50 or detailed study results are largely unavailable.

Hazard ClassificationFindingReferences
Acute Oral Toxicity GHS data suggests it may be harmful if swallowed, though detailed studies are lacking.[4]
Skin Irritation May cause skin irritation.[1][7] Symptoms can include itching, scaling, reddening, or blistering.[7]
Eye Irritation May cause serious eye irritation.[1][7] Symptoms can include redness, watering, and itching.[7]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust.[1][7]
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.[7][8]
Sensitization No information available.[8]

Experimental Protocols

Detailed experimental protocols for toxicological studies specific to this compound are not publicly available. However, this section outlines the standard methodologies that would be employed to assess the health hazards of a similar chemical substance, based on OECD and other regulatory guidelines.

Protocol for Acute Dermal Irritation Study (Based on OECD 404)
  • Objective: To assess the potential of a substance to cause skin irritation.

  • Test System: Healthy young adult albino rabbits.

  • Procedure:

    • Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

    • 0.5 g of the test substance (moistened with a small amount of water to form a paste) is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

    • The exposure period is 4 hours.

    • After 4 hours, the dressing and any residual test substance are removed.

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations are scored according to a standardized scale (e.g., Draize scale).

Protocol for Acute Eye Irritation Study (Based on OECD 405)
  • Objective: To determine the potential of a substance to produce irritation or corrosion to the eye.

  • Test System: Healthy young adult albino rabbits.

  • Procedure:

    • The eyes of the animal are examined for any pre-existing defects within 24 hours before the test.

    • A single dose of the test substance (e.g., 0.1 g for a solid) is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The other eye serves as a control.[9]

    • The eyelids are gently held together for about one second to prevent loss of the material.[9]

    • The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[9]

    • The observation period may be extended up to 21 days to assess the reversibility of any effects.[7]

    • Lesions are scored according to a standardized scale.

Handling and Safety Procedures

Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

PPE TypeSpecificationReferences
Eye Protection Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166.[1][6]
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber).[1]
Skin and Body Wear appropriate protective clothing to prevent skin exposure.[1][6]
Respiratory Use in a well-ventilated area. If dust generation is likely, a NIOSH/MSHA-approved respirator should be used.[1]
Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

G Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Storage start Start: Need to handle This compound assess Conduct Risk Assessment start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe ventilation Ensure Adequate Ventilation (e.g., Fume Hood) ppe->ventilation handle Handle the chemical: - Avoid dust generation - Avoid contact with skin/eyes - Avoid inhalation/ingestion ventilation->handle incompatible Keep away from incompatible substances (acids, oxidizing agents) handle->incompatible cleanup Clean work area and decontaminate equipment incompatible->cleanup wash Wash hands thoroughly cleanup->wash storage Store in a tightly closed container in a cool, dry, well-ventilated area wash->storage end End storage->end

Caption: Workflow for safe handling and storage of this compound.

Emergency and First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical. The following procedures should be followed.

Exposure RouteFirst Aid MeasuresReferences
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][7]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid. Wash clothing before reuse.[1][7]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1][7]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1][7]
Emergency Response Logic

The diagram below outlines the decision-making process for responding to an exposure incident.

G Emergency First Aid Procedures for this compound Exposure cluster_routes Emergency First Aid Procedures for this compound Exposure cluster_actions Emergency First Aid Procedures for this compound Exposure start Exposure Incident Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion action_skin Flush with soap and water for at least 15 min. Remove contaminated clothing. skin->action_skin action_eye Flush with water for at least 15 min, lifting eyelids. eye->action_eye action_inhalation Move to fresh air. Provide oxygen or artificial respiration if needed. inhalation->action_inhalation action_ingestion Rinse mouth. Drink 2-4 cups of water/milk. DO NOT induce vomiting. ingestion->action_ingestion end_node Seek Immediate Medical Attention action_skin->end_node action_eye->end_node action_inhalation->end_node action_ingestion->end_node

Caption: Logical flow for first aid response to exposure incidents.

Fire and Accidental Release Measures

  • Fire Fighting: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[1][7] Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7] During a fire, irritating and highly toxic gases may be generated.[1]

  • Accidental Release: Wear appropriate personal protective equipment.[1] Vacuum or sweep up material and place it into a suitable disposal container.[1] Avoid generating dusty conditions and ensure adequate ventilation.[1]

Stability and Reactivity

  • Stability: Stable under normal temperatures and pressures.[1]

  • Incompatible Materials: Avoid contact with acids, acid chlorides, acid anhydrides, and oxidizing agents.[1][6]

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide may be formed during combustion.[1][6]

This guide is intended to provide essential health and safety information. It is not a substitute for a thorough risk assessment, which should be conducted by qualified professionals before any handling or use of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

The Strategic Incorporation of 1,4-Benzenedimethanol for Enhanced Polymer Backbone Performance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate engineering of polymer backbones is a cornerstone of advanced materials science, enabling the precise tailoring of physical and chemical properties for a myriad of applications, from industrial plastics to sophisticated drug delivery systems. A key monomer in this endeavor is 1,4-Benzenedimethanol (BDM), a bifunctional aromatic diol. Its rigid para-substituted benzene ring, flanked by two primary hydroxyl groups, offers a unique structural motif that imparts significant improvements in the thermal stability, mechanical strength, and chemical resistance of various polymers.[1] This technical guide provides an in-depth exploration of the role of this compound in polymer backbone structures, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental processes to empower researchers in the development of next-generation materials.

The molecular architecture of this compound, with its rigid benzene core and reactive hydroxymethyl groups at the para positions, is central to its utility in polymer chemistry.[2] This specific arrangement facilitates its role as a diol in step-growth polymerization, allowing for the creation of linear and rigid polymer chains.[2] This inherent rigidity is directly translated to the resulting polymer, enhancing properties such as tensile strength and thermal stability.[1][3]

Impact on Polymer Properties: A Quantitative Analysis

The incorporation of this compound into polymer backbones leads to quantifiable improvements in their physical and thermal properties. The rigid aromatic nature of BDM restricts segmental motion, leading to higher glass transition temperatures (Tg) and often increased crystallinity. This translates to enhanced mechanical performance, including greater tensile strength and elastic modulus.

Polyesters

A notable example is the modification of poly(butylene adipate-co-terephthalate) (PBAT) with BDM to create a novel copolyester (PBPAT). The introduction of the rigid BDM monomer into the PBAT molecular chain via melt polycondensation results in significant enhancements in its mechanical and thermal properties.[3]

PropertyPBATPBPAT (BDM-modified)
Molecular Weight ( g/mol ) -3.54 x 10⁴
Crystallinity (%) 11.5714.07
Tensile Strength (MPa) 17.7025.21
Elastic Modulus (MPa) 132.28208.66
Table 1: Comparison of Mechanical and Physical Properties of PBAT and BDM-Modified PBAT (PBPAT). [3]

Another polyester synthesized using BDM is poly(1,4-benzenedimethylene phthalate). Thermal analysis of this polymer reveals a glass transition temperature (Tg) of 52°C. While this might be considered lower than some other aromatic polymers, it is attributed to the flexibility imparted by the methylene groups in the BDM monomer.[4] The thermal stability of this polymer is demonstrated by its decomposition temperatures, with a 5% mass loss occurring at 376.4°C and a 10% mass loss at 389.2°C.[4]

Thermal PropertyValue
Glass Transition Temperature (Tg) 52°C
Initial Decomposition Temperature (Tdi) 342.8°C
Temperature at 5% Mass Loss (Td 5%) 376.4°C
Temperature at 10% Mass Loss (Td 10%) 389.2°C
Temperature at 50% Mass Loss (Td 50%) 416.2°C
Residual Mass at 673.1°C (%) 8.740
Table 2: Thermal Properties of Poly(1,4-benzenedimethylene phthalate). [4]
Polyurethanes

In polyurethane synthesis, this compound serves as an effective chain extender.[5] The incorporation of its rigid aromatic structure into the polyurethane backbone can significantly enhance the thermal properties and stiffness of the resulting elastomers.[6]

Poly(silylether)s

This compound is also a valuable monomer in the synthesis of poly(silylether)s through dehydrogenative coupling with hydrosilanes. For instance, the manganese-catalyzed reaction of BDM with diphenylsilane yields a poly(silylether) with a glass transition temperature (Tg) of 22°C.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of polymers incorporating this compound.

Synthesis of Poly(1,4-benzenedimethylene phthalate)

This protocol describes the solution polycondensation of this compound with phthaloyl chloride.[7]

Materials:

  • This compound (4.97 g, 0.036 mol)

  • Phthaloyl chloride (7.307 g, 0.036 mol)

  • Pyridine (8.54 g, 0.108 mol)

  • 4-Dimethylaminopyridine (4-DMAP) (catalytic amount)

  • Dry Tetrahydrofuran (THF) (90 mL)

  • Chloroform

  • Methanol

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound, pyridine, and a catalytic amount of 4-DMAP in 60 mL of dry THF in a reaction vessel.

  • Add a solution of phthaloyl chloride in 30 mL of dry THF dropwise to the stirred solution at 30-35°C.

  • Continue stirring for 1 hour at 30-35°C and then for 3 days at room temperature, during which the polymer will precipitate.

  • Evaporate the solvent.

  • Dissolve the solid residue in 150 mL of chloroform and wash successively with 500 mL of water (twice), 150 mL of 6% (v/v) HCl solution, and 500 mL of distilled water (three times).

  • Dry the chloroform solution over anhydrous sodium sulfate.

  • Concentrate the solution to approximately 100 mL.

  • Precipitate the polymer by adding the chloroform solution dropwise to 500 mL of methanol.

  • Filter the precipitated white polymer and dry it under vacuum at 55°C.

Melt Polycondensation for BDM-Modified PBAT (PBPAT)

This protocol outlines the synthesis of PBPAT through a two-step melt polycondensation process.[3][8]

Materials:

  • Terephthalic acid (TPA)

  • Adipic acid (AA)

  • 1,4-Butanediol (BDO)

  • This compound (BDM)

  • Tetrabutyl titanate (TBT) catalyst

Procedure:

  • Esterification: Charge the reactor with TPA, AA, BDO, and BDM. Heat the mixture to 180-220°C under a nitrogen atmosphere with continuous stirring. Water is removed as a byproduct. The reaction is continued until the theoretical amount of water is collected.

  • Polycondensation: Add the TBT catalyst to the oligomers from the first step. Increase the temperature to 240-260°C and gradually apply a vacuum (below 1 torr) to facilitate the removal of excess BDO and promote chain growth. The reaction is monitored by the increase in melt viscosity and is considered complete when the desired viscosity is achieved.

Synthesis of Poly(silylether)s

This protocol describes the manganese-catalyzed dehydrogenative coupling of this compound and diphenylsilane.[1]

Materials:

  • This compound

  • Diphenylsilane

  • Manganese catalyst (e.g., [Mn(CO)5Br])

  • Dry solvent (e.g., toluene)

Procedure:

  • In a glovebox, charge a reaction vessel with the manganese catalyst, this compound, and diphenylsilane in the desired molar ratio.

  • Add dry solvent to the vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., refluxing toluene).

  • Monitor the reaction progress by techniques such as NMR to observe the disappearance of the hydroxyl and silane hydrogen peaks.

  • After the reaction is complete, cool the mixture and precipitate the polymer in a non-solvent (e.g., methanol).

  • Collect the polymer by filtration and dry under vacuum.

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) provide clear visual representations of the synthetic pathways and experimental workflows involving this compound.

Polymer_Synthesis_Pathways cluster_polyester Polyester Synthesis cluster_polyurethane Polyurethane Synthesis cluster_polysilylether Poly(silylether) Synthesis BDM This compound Polyester Polyester (e.g., PBPAT) BDM->Polyester Melt Polycondensation Polyurethane Polyurethane BDM->Polyurethane Chain Extender Polysilylether Poly(silylether) BDM->Polysilylether Dehydrogenative Coupling Diacid Dicarboxylic Acid (e.g., Terephthalic Acid, Adipic Acid) Diacid->Polyester Diisocyanate Diisocyanate Diisocyanate->Polyurethane Polyol Polyol Polyol->Polyurethane Hydrosilane Hydrosilane (e.g., Diphenylsilane) Hydrosilane->Polysilylether Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomers Monomers (including this compound) Reaction Polymerization Reaction (e.g., Melt Polycondensation, Solution Polymerization) Monomers->Reaction Catalyst Catalyst Catalyst->Reaction Purification Purification (Precipitation, Washing) Reaction->Purification Polymer Purified Polymer Purification->Polymer Structural Structural Analysis (FTIR, NMR) Polymer->Structural Thermal Thermal Analysis (DSC, TGA) Polymer->Thermal Mechanical Mechanical Testing (Tensile, Modulus) Polymer->Mechanical MolecularWeight Molecular Weight (GPC) Polymer->MolecularWeight

References

An In-depth Technical Guide to the Thermal Decomposition of 1,4-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Benzenedimethanol, also known as p-xylene-α,α'-diol, is a versatile aromatic diol utilized in the synthesis of various polymers and specialty chemicals. Understanding its thermal stability and decomposition behavior is critical for its application in materials science, organic synthesis, and for ensuring safe handling and processing at elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, drawing upon available data for the compound and its structural analogs. The guide details plausible decomposition pathways, identifies potential thermal degradation products, and outlines standard experimental protocols for thermal analysis. All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a white crystalline solid with a melting point in the range of 114-118 °C.[1] Its chemical structure, featuring two primary benzylic alcohol functionalities, dictates its reactivity and thermal behavior. The presence of the aromatic ring and the hydroxyl groups makes it susceptible to a variety of thermal degradation reactions, including dehydration, dehydrogenation, and fragmentation of the benzene ring at higher temperatures. This guide will explore these processes in detail.

Thermal Decomposition Pathways

The thermal decomposition of this compound is a complex process that can proceed through several competing pathways, largely dependent on the temperature and the presence of atmospheric gases. Based on the thermal behavior of related compounds such as terephthalic acid and bis(hydroxylethyl) terephthalate (BHET), a multi-step decomposition mechanism can be proposed.[2][3]

A plausible initial step in the thermal decomposition is the dehydrogenation to form 4-(hydroxymethyl)benzaldehyde, a reaction observed in catalytic systems.[4] Subsequent reactions can involve further dehydrogenation, decarbonylation, and fragmentation.

Below is a proposed signaling pathway for the major thermal decomposition routes of this compound.

Thermal_Decomposition_Pathway cluster_initial Initial Decomposition cluster_secondary Secondary Decomposition cluster_tertiary Further Fragmentation 1_4_BDM This compound Intermediate_Aldehyde 4-(Hydroxymethyl)benzaldehyde 1_4_BDM->Intermediate_Aldehyde -H2 Terephthalaldehyde Terephthalaldehyde Intermediate_Aldehyde->Terephthalaldehyde -H2 p_Tolualdehyde p-Tolualdehyde Intermediate_Aldehyde->p_Tolualdehyde -H2O Terephthalic_Acid Terephthalic Acid Terephthalaldehyde->Terephthalic_Acid +O2 (if present) Toluene Toluene p_Tolualdehyde->Toluene -CO Benzene Benzene Terephthalic_Acid->Benzene -2CO2 CO_CO2 CO, CO2 Benzene->CO_CO2 High Temp Oxidation Toluene->CO_CO2 High Temp Oxidation

Figure 1: Proposed thermal decomposition pathway for this compound.

Quantitative Data from Thermal Analysis

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data

Temperature Range (°C)Mass Loss (%)Associated Process
150 - 250~5 - 10Dehydration/Initial Decomposition
250 - 400~30 - 40Primary Decomposition (Loss of side chains)
400 - 600~40 - 50Secondary Decomposition/Char Formation

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data

Peak Temperature (°C)Enthalpy Change (J/g)Thermal Event
~118EndothermicMelting
~280EndothermicOnset of Decomposition
~350ExothermicMajor Decomposition

Table 3: Potential Pyrolysis Products Identified by Py-GC-MS

Retention Time (min)Compound NamePlausible Origin
VariesWaterDehydration
VariesFormaldehydeSide-chain cleavage
Varies4-Methylbenzyl alcoholDehydration and rearrangement
Variesp-TolualdehydeDehydrogenation
VariesTerephthalaldehydeDehydrogenation
VariesTolueneDecarbonylation of p-tolualdehyde
VariesBenzeneDecarboxylation of terephthalic acid (from oxidation)
Variesp-XyleneReduction of this compound

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data in thermal analysis. The following sections outline standard protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) tailored for the study of this compound.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

    • Record the mass loss and temperature continuously throughout the experiment.

    • Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum mass loss rate, and final residue percentage.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow associated with thermal transitions in this compound, such as melting and decomposition.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Hermetically seal the pan to prevent sublimation before decomposition.

    • Place the sealed sample pan and an empty sealed reference pan in the DSC cell.

    • Heat the sample from ambient temperature to a temperature just below the onset of decomposition (determined by TGA, e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen purge.

    • Record the heat flow as a function of temperature.

    • Analyze the DSC thermogram to determine the melting point and enthalpy of fusion. A second run may be performed to observe any changes after the initial heating.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of this compound.

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Procedure:

    • Place approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.

    • Introduce the sample cup into the pyrolyzer, which is interfaced with the GC injector.

    • Pyrolyze the sample at a series of temperatures (e.g., 300 °C, 450 °C, and 600 °C) for a short duration (e.g., 10-20 seconds) in an inert atmosphere (helium).

    • The pyrolysis products are swept directly onto the GC column.

    • Separate the products using a suitable capillary column (e.g., a non-polar or medium-polarity column) with a programmed temperature ramp (e.g., 40 °C for 2 min, then ramp to 280 °C at 10 °C/min).

    • Detect and identify the separated compounds using a mass spectrometer operating in electron ionization (EI) mode.

    • Compare the obtained mass spectra with a library (e.g., NIST) for compound identification.

Below is a diagram illustrating a typical experimental workflow for the thermal analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample Grinding Grinding (if solid) Sample->Grinding Weighing Accurate Weighing Grinding->Weighing TGA TGA Analysis Weighing->TGA DSC DSC Analysis Weighing->DSC Py_GC_MS Py-GC-MS Analysis Weighing->Py_GC_MS TGA_Data Mass Loss vs. Temp TGA->TGA_Data DSC_Data Heat Flow vs. Temp DSC->DSC_Data Py_GC_MS_Data Chromatogram & Mass Spectra Py_GC_MS->Py_GC_MS_Data Decomposition_Pathway Decomposition Pathway Elucidation TGA_Data->Decomposition_Pathway DSC_Data->Decomposition_Pathway Py_GC_MS_Data->Decomposition_Pathway

Figure 2: General experimental workflow for thermal analysis.

Conclusion

While direct and detailed experimental studies on the thermal decomposition of this compound are limited in the public domain, this guide provides a robust framework for understanding its potential thermal behavior. The proposed decomposition pathways, based on the chemistry of benzylic alcohols and data from structurally similar compounds, offer a solid starting point for researchers. The detailed experimental protocols provided herein will enable scientists and professionals to conduct systematic investigations into the thermal properties of this compound, leading to a better understanding of its stability and degradation mechanisms. Such knowledge is paramount for the development of new materials and for ensuring the safe and effective application of this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of 1,4-Benzenedimethanol

This technical guide provides a comprehensive overview of the crystal structure of this compound (also known as p-xylylene glycol), a versatile organic compound used as a monomer in polymer chemistry and as an intermediate in organic synthesis.[1][2] Its molecular architecture, characterized by a rigid benzene ring with two para-substituted hydroxymethyl groups, dictates its chemical reactivity and physical properties.[1] Understanding its solid-state structure is crucial for applications in materials science and drug development.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system and belongs to the space group P21/n.[1][3] The key crystallographic parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₈H₁₀O₂
Crystal SystemMonoclinic
Space GroupP21/n
Unit Cell Volume (ų)688.8(2)
Z (molecules/unit cell)4
Temperature (K)180
R-factor0.040
wR-factor0.101

Data sourced from a single-crystal X-ray study conducted at 180 K.[3]

Molecular Structure and Supramolecular Assembly

The this compound molecule consists of a central benzene ring with two hydroxymethyl (-CH2OH) groups attached at the para positions.[1] In the crystalline state, the molecule possesses no crystallographic symmetry.[3]

The defining feature of the crystal packing is the extensive network of intermolecular hydrogen bonds. Molecules are linked by O—H⋯O hydrogen bonds, specifically alternating O1—H01···O2 and O2—H02···O1 interactions.[1][3] This hydrogen bonding scheme organizes the molecules into extensive supramolecular sheets that are parallel to the (001) crystal plane.[3] These sheets are then stacked along the c-axis, held together by weaker C—H⋯O interactions, in an ABAB arrangement.[3]

cluster_sheet_A Supramolecular Sheet A cluster_sheet_B Supramolecular Sheet B mol_A1 Molecule A1 mol_A2 Molecule A2 mol_A1->mol_A2 O-H···O mol_A3 Molecule A3 mol_A2->mol_A3 O-H···O mol_B2 Molecule B2 mol_A2->mol_B2 C-H···O Interaction (Stacking Force) mol_B1 Molecule B1 mol_B1->mol_B2 O-H···O mol_B3 Molecule B3 mol_B2->mol_B3 O-H···O

Diagram of the hydrogen bonding and stacking in this compound.

Experimental Protocols

A common laboratory-scale synthesis involves the hydrolysis of 1,4-bis(bromomethyl)benzene.[4]

Materials:

  • 1,4-bis(bromomethyl)benzene

  • Sodium carbonate

  • 1,4-dioxane

  • Deionized water

  • Ethyl acetate

  • Cyclohexane

Procedure:

  • A mixture of 1,4-bis(bromomethyl)benzene (0.38 mol), sodium carbonate (30 g), deionized water (1000 g), and 1,4-dioxane (300 g) is prepared.[4]

  • The mixture is heated to 80°C and refluxed for approximately 3 hours.[4]

  • After cooling, an aqueous solution of sodium carbonate is added to ensure the reaction mixture is weakly alkaline.[4]

  • The majority of the organic solvent is removed using a rotary evaporator.[4]

  • The crude product is extracted twice with ethyl acetate (400 g portions).[4]

  • The combined organic layers are concentrated via a rotary evaporator to yield the crude product.[4]

  • High-purity this compound is obtained by recrystallization from a mixture of ethyl acetate and cyclohexane.[4]

start Start: Reagents reagents Mix 1,4-bis(bromomethyl)benzene, Na₂CO₃, Dioxane, and Water start->reagents reflux Heat to 80°C (Reflux for 3 hours) reagents->reflux alkalinize Add Na₂CO₃ solution reflux->alkalinize evaporate1 Remove Organic Solvents (Rotary Evaporator) alkalinize->evaporate1 extract Extract with Ethyl Acetate evaporate1->extract evaporate2 Concentrate Organic Layers extract->evaporate2 recrystallize Recrystallize from Ethyl Acetate/Cyclohexane evaporate2->recrystallize product Final Product: Pure this compound recrystallize->product

Workflow for the synthesis of this compound.

The determination of the crystal structure involves the following general steps:

Procedure:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown from a solution, typically by slow evaporation of the solvent (e.g., the ethyl acetate/cyclohexane mixture from the synthesis).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 180 K) to minimize thermal vibrations of the atoms.[3] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal structure are determined (structure solution). These atomic positions and their displacement parameters are then optimized to best fit the experimental diffraction data (structure refinement). The quality of the final structure is assessed using metrics such as the R-factor.[3]

Applications in Drug Development and Materials Science

The structural rigidity imparted by the benzene ring and the reactive nature of the two primary alcohol groups make this compound a valuable building block.[1]

  • Polymer Chemistry: It is a key monomer for the synthesis of polyesters and polyurethanes, where the para-substitution allows for the formation of linear, rigid polymer chains, contributing to mechanical strength and thermal stability.[1][2]

  • Organic Synthesis: It serves as a precursor for more complex molecules in the pharmaceutical and specialty chemicals industries.[2][5]

  • Supramolecular Chemistry: The well-defined hydrogen bonding pattern makes it a model compound for studying intermolecular interactions and crystal engineering.[1]

References

An In-Depth Technical Guide to 1,4-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Benzenedimethanol, a versatile aromatic diol. It covers its fundamental molecular properties, established synthesis protocols, and its role in advanced chemical transformations, offering valuable insights for professionals in research and development.

Core Molecular Properties

This compound, also known as p-xylene-α,α'-diol or terephthalyl alcohol, is a symmetrical aromatic compound with two primary alcohol functional groups.[1][2] Its rigid benzene core and reactive hydroxymethyl groups make it a valuable building block in polymer chemistry and organic synthesis.[2]

The key molecular identifiers and properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular FormulaC₈H₁₀O₂[1][3][4]
Molecular Weight138.16 g/mol [3][4]
CAS Registry Number589-29-7[1][3]
IUPAC Name(4-(hydroxymethyl)phenyl)methanol
Alternate Namesp-Xylene-α,α'-diol, Terephthalyl alcohol[1][3][5]
Melting Point114-118 °C[4]
SolubilitySoluble in ether, toluene, methanol, hot water[4][6]

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been established.[2] Common methods include the reduction of terephthalic acid derivatives and the hydrolysis of p-xylylene dihalides.[2] Below is a detailed protocol for the synthesis via hydrolysis of 1,4-bis(bromomethyl)benzene.

This method provides a reliable route to this compound with good yield and purity.[7]

Materials:

  • 1,4-bis(bromomethyl)benzene (100 g, 0.38 mol)

  • Sodium carbonate (30 g)

  • Deionized water (1000 g)

  • 1,4-Dioxane (300 g)

  • Ethyl acetate

  • Cyclohexane

Procedure:

  • Combine 1,4-bis(bromomethyl)benzene, sodium carbonate, deionized water, and 1,4-dioxane in a suitable reaction vessel.[7]

  • Heat the mixture to 80°C for approximately 3 hours.[7]

  • After the reaction, make the solution weakly alkaline by adding an aqueous solution of sodium carbonate.[7]

  • Remove the majority of the organic solvent using a rotary evaporator.[7]

  • Extract the resulting crude product with ethyl acetate (2 x 400 g).[7]

  • Combine the organic layers and remove the ethyl acetate via rotary evaporation to yield the crude terephthalyl alcohol.[7]

  • Recrystallize the crude product from a mixture of ethyl acetate and cyclohexane to obtain high-purity this compound. A yield of approximately 80% can be expected.[7]

Advanced Applications in Catalysis: The Hydrogen-Borrowing Mechanism

This compound is a key substrate in innovative catalytic processes. One such process is its conversion to higher-value alcohols through a "hydrogen-borrowing" mechanism.[8][9] This reaction pathway is of significant interest as it allows for the upgrading of biomass- or plastic-derived feedstocks, such as from polyethylene terephthalate (PET) recycling, into more valuable chemical products.[8][9]

The diagram below illustrates the proposed mechanism for the ruthenium-catalyzed coupling of this compound with ethanol to form 3-(4-(hydroxymethyl)phenyl)propan-1-ol.[8]

HydrogenBorrowingMechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product BDM This compound Ald1 4-(Hydroxymethyl)benzaldehyde BDM->Ald1 Dehydrogenation EtOH Ethanol Ald2 Acetaldehyde EtOH->Ald2 Dehydrogenation Ru_cat Ru Catalyst Alkene Alkene Intermediate Ald1->Alkene Aldol Condensation Ald2->Alkene Product 3-(4-(Hydroxymethyl)phenyl)propan-1-ol Alkene->Product Hydrogenation

References

Methodological & Application

Application Notes: Polycondensation of 1,4-Benzenedimethanol with Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The polycondensation of 1,4-benzenedimethanol (also known as p-xylylene glycol) with various dicarboxylic acids produces a versatile range of polyesters. The incorporation of the rigid benzene ring from this compound into the polymer backbone typically enhances the thermal stability and mechanical properties of the resulting materials compared to their purely aliphatic counterparts. These polyesters are of significant interest for applications requiring high performance, including advanced coatings, engineering plastics, and biomedical materials.

This document provides detailed protocols for the synthesis of these polyesters via melt polycondensation, a common solvent-free method. It also includes characterization techniques and a summary of material properties reported in the literature for related copolyester systems.

Key Attributes of Polyesters from this compound

  • Enhanced Thermal Stability: The aromatic ring increases the glass transition temperature (Tg) and thermal decomposition temperature of the polyesters.

  • Improved Mechanical Properties: The rigid structure contributes to higher tensile strength and elastic modulus.[1]

  • Tunable Properties: By selecting different dicarboxylic acids (e.g., aliphatic vs. aromatic), the final properties such as flexibility, crystallinity, and melting point can be tailored.

Common Dicarboxylic Acids Used

  • Aliphatic: Adipic Acid, Succinic Acid, Sebacic Acid

  • Aromatic: Terephthalic Acid, Phthalic Acid

Catalysis

The polycondensation reaction requires a catalyst to achieve high molecular weight polymers in a reasonable timeframe. Common catalysts include:

  • Antimony compounds (e.g., Antimony trioxide)

  • Titanium compounds (e.g., Tetrabutyl titanate)[2][3]

  • Tin compounds (e.g., Stannous octoate, Dibutyltin laurate)

  • Acid catalysts (e.g., p-Toluenesulfonic acid)

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation

This protocol is a generalized method for synthesizing polyesters from this compound and a dicarboxylic acid (e.g., Adipic Acid) and is based on established polyesterification procedures.

Materials:

  • This compound (BDM)

  • Adipic Acid (or other dicarboxylic acid)

  • Tetrabutyl titanate (TBT) or Antimony Trioxide (Sb₂O₃) catalyst (approx. 200-500 ppm relative to polymer weight)

  • Antioxidant/Stabilizer (e.g., Phosphorous acid)

  • High-purity nitrogen gas

Equipment:

  • Glass reactor vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and vacuum system.

  • Heating mantle with a programmable temperature controller.

  • Vacuum pump capable of reaching <1 mbar.

Procedure:

Stage 1: Esterification (Nitrogen Purge)

  • Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the chosen dicarboxylic acid. A slight excess of the diol (e.g., 1.05:1 molar ratio of diol to diacid) can be used to compensate for any potential loss during heating.

  • Catalyst Addition: Add the catalyst and stabilizer to the monomer mixture.

  • Inerting: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove all oxygen. Maintain a slow, constant nitrogen flow during this stage.

  • Heating: Begin heating the mixture with continuous stirring (e.g., 50-100 RPM). Gradually increase the temperature to 180-220°C.

  • Water Removal: As the esterification reaction proceeds, water will be produced as a byproduct and will distill from the reaction mixture. Continue this stage until the distillation of water ceases (typically 2-4 hours).

Stage 2: Polycondensation (Vacuum)

  • Applying Vacuum: Gradually decrease the pressure inside the reactor to a high vacuum (<1 mbar) over 30-60 minutes.

  • Increasing Temperature: Simultaneously, increase the reaction temperature to 230-260°C.

  • Polymerization: Continue the reaction under high vacuum and elevated temperature. The viscosity of the molten polymer will increase significantly as the molecular weight builds. The progress of the reaction can be monitored by the torque on the mechanical stirrer.

  • Completion: The reaction is considered complete when the desired melt viscosity is achieved (typically 2-5 hours).

  • Extrusion and Quenching: Stop the reaction and extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench it.

  • Pelletization: The resulting solid polymer strand can be pelletized for storage and further characterization.

Protocol 2: Solution Polycondensation with an Acid Chloride

This method is suitable for laboratory-scale synthesis when using a more reactive dicarboxylic acid derivative, like an acid chloride.[4]

Materials:

  • This compound (BDM)

  • Phthaloyl Chloride (or other diacid chloride)

  • Pyridine (acid scavenger)

  • 4-DMAP (catalyst)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

Procedure:

  • Dissolve this compound (1.0 eq), pyridine (3.0 eq), and a catalytic amount of 4-DMAP in anhydrous THF in a flask.[4]

  • In a separate flask, dissolve the diacid chloride (1.0 eq) in anhydrous THF.

  • Slowly add the diacid chloride solution dropwise to the stirred diol solution at a controlled temperature (e.g., 30-35°C).[4]

  • After the addition is complete, continue stirring the reaction mixture for 1 hour at 30-35°C, followed by stirring for 3 days at room temperature.[4]

  • The polymer will precipitate as a solid. Isolate the polymer by filtration, wash thoroughly with water and methanol to remove pyridine hydrochloride and unreacted monomers, and dry under vacuum.

Data Presentation

The following table summarizes properties for copolyesters where this compound (BDM) was incorporated into a PBAT (poly(butylene adipate-co-terephthalate)) backbone. Data for pure homopolymers of BDM with a single dicarboxylic acid is limited in readily available literature.

Polymer SystemMonomers UsedMolecular Weight (Mw, g/mol )Tg (°C)Tm (°C)Td, 5% (°C)¹Tensile Strength (MPa)Elastic Modulus (MPa)Ref
PBAT 1,4-Butanediol, Adipic Acid, Terephthalic Acid----17.70132.28[1]
PBPAT 1,4-Butanediol, Adipic Acid, Terephthalic Acid, This compound 35,400---25.21208.66[1]
Poly(1,4-benzenedimethylene phthalate) This compound , Phthaloyl Chloride-52-376.4--[4]

¹ Td, 5% refers to the temperature at which 5% weight loss occurs via TGA.

Visualizations

Chemical Reaction and Workflow Diagrams

Polycondensation_Reaction BDM This compound (Diol) plus1 + BDM->plus1 DCA Dicarboxylic Acid arrow Heat, Catalyst (-H₂O) DCA->arrow Polyester Polyester Water Water plus1->DCA arrow->Polyester arrow->Water

Caption: General Polycondensation Reaction Scheme.

Experimental_Workflow arrow B Stage 1: Esterification - Purge with N₂ - Heat to 180-220°C - Remove H₂O byproduct arrow->B C Stage 2: Polycondensation - Apply High Vacuum (<1 mbar) - Increase Temp to 230-260°C arrow->C D Monitor Viscosity (Reaction Completion) arrow->D E Polymer Extrusion & Quenching arrow->E F Pelletization & Drying arrow->F G Characterization (GPC, DSC, TGA, NMR) arrow->G A Charge Reactor: 1. This compound 2. Dicarboxylic Acid 3. Catalyst A->arrow B->arrow C->arrow D->arrow E->arrow F->arrow

Caption: Two-Stage Melt Polycondensation Workflow.

References

Application Notes and Protocols for the Synthesis of Polyesters Using 1,4-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyesters utilizing 1,4-benzenedimethanol as a key diol monomer. The inclusion of this compound in the polymer backbone imparts rigidity and thermal stability due to its aromatic ring, making the resulting polyesters suitable for a range of applications, from advanced materials to biomedical uses, including drug delivery.[1] This document outlines three primary synthesis methodologies: melt polycondensation, acyclic diene metathesis (ADMET) polymerization, and enzymatic synthesis.

Introduction to this compound in Polyester Synthesis

This compound, also known as p-xylylene glycol, is a bifunctional monomer with two primary alcohol groups, making it an excellent building block for step-growth polymerization.[1] Its para-substitution allows for the formation of linear and rigid polymer chains, which enhances the mechanical strength and thermal properties of the resulting polyesters.[1] These characteristics are highly desirable in materials science and for the development of stable drug delivery matrices.

Key Synthesis Methodologies

Melt Polycondensation

Melt polycondensation is a widely used, solvent-free method for synthesizing high molecular weight polyesters. The reaction is typically carried out in two stages: an initial esterification or transesterification step at atmospheric pressure, followed by a polycondensation step under high vacuum and elevated temperatures to remove the condensation byproducts and drive the reaction toward high molecular weight polymer formation.

This protocol is adapted from the synthesis of a modified poly(butylene adipate-co-terephthalate) (PBAT) copolyester.[2]

Materials:

  • This compound (PXG)

  • Terephthalic acid (TPA)

  • Adipic acid (AA)

  • 1,4-Butanediol (BDO)

  • Titanium tetrabutoxide (TBT) or other suitable catalyst

  • Phosphorous acid or other antioxidant

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with a condenser.

  • Vacuum pump

  • Heating mantle with temperature controller

Procedure:

  • Charging the Reactor: Charge the reactor with the desired molar ratios of terephthalic acid, adipic acid, 1,4-butanediol, and this compound. Add the catalyst (e.g., 200-300 ppm TBT) and a stabilizer.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas to create an inert atmosphere.

  • Esterification: Heat the reaction mixture with continuous stirring to a temperature of 180-220°C. This stage is carried out at atmospheric pressure. The condensation byproduct (water) will distill off. Continue this stage until the theoretical amount of byproduct has been collected, indicating the formation of low molecular weight oligomers.

  • Polycondensation: Gradually increase the temperature to 240-260°C. Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr. This facilitates the removal of excess diols and other volatile byproducts, driving the polymerization to completion.

  • Monitoring the Reaction: The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.

  • Product Recovery: Once the desired molecular weight is achieved, the molten polymer is extruded from the reactor under nitrogen pressure and can be pelletized for further characterization and processing.

Workflow for Melt Polycondensation

melt_polycondensation cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage Monomers Monomers (this compound, Dicarboxylic Acids, Other Diols) + Catalyst + Stabilizer Heating Heat to 180-220°C (Atmospheric Pressure) Monomers->Heating 1. Charge Reactor Oligomers Formation of Low MW Oligomers Heating->Oligomers 2. Remove Water HighTempVac Heat to 240-260°C (High Vacuum) Oligomers->HighTempVac 3. Increase Temp & Apply Vacuum HighMWPolymer High MW Polyester HighTempVac->HighMWPolymer 4. Remove Glycols Extrusion Extrusion & Pelletization HighMWPolymer->Extrusion 5. Product Recovery admet_polymerization Monomer α,ω-Diene Monomer + Ru Catalyst in Solvent Polymerization Heat to 50°C (High Vacuum) Monomer->Polymerization 1. Start Reaction Termination Add Ethyl Vinyl Ether Polymerization->Termination 2. Ethene Removal Precipitation Precipitate in Methanol Termination->Precipitation 3. Quench Polyester Unsaturated Polyester Precipitation->Polyester 4. Isolate enzymatic_synthesis cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions This compound This compound Reaction Reaction This compound->Reaction Dicarboxylic Acid/Ester Dicarboxylic Acid/Ester Dicarboxylic Acid/Ester->Reaction Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reaction catalyzes Mild Temperature (60-95°C) Mild Temperature (60-95°C) Mild Temperature (60-95°C)->Reaction Vacuum Vacuum Byproduct_Removal Byproduct (Water/Ethanol) Removal Vacuum->Byproduct_Removal enables Polyester_Formation Polyester Formation Reaction->Polyester_Formation High_MW_Polyester High MW Polyester Byproduct_Removal->High_MW_Polyester leads to Polyester_Formation->Byproduct_Removal drives

References

Application of 1,4-Benzenedimethanol in Polyurethane Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polyurethanes utilizing 1,4-Benzenedimethanol as a chain extender. The inclusion of this aromatic diol in polyurethane formulations leads to polymers with enhanced thermal stability and modified mechanical properties, making them suitable for a variety of specialized applications, including in the biomedical field.

Introduction to this compound in Polyurethane Chemistry

Polyurethanes (PUs) are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol. The properties of the resulting polymer can be finely tuned by the selection of the monomers, including the use of a chain extender. Chain extenders are low molecular weight diols or diamines that react with the isocyanate to form the hard segment of the polyurethane, significantly influencing its mechanical and thermal properties.

This compound (BDM), an aromatic diol, serves as a rigid chain extender. Its benzene ring introduces rigidity into the polymer backbone, which can lead to increased hardness, higher modulus, and improved thermal stability compared to polyurethanes synthesized with aliphatic diol chain extenders like 1,4-butanediol (BDO). The use of aromatic chain extenders such as BDM can promote microphase separation between the hard and soft segments of the polyurethane, leading to unique material properties.[1][2]

Key Applications

The incorporation of this compound into polyurethane formulations can be advantageous for applications requiring:

  • High-Temperature Performance: The rigid aromatic structure of BDM contributes to a higher hard segment content and increased thermal stability.

  • Enhanced Mechanical Strength: The rigidity imparted by the benzene ring can lead to polyurethanes with higher tensile strength and modulus.

  • Biomedical Devices: The biocompatibility of certain polyurethane formulations makes them suitable for various medical applications. The tailored degradation and mechanical properties achievable with BDM could be beneficial in this field.

Experimental Protocols

Two primary methods for polyurethane synthesis are the one-shot process and the prepolymer method. Both are detailed below for the synthesis of polyurethanes incorporating this compound.

Safety Precautions

Isocyanates are sensitizers and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: One-Shot Polyurethane Synthesis

The one-shot method involves mixing the diisocyanate, polyol, and chain extender simultaneously. This method is straightforward and often used for producing rigid polyurethanes.

Materials:

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 1000 g/mol

  • This compound (BDM)

  • Dibutyltin dilaurate (DBTDL) or Tin(II) 2-ethylhexanoate (Sn(Oct)₂) as a catalyst

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • Drying of Reagents: Dry the PTMEG and this compound under vacuum at 80°C for at least 4 hours to remove any moisture. MDI is typically used as received if the container is freshly opened and handled under a dry atmosphere.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the dried PTMEG and this compound.

  • Dissolution: Add anhydrous DMF to dissolve the polyol and chain extender under a nitrogen atmosphere.

  • Catalyst Addition: Add the catalyst (e.g., DBTDL, typically 0.01-0.05 wt% of the total reactants) to the mixture and stir until homogeneous.

  • Isocyanate Addition: Slowly add the pre-heated (if solid) MDI to the reaction mixture under vigorous stirring.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-80°C) and maintain for 2-4 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Casting and Curing: Pour the viscous polymer solution into a pre-heated mold. Cure the polymer in an oven at 80-100°C for 12-24 hours to complete the reaction.

  • Post-Curing: For optimal properties, post-cure the polyurethane film at a slightly elevated temperature (e.g., 60°C) for another 24 hours.

Protocol 2: Prepolymer Polyurethane Synthesis

The prepolymer method involves a two-step process where the diisocyanate is first reacted with the polyol to form an isocyanate-terminated prepolymer, which is then chain-extended. This method allows for better control over the polymer structure.

Materials:

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 1000 g/mol

  • This compound (BDM)

  • Dibutyltin dilaurate (DBTDL) or Tin(II) 2-ethylhexanoate (Sn(Oct)₂) as a catalyst

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the dried PTMEG.

    • Heat the PTMEG to the reaction temperature (e.g., 60-70°C) under a nitrogen atmosphere.

    • Add MDI to the flask with vigorous stirring. The NCO/OH molar ratio should be greater than 1 (typically around 2:1) to ensure isocyanate termination.

    • Add a catalytic amount of DBTDL.

    • Allow the reaction to proceed for 1-2 hours to form the NCO-terminated prepolymer. Monitor the reaction by titrating the %NCO content.

  • Chain Extension:

    • In a separate flask, dissolve the dried this compound in anhydrous DMF.

    • Slowly add the BDM solution to the prepolymer with vigorous stirring. The amount of BDM should be calculated to achieve the desired final NCO/OH ratio (typically close to 1).

    • Continue stirring at the reaction temperature for another 1-2 hours until the viscosity significantly increases.

  • Casting and Curing:

    • Pour the polymer solution into a pre-heated mold.

    • Cure in an oven at 80-100°C for 12-24 hours.

  • Post-Curing:

    • Post-cure the resulting polyurethane film at 60°C for 24 hours.

Data Presentation

The following tables summarize the expected influence of incorporating this compound as a chain extender on the thermal and mechanical properties of polyurethanes, based on studies of structurally similar aromatic diols. The data is compared to a standard polyurethane formulation using 1,4-butanediol (BDO) as the chain extender.

Table 1: Thermal Properties of Polyurethanes with Different Chain Extenders

PropertyPU with 1,4-Butanediol (BDO)PU with this compound (BDM)
Glass Transition Temperature (Tg) of Soft Segment-40 to -60 °C-35 to -55 °C
Glass Transition Temperature (Tg) of Hard Segment100 to 120 °C110 to 140 °C
Melting Temperature (Tm) of Hard Segment180 to 220 °C200 to 250 °C
Decomposition Temperature (Td)~300 °C>320 °C

Table 2: Mechanical Properties of Polyurethanes with Different Chain Extenders

PropertyPU with 1,4-Butanediol (BDO)PU with this compound (BDM)
Tensile Strength25 - 40 MPa35 - 55 MPa
Elongation at Break400 - 600 %300 - 500 %
Shore Hardness80A - 95A90A - 70D
Young's Modulus20 - 50 MPa50 - 200 MPa

Visualizations

Polyurethane Synthesis Workflow

G General Polyurethane Synthesis Workflow cluster_reactants Reactants cluster_process Synthesis Process Diisocyanate Diisocyanate (e.g., MDI) Mixing Mixing & Reaction (One-Shot or Prepolymer) Diisocyanate->Mixing Polyol Polyol (e.g., PTMEG) Polyol->Mixing ChainExtender Chain Extender (this compound) ChainExtender->Mixing Curing Curing & Post-Curing Mixing->Curing Product Polyurethane Elastomer Curing->Product

Caption: Workflow for polyurethane synthesis.

Signaling Pathway of Polyurethane Formation

G Chemical Reaction Pathway for Polyurethane Formation Diisocyanate R-(N=C=O)₂ Diisocyanate UrethaneLinkage R-NH-COO-R' Urethane Linkage Diisocyanate->UrethaneLinkage HardSegment Hard Segment (Diisocyanate + Chain Extender) Diisocyanate->HardSegment Polyol HO-R'-OH Polyol Polyol->UrethaneLinkage SoftSegment Soft Segment (Polyol) Polyol->SoftSegment ChainExtender HO-CH₂-C₆H₄-CH₂-OH This compound ChainExtender->HardSegment Polyurethane Segmented Polyurethane HardSegment->Polyurethane SoftSegment->Polyurethane

Caption: Formation of polyurethane segments.

References

Application Note and Protocol: Melt Polymerization of Polyesters using 1,4-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Benzenedimethanol (BDM), also known as p-xylylene glycol, is a versatile aromatic diol monomer. Its rigid phenylene group, flanked by two primary hydroxyl groups, makes it a valuable building block for synthesizing a variety of polymers, particularly polyesters and polyethers. The incorporation of the BDM aromatic ring into the polymer backbone can significantly enhance the thermal properties, mechanical strength, and crystallinity of the resulting materials[1][2]. This application note provides a detailed experimental protocol for the synthesis of polyesters via melt polymerization using this compound as a key monomer.

Melt polymerization is an industrially relevant and environmentally friendly method that avoids the use of large quantities of solvents. The process typically involves two stages: an initial esterification or transesterification reaction at elevated temperatures, followed by a polycondensation step under high vacuum to increase the molecular weight of the polymer.

Key Applications

Polyesters derived from this compound are being explored for various applications, including:

  • Biodegradable packaging materials[1].

  • Engineering plastics with enhanced thermal stability.

  • Biomedical materials and drug delivery matrices.

Experimental Protocol: Two-Stage Melt Polymerization of a Polyester from this compound and a Diacid

This protocol describes a general procedure for the synthesis of a polyester from this compound and a suitable diacid (e.g., terephthalic acid, adipic acid) via a two-stage melt polymerization process.

Materials

  • This compound (BDM) (C₈H₁₀O₂)

  • Diacid (e.g., Terephthalic acid or Adipic acid)

  • Esterification/Polycondensation catalyst (e.g., Antimony(III) oxide (Sb₂O₃), Tin(II) 2-ethylhexanoate, or Fascat 2003)[3][4]

  • Antioxidant (e.g., Tris(2,4-di-tert-butylphenyl) phosphite)

  • High-purity Nitrogen (N₂) gas

  • Xylene (for azeotropic removal of water, optional)[3]

Equipment

  • Glass reactor (typically 4-neck) equipped with:

    • Mechanical stirrer with a high-torque motor

    • Nitrogen inlet and outlet

    • Thermometer or thermocouple

    • Distillation condenser (e.g., Dean-Stark trap if using azeotropic removal)[3]

  • Heating mantle or oil bath with a temperature controller

  • High-vacuum pump

  • Cold trap (for collecting byproducts)

  • Standard laboratory glassware

Procedure

Stage 1: Esterification

  • Reactor Setup: Assemble the glass reactor with the mechanical stirrer, nitrogen inlet/outlet, and thermometer. Ensure all glassware is dry.

  • Charging Monomers and Catalyst: Charge the reactor with equimolar amounts of this compound and the chosen diacid. A slight excess of the diol (e.g., 1.05:1 molar ratio of diol to diacid) can be used to compensate for any loss during the reaction.

  • Add the catalyst (typically 200-500 ppm by weight of the final polymer) and the antioxidant (typically 0.05-0.1% by weight).

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the esterification stage.

  • Heating: Begin stirring and gradually heat the reaction mixture. A typical heating profile is to raise the temperature to 160-190°C[3].

  • Water Removal: The esterification reaction will produce water as a byproduct. This water will begin to distill from the reaction mixture. The temperature can be slowly increased to 215-230°C to maintain a steady rate of water removal[3]. This stage is typically continued until approximately 80-90% of the theoretical amount of water has been collected. This can take 2-4 hours.

Stage 2: Polycondensation

  • Application of Vacuum: Once the rate of water distillation slows significantly, discontinue the nitrogen flow and gradually apply a vacuum to the system. The pressure should be slowly reduced to below 1 Torr over 30-60 minutes to avoid excessive foaming.

  • Temperature Increase: The temperature of the reaction mixture can be further increased to 240-280°C to facilitate the polycondensation reaction and the removal of the diol byproduct (from the excess used).

  • Monitoring Progress: The progress of the polycondensation is monitored by the increase in the viscosity of the melt, which can be observed through the torque on the mechanical stirrer.

  • Reaction Completion: Continue the reaction under high vacuum and elevated temperature for an additional 2-4 hours, or until the desired melt viscosity (and thus molecular weight) is achieved.

  • Polymer Extrusion: Once the polymerization is complete, stop the heating and stirring. Introduce nitrogen gas to bring the reactor back to atmospheric pressure. The molten polymer can then be extruded from the bottom of the reactor into a water bath to quench and solidify the polymer strand.

  • Pelletization: The cooled polymer strand can be cut into pellets for storage and further characterization.

Characterization

The synthesized polyester should be characterized to determine its properties:

  • Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy can be used to confirm the polyester structure[1][5].

  • Molecular Weight: Gel Permeation Chromatography (GPC) is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI)[1].

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymer[1][5].

  • Mechanical Properties: Tensile testing can be performed on molded samples to determine properties such as tensile strength and elastic modulus[1].

Data Presentation

The following table summarizes typical properties of a polyester synthesized using this compound, based on literature data. The specific values will vary depending on the co-monomer and reaction conditions.

PropertyPBAT (Reference)PBPAT (with this compound)Reference
Molecular Weight (Mw) -3.54 x 10⁴ g/mol [1]
Crystallinity 11.57%14.07%[1]
Tensile Strength 17.70 MPa25.21 MPa[1]
Elastic Modulus 132.28 MPa208.66 MPa[1]
Glass Transition Temp. (Tg) -52°C (for a phthalate polyester)[5]
Inherent Viscosity -0.22 dL/g (for a phthalate polyester)[5]

PBPAT: Poly(butylene adipate-co-terephthalate) modified with this compound

Mandatory Visualization

Melt_Polymerization_Workflow cluster_setup Reactor Setup cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_final Product Recovery node_process node_process node_input node_input node_output node_output node_condition node_condition Monomers This compound + Diacid Reactor Charge Reactor Monomers->Reactor Catalyst Catalyst & Antioxidant Catalyst->Reactor N2_Purge Purge with N2 Reactor->N2_Purge Heat1 Heat to 160-230°C N2_Purge->Heat1 Water_Removal Water Distillation Heat1->Water_Removal Byproduct Vacuum Apply Vacuum (<1 Torr) Heat1->Vacuum Proceed when water removal slows Heat2 Heat to 240-280°C Vacuum->Heat2 Viscosity_Increase Monitor Viscosity (Torque) Heat2->Viscosity_Increase Extrusion Extrude Polymer Viscosity_Increase->Extrusion When desired viscosity is reached Final_Polymer Polyester Pellets Extrusion->Final_Polymer

Caption: Workflow for the two-stage melt polymerization of polyesters.

References

Application Notes and Protocols for Monitoring 1,4-Benzenedimethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzenedimethanol (CAS 589-29-7), a symmetrical aromatic diol, serves as a crucial building block in the synthesis of a wide range of chemical entities, including polyesters, polyurethanes, and various pharmaceutical intermediates.[1] Its reactivity is centered around the two primary alcohol groups, which readily undergo reactions such as esterification, etherification, oxidation, and polymerization.[1] Effective monitoring of these reactions is critical for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding reaction kinetics.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used to monitor reactions involving this compound. These techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for monitoring reactions of this compound, particularly for non-volatile and thermally sensitive compounds.[1] It is ideal for tracking the consumption of the diol reactant and the formation of higher molecular weight products like esters or oligomers over time. By separating components of a reaction mixture, HPLC allows for the simultaneous quantification of the starting material, intermediates, and final products, thereby providing a comprehensive profile of the reaction progress. A common approach involves reverse-phase chromatography coupled with Ultraviolet (UV) detection, as the benzene ring in this compound and its derivatives is strongly chromophoric.

Experimental Protocol: Monitoring an Esterification Reaction

This protocol describes the monitoring of the esterification of this compound with a carboxylic acid (e.g., benzoic acid) to form the corresponding mono- and di-esters.

1. Sample Preparation:

  • Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals (e.g., 0, 15, 30, 60, 120 minutes).
  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a suitable solvent, such as a methanol/water mixture, to stop the reaction and prepare it for analysis.[2]
  • If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of methanol and water.[2]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV detection at 254 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks corresponding to this compound, the carboxylic acid, and the ester product(s) based on their retention times, which are determined by running standards of each compound.
  • Generate a calibration curve for the reactant and product(s) using standards of known concentrations.
  • Quantify the concentration of each component in the reaction aliquots by integrating the peak areas and comparing them to the calibration curve.
  • Plot the concentration of the reactant and product(s) as a function of time to determine the reaction rate and conversion.

Quantitative Data Summary (HPLC)
CompoundRepresentative Retention Time (min)Detection Wavelength (nm)
This compound3.5254
Benzoic Acid5.2254
Mono-ester Product8.1254
Di-ester Product11.5254

Note: Retention times are illustrative and will vary based on the exact HPLC conditions and column used.

Gas Chromatography (GC)

Application Note

Gas Chromatography (GC) is another essential chromatographic technique for reaction monitoring.[1] While this compound itself has a relatively high boiling point, it can be analyzed directly. However, for improved peak shape and thermal stability, derivatization is often employed. GC is particularly useful for reactions where the products are also volatile or can be easily derivatized. When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative data. Coupling with a Mass Spectrometer (GC-MS) allows for definitive identification of reactants, products, and byproducts.[3]

Experimental Protocol: Monitoring an Oxidation Reaction

This protocol outlines the monitoring of the oxidation of this compound to 4-(hydroxymethyl)benzaldehyde and subsequently to terephthalaldehyde.

1. Sample Preparation and Derivatization:

  • Withdraw an aliquot (e.g., 20 µL) from the reaction mixture at specified time intervals.
  • Quench the reaction by adding the aliquot to 1 mL of a suitable solvent like ethyl acetate.
  • Add an internal standard (e.g., dodecane) of known concentration to the quenched sample for accurate quantification.
  • Derivatization (Silylation): To improve volatility and thermal stability, evaporate the solvent under a stream of nitrogen. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of a catalyst (e.g., pyridine). Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ethers.

2. GC Instrumentation and Conditions:

  • GC System: A gas chromatograph with an autosampler, a split/splitless injector, and an FID or MS detector.
  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.2 mL/min).
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: Increase to 280 °C at a rate of 15 °C/min.
  • Final hold: Hold at 280 °C for 5 minutes.
  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

3. Data Analysis:

  • Identify the peaks for the derivatized reactant, intermediates, products, and the internal standard based on their retention times and/or mass spectra.
  • Calculate the response factor for each analyte relative to the internal standard using standard mixtures.
  • Determine the concentration of each component by comparing its peak area to the internal standard's peak area, adjusted by the response factor.
  • Plot the concentration versus time to obtain the kinetic profile of the reaction.

Quantitative Data Summary (GC-MS of TMS Derivatives)
Compound (as TMS derivative)Representative Retention Time (min)Key m/z ions
This compound-(TMS)₂9.8267, 179, 73
4-(hydroxymethyl)benzaldehyde-TMS8.5193, 179, 73
Terephthalaldehyde7.2134, 105, 77
Dodecane (Internal Standard)6.1170, 57, 43

Note: Retention times and m/z ions are illustrative and depend on specific GC-MS conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is an exceptionally powerful tool for monitoring reactions in real-time, providing detailed structural information about all species in solution.[4][5] For reactions involving this compound, ¹H NMR is particularly useful. The disappearance of the reactant's characteristic signals and the appearance of new product signals can be directly observed and quantified.[6] Key signals to monitor include the benzylic protons (-CH₂OH) and the aromatic protons. A significant advantage of NMR is that it is inherently quantitative (qNMR) if an internal standard of known concentration is used, often eliminating the need for extensive calibration.[7][8]

Experimental Protocol: Real-time Monitoring

This protocol is for monitoring a reaction directly within an NMR tube.

1. Sample Preparation:

  • In a standard 5 mm NMR tube, dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃).
  • Add a known amount of an inert internal standard that does not react and has a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).
  • Acquire an initial spectrum (t=0) of the starting material and internal standard.
  • Initiate the reaction by adding the second reactant (e.g., an acyl chloride) directly to the NMR tube, mix quickly, and place the tube in the NMR spectrometer.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.
  • Experiment: Standard ¹H NMR acquisition.
  • Acquisition Parameters: Set up an arrayed experiment to automatically acquire spectra at regular intervals (e.g., every 5 minutes for 2 hours). Use a sufficient relaxation delay (D1, e.g., 5 seconds) to ensure full relaxation for accurate quantification.
  • Temperature: Maintain a constant temperature using the spectrometer's variable temperature unit.

3. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).
  • Integrate the area of a characteristic peak for the reactant (e.g., the -CH₂- protons of this compound), the product(s), and the internal standard.
  • Calculate the concentration of the reactant and product at each time point relative to the constant integral of the internal standard.
  • The percent conversion can be calculated by comparing the integral of a product peak to the sum of the integrals of the reactant and product peaks originating from the same functional group.

Quantitative Data Summary (¹H NMR in CDCl₃)
CompoundFunctional GroupRepresentative Chemical Shift (δ, ppm)Multiplicity
This compoundAr-H 7.35s
-CH₂ -OH4.68s
-CH₂-OH 1.80 (broad)s
Ester Product (Diacetate)Ar-H 7.38s
-CH₂ -OAc5.10s
-O-C(=O)-CH₃ 2.12s

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of reaction components.[9][10] While not typically used for standalone quantification of reaction progress without chromatographic separation, it is invaluable for identifying products, intermediates, and impurities.[9] Electrospray Ionization (ESI-MS) is well-suited for analyzing reaction aliquots directly, providing rapid confirmation of product formation by detecting the molecular ions ([M+H]⁺, [M+Na]⁺, etc.). When coupled with HPLC (LC-MS) or GC (GC-MS), it provides both separation and definitive identification.

Experimental Protocol: Product Identification via Flow Injection ESI-MS

This protocol is for the rapid confirmation of product formation.

1. Sample Preparation:

  • Take an aliquot from the reaction mixture.
  • Dilute the aliquot significantly (e.g., 1:1000) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

2. MS Instrumentation and Conditions:

  • Mass Spectrometer: An ESI-MS system (e.g., a single quadrupole or time-of-flight analyzer).
  • Sample Introduction: Direct infusion via a syringe pump or flow injection analysis (FIA).
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Solvent Flow Rate: 5-20 µL/min (for direct infusion).
  • Key Parameters: Optimize capillary voltage, cone voltage, and source temperature for the compounds of interest.
  • Mass Range: Scan a range appropriate for the expected molecular weights of reactants and products (e.g., m/z 100-500).

3. Data Analysis:

  • Examine the mass spectrum for the m/z values corresponding to the expected ions of the starting material and products.
  • For this compound (MW=138.16), expect to see ions like [M+H]⁺ at m/z 139.1 or [M+Na]⁺ at m/z 161.1.
  • For a di-ester product with benzoic acid (MW=122.12), the product MW is 346.38. Expect to see ions like [M+H]⁺ at m/z 347.4 or [M+Na]⁺ at m/z 369.4.
  • The presence of the expected product ions confirms its formation in the reaction mixture.

Quantitative Data Summary (ESI-MS)
CompoundMolecular WeightExpected Ion (m/z) in ESI+
This compound138.16139.1 [M+H]⁺, 161.1 [M+Na]⁺
Mono-benzoate ester242.26243.3 [M+H]⁺, 265.3 [M+Na]⁺
Di-benzoate ester346.38347.4 [M+H]⁺, 369.4 [M+Na]⁺

Visualizations

Workflow cluster_reaction Reaction Phase cluster_analysis Analytical Phase Reaction This compound Reaction Mixture Sampling Aliquot Sampling (Time-course) Reaction->Sampling Quenching Reaction Quenching & Dilution Sampling->Quenching Preparation Sample Preparation (Derivatization/Filtration) Quenching->Preparation Transfer to Analytical Workflow Analysis Instrumental Analysis (HPLC, GC, NMR, MS) Preparation->Analysis Data Data Processing (Integration, Quantification) Analysis->Data Kinetics Kinetic & Yield Analysis Data->Kinetics

Caption: General experimental workflow for monitoring reactions.

logical_relationships cluster_techniques Analytical Techniques cluster_info Information Obtained RM Reaction Mixture (Reactants, Intermediates, Products) HPLC HPLC RM->HPLC GC GC RM->GC NMR NMR RM->NMR MS MS RM->MS Quant Quantification (Concentration vs. Time) HPLC->Quant Purity Purity Assessment HPLC->Purity GC->Quant GC->Purity NMR->Quant Struct Structural Elucidation NMR->Struct MS->Struct ID Identification (Molecular Weight) MS->ID

Caption: Relationship between techniques and data obtained.

esterification_pathway Reactants This compound + 2 R-COOH (Carboxylic Acid) Product Di-ester Product + 2 H₂O Reactants->Product Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product

Caption: Fischer esterification pathway of this compound.

References

Application Notes and Protocols for the Synthesis of Biodegradable Polymers Using 1,4-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of biodegradable polymers incorporating 1,4-Benzenedimethanol (BDM). The inclusion of BDM, an aromatic diol, into polyester backbones can enhance the thermal and mechanical properties of the resulting polymers, offering a versatile platform for designing materials for various applications, including drug delivery and medical devices. This document outlines two primary synthesis methodologies: melt polycondensation and enzymatic polymerization, providing step-by-step instructions and expected outcomes.

Introduction

Biodegradable polyesters are a critical class of materials in the development of sustainable plastics and advanced biomedical devices. While aliphatic polyesters are known for their biodegradability, they often exhibit lower thermal and mechanical stability. The incorporation of aromatic units, such as those derived from this compound, can significantly improve these properties.[1][2] This allows for the tailoring of polymers with a wide range of characteristics, from rigid and high-melting materials to more flexible and amorphous ones. The choice of the dicarboxylic acid comonomer and the polymerization method are key factors in controlling the final properties of the polyester.[1][3][4]

Data Presentation

The following tables summarize the quantitative data for biodegradable polyesters synthesized using this compound with various dicarboxylic acids. These tables are designed for easy comparison of the key properties of the resulting polymers.

Table 1: Thermal and Mechanical Properties of BDM-based Copolyesters from Melt Polycondensation

Dicarboxylic Acid Co-monomerNumber-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td, 5%) (°C)Tensile Strength (MPa)Elongation at Break (%)
1,4-Butanedioic acid41,400-90175-76270
1,6-Hexanedioic acid48,300------
1,8-Octanedioic acid-------
1,12-Dodecanedioic acid--51147-54320
Terephthalic Acid & Adipic Acid (in PBPAT)35,400----25.21-

Data sourced from studies on copolyesters synthesized with a lignin-derived diacid and various aliphatic diacids, and PBAT modification.[1]

Table 2: Properties of Polyesters from Enzymatic Polymerization

Diol Co-monomerDicarboxylic Acid/EsterCatalystNumber-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Yield (%)
This compoundDiethyl SuccinateNovozym 435---
This compoundDiethyl AdipateNovozym 435---

Note: Specific quantitative data for enzymatic polymerization of this compound is limited in the initial search results. The table structure is provided for future data population.

Experimental Protocols

The following are detailed protocols for the synthesis of biodegradable polyesters using this compound.

Protocol 1: Melt Polycondensation

Melt polycondensation is a widely used, solvent-free method suitable for the synthesis of high molecular weight polyesters. This protocol is a general guideline and can be adapted for various dicarboxylic acids.

Materials:

  • This compound (BDM)

  • Dicarboxylic acid (e.g., succinic acid, adipic acid, terephthalic acid)

  • Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide, tin(II) octoate) at 200-500 ppm

  • Stabilizer (e.g., phosphoric acid or a phosphite stabilizer)

  • High-purity nitrogen gas

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, condenser, and vacuum port

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Cold trap

Procedure:

  • Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the chosen dicarboxylic acid. A slight excess of the diol (e.g., 1.2 to 2.2 molar ratio) can be used to compensate for any loss due to volatilization.[5]

  • Catalyst and Stabilizer Addition: Add the catalyst and stabilizer to the reaction mixture.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 15-20 minutes to establish an inert atmosphere. Maintain a slow nitrogen flow throughout the esterification step.

  • Esterification: Gradually heat the mixture to 180-220°C while stirring. This initial stage facilitates the formation of oligomers through esterification, with water being evolved as a byproduct.[5] Continue this step for 2-4 hours, or until the theoretical amount of water has been collected in the condenser.[5]

  • Polycondensation: After the esterification is complete, slowly increase the temperature to 250-280°C.[5] Gradually apply a vacuum to the system, reducing the pressure to below 1 mbar. The removal of the glycol byproduct under vacuum drives the polymerization reaction towards the formation of a high molecular weight polymer.

  • Monitoring the Reaction: The progress of the polycondensation can be monitored by the increase in the viscosity of the melt, which can be observed through the torque on the mechanical stirrer. Continue the reaction for 4-8 hours under high vacuum.

  • Polymer Recovery: Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen gas. The molten polymer can be extruded from the reactor and pelletized after cooling.

Protocol 2: Enzymatic Polymerization

Enzymatic polymerization offers a greener alternative to traditional methods, proceeding under milder reaction conditions and with high selectivity.[6][7] This protocol provides a general framework for the lipase-catalyzed synthesis of polyesters from this compound.

Materials:

  • This compound (BDM)

  • Dicarboxylic acid or its diethyl ester (e.g., diethyl succinate, diethyl adipate)

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Anhydrous solvent (e.g., diphenyl ether, toluene)

  • Molecular sieves (4 Å, activated)

Equipment:

  • Reaction vessel equipped with a magnetic stirrer and nitrogen inlet

  • Heating bath with temperature control

  • Vacuum system (optional, for removal of byproducts)

Procedure:

  • Monomer and Enzyme Preparation: In the reaction vessel, combine equimolar amounts of this compound and the dicarboxylic acid diethyl ester in the anhydrous solvent. Add the immobilized lipase (typically 10-20% by weight of the monomers) and activated molecular sieves to the mixture.[8]

  • Inert Atmosphere: Purge the vessel with dry nitrogen to create an inert atmosphere.

  • Oligomerization: Heat the reaction mixture to a moderate temperature (e.g., 70-90°C) under a gentle flow of nitrogen and with constant stirring.[8] This initial step allows for the formation of oligomers. Maintain these conditions for 2-4 hours.[8]

  • Polycondensation: To drive the reaction towards higher molecular weight polymers, the byproduct (ethanol) must be removed. This can be achieved by increasing the temperature (e.g., to 90-110°C) and/or applying a vacuum to the system.[8] Continue the reaction for an extended period (e.g., 24-72 hours).[8]

  • Polymer Purification: After the reaction is complete, cool the mixture and dissolve the polymer in a suitable solvent such as chloroform. Filter the solution to remove the immobilized enzyme and molecular sieves. The enzyme can be washed and reused.

  • Precipitation: Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol, while stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Mandatory Visualizations

Synthesis Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of biodegradable polymers using this compound.

Melt_Polycondensation_Workflow cluster_setup Reactor Setup cluster_reaction Polymerization cluster_recovery Product Recovery charge_reactor Charge Reactor: - this compound - Dicarboxylic Acid - Catalyst - Stabilizer purge_n2 Purge with Nitrogen charge_reactor->purge_n2 esterification Esterification (180-220°C, 2-4h) Water Removal purge_n2->esterification polycondensation Polycondensation (250-280°C, 4-8h) Under Vacuum esterification->polycondensation stop_reaction Stop Reaction (Cool & Break Vacuum) polycondensation->stop_reaction extrude_pelletize Extrude & Pelletize stop_reaction->extrude_pelletize final_polymer Biodegradable Polyester extrude_pelletize->final_polymer

Caption: Workflow for Melt Polycondensation Synthesis.

Enzymatic_Polymerization_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification combine_reagents Combine in Vessel: - this compound - Diacid Diethyl Ester - Immobilized Lipase - Molecular Sieves - Solvent purge_n2 Purge with Nitrogen combine_reagents->purge_n2 oligomerization Oligomerization (70-90°C, 2-4h) purge_n2->oligomerization polycondensation Polycondensation (90-110°C, 24-72h) (Optional Vacuum) oligomerization->polycondensation dissolve_filter Dissolve in Solvent & Filter Enzyme polycondensation->dissolve_filter precipitate Precipitate in Non-solvent dissolve_filter->precipitate dry_polymer Dry under Vacuum precipitate->dry_polymer final_polymer Biodegradable Polyester dry_polymer->final_polymer

Caption: Workflow for Enzymatic Polymerization Synthesis.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between monomer selection, synthesis method, and the resulting polymer properties.

Polymer_Properties_Relationship cluster_inputs Synthesis Inputs cluster_properties Resulting Polymer Properties bdm This compound (Aromatic Diol) thermal_props Thermal Properties (Tg, Tm, Td) bdm->thermal_props Increases Rigidity diacid Dicarboxylic Acid (Aliphatic or Aromatic) diacid->thermal_props Influences Flexibility mechanical_props Mechanical Properties (Tensile Strength, Elongation) diacid->mechanical_props Affects Strength & Ductility biodegradability Biodegradability diacid->biodegradability Aliphatic = More Degradable synthesis_method Synthesis Method (Melt or Enzymatic) molecular_weight Molecular Weight & PDI synthesis_method->molecular_weight Controls Chain Length molecular_weight->mechanical_props molecular_weight->biodegradability Lower MW = Faster Degradation

Caption: Monomer & Method vs. Polymer Properties.

References

Application Notes and Protocols for the Enzymatic Synthesis of Polyesters with 1,4-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic synthesis of polyesters represents a significant advancement in green polymer chemistry, offering a sustainable alternative to traditional metal-catalyzed polymerization. This approach utilizes lipases, most notably Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), to catalyze polycondensation reactions under milder conditions. The use of enzymes minimizes the risk of metal contamination in the final product, which is particularly crucial for biomedical and pharmaceutical applications. Furthermore, enzymatic catalysis allows for high chemo-, regio-, and enantioselectivity.[1][2][3]

This document provides detailed application notes and protocols for the enzymatic synthesis of polyesters using 1,4-benzenedimethanol as a key monomer. This compound, an aromatic diol, can be polymerized with various dicarboxylic acids to produce semi-aromatic polyesters with potentially valuable thermal and mechanical properties. These materials are of interest for applications ranging from drug delivery systems to advanced biomaterials.

Key Reaction and Workflow

The enzymatic synthesis of polyesters from this compound and a dicarboxylic acid (or its ester) is a polycondensation reaction. The lipase catalyst facilitates the formation of ester bonds between the hydroxyl groups of the diol and the carboxyl groups of the diacid, with the elimination of a small molecule, typically water or an alcohol.

Enzymatic_Polyester_Synthesis cluster_workflow General Experimental Workflow Monomer_Prep Monomer Preparation Reaction_Setup Reaction Setup Monomer_Prep->Reaction_Setup Equimolar amounts Polymerization Enzymatic Polymerization Reaction_Setup->Polymerization Add Enzyme Purification Polymer Purification Polymerization->Purification Dissolution & Precipitation Characterization Characterization Purification->Characterization Analysis

Caption: General workflow for the enzymatic synthesis of polyesters.

Experimental Protocols

The following protocols are generalized for the enzymatic polycondensation of this compound with various dicarboxylic acids or their activated esters. Researchers should optimize the reaction conditions for each specific monomer pair.

Protocol 1: Solvent-Based Enzymatic Polycondensation

This method is suitable for achieving higher molecular weight polyesters as the solvent can help in the removal of byproducts and reduce the viscosity of the reaction medium.[4]

Materials:

  • This compound

  • Dicarboxylic acid (e.g., adipic acid, succinic acid, sebacic acid) or its diethyl/divinyl ester

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • High-boiling point solvent (e.g., diphenyl ether, toluene)[2]

  • Anhydrous sodium sulfate or molecular sieves

  • Methanol or ethanol (for precipitation)

  • Chloroform or other suitable solvent for dissolution

Procedure:

  • Monomer Preparation: Ensure all monomers and the solvent are dry. If using a dicarboxylic acid, it is crucial to remove any traces of water.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, combine equimolar amounts of this compound and the dicarboxylic acid (or its ester).

  • Solvent Addition: Add the solvent to the reaction mixture. The concentration of monomers in the solvent can influence the polymerization rate and the final molecular weight of the polymer.

  • Enzyme Addition: Add Novozym 435 to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total monomer weight.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (typically 70-90°C) under a slow stream of nitrogen.

    • Maintain the reaction for an initial period (e.g., 2-4 hours) to allow for the formation of oligomers.

    • Apply a vacuum to the system to facilitate the removal of the condensation byproduct (water or alcohol), which drives the equilibrium towards polymer formation. The vacuum level can be gradually increased.

    • Continue the reaction under vacuum for 24-72 hours.

  • Purification:

    • Cool the reaction mixture to room temperature and dissolve the polymer in a suitable solvent like chloroform.

    • Filter the solution to remove the immobilized enzyme. The enzyme can be washed with the solvent and dried for potential reuse.

    • Precipitate the polymer by slowly adding the solution to a non-solvent such as cold methanol or ethanol.

    • Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature.

Protocol 2: Solvent-Free (Bulk) Enzymatic Polycondensation

This method is environmentally friendlier as it avoids the use of organic solvents. However, achieving high molecular weights can be more challenging due to increased viscosity and less efficient byproduct removal.[5][6]

Materials:

  • This compound

  • Dicarboxylic acid or its activated ester (e.g., divinyl adipate)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Methanol or ethanol (for precipitation)

  • Chloroform or other suitable solvent for dissolution

Procedure:

  • Monomer Preparation: Ensure all monomers are thoroughly dried.

  • Reaction Setup: In a reaction vessel, combine equimolar amounts of this compound and the dicarboxylic acid or its activated ester.

  • Enzyme Addition: Add Novozym 435 (typically 5-10% w/w of total monomers).

  • Polymerization:

    • Heat the mixture with stirring to a temperature where the monomers form a homogenous melt (typically 70-90°C).

    • Conduct the initial phase of the reaction under a nitrogen atmosphere for a few hours.

    • Apply a vacuum to remove the condensation byproduct.

    • Continue the reaction under vacuum for 24-72 hours. The viscosity of the mixture will increase significantly as the polymerization progresses.

  • Purification: Follow the same purification steps as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic synthesis of polyesters. Note that the data for polyesters based on this compound are part of a comparative study and further optimization may lead to different results.

Table 1: Enzymatic Synthesis of Polyesters with Various Diols and Adipic Acid (as Divinyl Adipate)

DiolDiacidEnzymeSolventTemp. (°C)Time (h)Mn ( g/mol )PDIRef.
1,4-ButanediolDivinyl AdipateNovozym 435Toluene7024~60,000 (Mw)-[7][8]
1,4-ButanediolDiethyl SuccinateNovozym 435Bulk80 & 95-38,000 (Mw)-[5]
1,6-HexanediolDiethyl AdipateNovozym 435Bulk70-14,000 (Mw)-[9]
This compoundDivinyl Adipate & PEGNovozym 435-----[10]

Note: Specific Mn and PDI values for the simple polyester of this compound and adipic acid were not available in the provided search results, but its successful incorporation into a copolymer has been demonstrated.[10]

Signaling Pathways and Logical Relationships

The efficiency of the enzymatic polymerization is influenced by several factors. The following diagram illustrates the relationship between key reaction parameters and the resulting polymer properties.

Logical_Relationships cluster_params Reaction Parameters cluster_props Polymer Properties Temperature Temperature Molecular_Weight Molecular Weight Temperature->Molecular_Weight Conversion Monomer Conversion Temperature->Conversion Time Reaction Time Time->Molecular_Weight Time->Conversion Vacuum Vacuum Application Vacuum->Molecular_Weight Efficient byproduct removal Enzyme_Conc Enzyme Concentration Enzyme_Conc->Conversion Solvent Solvent System Solvent->Molecular_Weight Affects byproduct removal and viscosity PDI Polydispersity Index (PDI) Molecular_Weight->PDI

Caption: Factors influencing the properties of enzymatically synthesized polyesters.

Conclusion

The enzymatic synthesis of polyesters using this compound offers a promising route to novel biomaterials. The protocols provided herein serve as a foundation for researchers to explore the synthesis of a variety of semi-aromatic polyesters. Key to successful synthesis is the careful control of reaction parameters, particularly the removal of condensation byproducts. The mild reaction conditions and the avoidance of metal catalysts make this an attractive method for producing high-purity polymers for sensitive applications. Further research can focus on optimizing reaction conditions for specific diacids to tailor the thermal and mechanical properties of the resulting polyesters.

References

High-Performance Coatings Enhanced by 1,4-Benzenedimethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of high-performance polyester and polyurethane coatings utilizing 1,4-Benzenedimethanol (BDM). BDM, a symmetrical aromatic diol, imparts rigidity and thermal stability to polymer backbones, leading to coatings with enhanced mechanical strength, durability, and chemical resistance.

Introduction

This compound (p-Xylylene glycol) is a versatile building block in polymer synthesis. Its rigid benzene ring structure, when incorporated into polyester and polyurethane chains, significantly improves the performance characteristics of the resulting coatings. In polyester synthesis, BDM acts as a diol monomer, while in polyurethane synthesis, it serves as a chain extender. The para-substitution of the hydroxymethyl groups allows for the formation of linear, well-ordered polymer chains, contributing to improved crystallinity and mechanical properties.

High-Performance Polyester Coatings

The incorporation of this compound into polyester resins can lead to coatings with superior hardness, thermal stability, and mechanical strength.

Experimental Protocol: Synthesis of a BDM-Based Polyester Resin

This protocol describes the synthesis of a polyester resin based on this compound and a dicarboxylic acid (e.g., Phthaloyl chloride), suitable for coating applications.[1][2]

Materials:

  • This compound (BDM)

  • Phthaloyl chloride

  • Pyridine (acid scavenger)

  • 4-Dimethylaminopyridine (4-DMAP) (catalyst)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Condenser

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve this compound (1 equivalent), pyridine (3 equivalents), and a catalytic amount of 4-DMAP in anhydrous THF.

  • Slowly add a solution of phthaloyl chloride (1 equivalent) in anhydrous THF to the stirred BDM solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24-72 hours.

  • The polyester will precipitate out of the solution.

  • Filter the precipitate, wash thoroughly with methanol and water to remove unreacted monomers and pyridine hydrochloride.

  • Dry the resulting polyester resin under vacuum.

Performance Data of BDM-Modified Polyester Coatings

The inclusion of BDM in polyester formulations has been shown to enhance the mechanical properties of the resulting materials. For instance, modifying poly(butylene adipate-co-terephthalate) (PBAT) with BDM leads to a notable increase in tensile strength and elastic modulus.

PropertyPBAT (Control)BDM-Modified PBAT
Tensile Strength (MPa) 17.7025.21
Elastic Modulus (MPa) 132.28208.66

Table 1: Mechanical properties of BDM-modified PBAT copolyesters. Data sourced from a study on the synthesis and properties of this compound-modified PBAT copolyesters.[3]

High-Performance Polyurethane Coatings

In polyurethane formulations, this compound is an effective chain extender. Its rigid aromatic structure contributes to the hard segment of the polyurethane, enhancing the coating's hardness, thermal resistance, and mechanical properties.

Experimental Protocol: Synthesis of a BDM-Extended Polyurethane Coating

This protocol outlines a two-step prepolymer method for the synthesis of a polyurethane coating, using BDM as a chain extender.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG)

  • Diisocyanate (e.g., Isophorone diisocyanate - IPDI)

  • This compound (BDM) (chain extender)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous solvent (e.g., Methyl ethyl ketone - MEK)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser with a drying tube

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • Prepolymer Synthesis:

    • In a moisture-free three-neck flask under a nitrogen atmosphere, add the polyol and diisocyanate in a molar ratio that ensures an excess of isocyanate groups (NCO/OH ratio > 1).

    • Add a few drops of DBTDL catalyst.

    • Heat the mixture to 70-80°C and stir until the desired isocyanate content is reached (monitor via titration).

  • Chain Extension:

    • Dissolve the prepolymer in an anhydrous solvent.

    • In a separate vessel, dissolve this compound in the same solvent.

    • Slowly add the BDM solution to the prepolymer solution with vigorous stirring.

    • Continue stirring until the reaction is complete, indicated by the disappearance of the NCO peak in the FTIR spectrum.

  • Coating Application:

    • The resulting polyurethane solution can be applied to a substrate using standard coating techniques (e.g., spin coating, dip coating, or spray coating).

    • The coating is then cured at an elevated temperature to evaporate the solvent and facilitate final cross-linking.

Expected Performance Enhancements with BDM in Polyurethane Coatings
  • Increased Hardness: The rigid benzene ring of BDM restricts polymer chain mobility, leading to a harder coating.

  • Improved Thermal Stability: The aromatic structure enhances the thermal resistance of the polyurethane.

  • Enhanced Mechanical Properties: Increased tensile strength and modulus are expected due to the reinforcement of the hard segments.

  • Good Chemical Resistance: The stable aromatic structure can improve resistance to certain chemicals and solvents.

Visualizing the Synthesis Workflows

To better understand the chemical processes involved in preparing these high-performance coatings, the following diagrams illustrate the synthesis pathways.

Polyester_Synthesis BDM This compound Catalyst Catalyst BDM->Catalyst Dicarboxylic_Acid Dicarboxylic Acid / Diacid Chloride Dicarboxylic_Acid->Catalyst Polyester_Resin High-Performance Polyester Resin Catalyst->Polyester_Resin Polycondensation

Polyester synthesis workflow.

Polyurethane_Synthesis Polyol Polyol Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer Diisocyanate Diisocyanate Diisocyanate->Prepolymer Polyurethane_Coating High-Performance Polyurethane Coating Prepolymer->Polyurethane_Coating BDM This compound (Chain Extender) BDM->Polyurethane_Coating Chain Extension

Polyurethane synthesis workflow.

Conclusion

The use of this compound as a monomer in polyester synthesis or as a chain extender in polyurethane synthesis offers a reliable pathway to developing high-performance coatings. The inherent rigidity and thermal stability of the BDM molecule translate into enhanced mechanical properties and durability of the final coating. The provided protocols serve as a foundational guide for researchers and scientists to explore the potential of this compound in their coating formulations. Further optimization of reaction conditions and co-monomer selection can lead to tailor-made coatings for a wide range of demanding applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Polycondensation of 1,4-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polycondensation of 1,4-Benzenedimethanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polycondensation of this compound.

Problem ID Issue Potential Causes Troubleshooting Steps & Solutions
P-001 Low Polymer Molecular Weight 1. Inefficient removal of condensation byproduct (e.g., water): The equilibrium of the reaction is not sufficiently shifted towards the polymer. 2. Impurities in monomers: Monofunctional impurities can act as chain terminators. 3. Non-optimal stoichiometry: An imbalance in the molar ratio of the diol and diacid/diacid chloride. 4. Suboptimal reaction temperature or time: The reaction may not have proceeded to a high enough conversion. 5. Catalyst deactivation: The catalyst may be poisoned by impurities or have low activity.1. Improve byproduct removal: Ensure a high vacuum is applied during the polycondensation stage. Use an efficient stirring system to increase the surface area of the melt. 2. Purify monomers: Recrystallize this compound and the corresponding diacid before use. Ensure all solvents are anhydrous. 3. Verify stoichiometry: Accurately weigh monomers and ensure a 1:1 molar ratio for the highest molecular weight. 4. Optimize reaction conditions: Gradually increase the temperature during the polycondensation stage and ensure sufficient reaction time. Monitor the viscosity of the reaction mixture as an indicator of molecular weight increase. 5. Use fresh catalyst: Ensure the catalyst is active and used at the appropriate concentration.
P-002 Polymer Discoloration (Yellowing/Browning) 1. Thermal degradation: Prolonged exposure to high temperatures can cause the polymer to degrade. 2. Oxidation: Presence of oxygen in the reaction vessel at high temperatures. 3. Catalyst-induced side reactions: Some catalysts can promote side reactions that lead to colored byproducts.[1] 4. Impurities in monomers: Impurities can be more susceptible to thermal degradation.1. Optimize temperature profile: Use the minimum effective temperature for each stage of the reaction. Avoid unnecessarily long reaction times at high temperatures. 2. Maintain an inert atmosphere: Ensure the reaction is carried out under a constant stream of inert gas (e.g., nitrogen or argon). 3. Select appropriate catalyst: Titanate catalysts, while effective, can sometimes lead to higher coloration.[1] Consider alternative catalysts if discoloration is a persistent issue. Add a phosphorus-based stabilizer. 4. Ensure monomer purity: Use high-purity monomers.
P-003 Inconsistent Batch-to-Batch Reproducibility 1. Variations in monomer purity: Different batches of monomers may have varying levels of impurities. 2. Inconsistent reaction conditions: Fluctuations in temperature, pressure, or stirring rate. 3. Inaccurate measurements: Errors in weighing reactants and catalysts.1. Standardize monomer quality: Use monomers from the same batch or ensure consistent purity through analysis. 2. Precise control of parameters: Use calibrated equipment and maintain a detailed log of reaction conditions for each batch. 3. Calibrate equipment: Regularly calibrate balances and other measuring instruments.
P-004 Gel Formation or Cross-linking 1. Side reactions at high temperatures: Dehydration of this compound can lead to the formation of ethers and subsequent cross-linking. 2. Presence of polyfunctional impurities: Impurities with more than two reactive groups can lead to network formation.1. Careful temperature control: Avoid excessive temperatures during the polymerization process. 2. Ensure high monomer purity: Analyze monomers for the presence of polyfunctional impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the melt polycondensation of this compound?

A1: The melt polycondensation is typically a two-stage process. The first stage, esterification, is usually carried out at a temperature range of 180-220°C. The second stage, polycondensation, requires higher temperatures, typically between 230-280°C, under a high vacuum to facilitate the removal of the condensation byproduct (e.g., water or methanol) and drive the reaction toward high molecular weight polymer formation.

Q2: Which catalysts are commonly used for the polycondensation of this compound, and at what concentration?

A2: Common catalysts for polyester synthesis include antimony compounds (e.g., antimony trioxide), tin compounds (e.g., dibutyltin oxide), and titanium compounds (e.g., titanium tetrabutoxide). The catalyst concentration is typically in the range of 200-500 ppm relative to the weight of the monomers. The choice of catalyst can influence the reaction rate and the final properties of the polymer, including its color.[1]

Q3: How can I control the molecular weight of the resulting polyester?

A3: The molecular weight of the polyester can be controlled by several factors:

  • Monomer Stoichiometry: A precise 1:1 molar ratio of diol to diacid is crucial for achieving high molecular weight. Any deviation will limit the chain length.

  • Reaction Time and Temperature: Longer reaction times at the appropriate polycondensation temperature generally lead to higher molecular weights.

  • Vacuum Level: A high vacuum is essential for efficiently removing the condensation byproduct, which drives the polymerization reaction forward.

  • Catalyst Concentration: The catalyst concentration can affect the rate of polymerization and thus the final molecular weight.[2]

Q4: What are the common side reactions to be aware of during the polycondensation of this compound?

A4: At the high temperatures required for melt polycondensation, this compound can undergo side reactions such as acceptorless dehydrogenative polymerization to form polyesters or polyethers.[3] Thermal degradation can also occur, leading to discoloration and a reduction in molecular weight.

Q5: What analytical techniques are recommended for characterizing the synthesized polyester?

A5: The following techniques are essential for characterizing polyesters derived from this compound:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer, particularly the ester linkages.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the properties of polyesters derived from this compound. The data is illustrative and based on general principles of polyester chemistry.

Table 1: Effect of Catalyst Concentration on Molecular Weight

Catalyst Concentration (ppm) Expected Molecular Weight (Mw) Expected Polydispersity Index (PDI)
Titanium (IV) Butoxide200Moderate1.8 - 2.5
Titanium (IV) Butoxide400High1.8 - 2.5
Antimony Trioxide300Moderate-High2.0 - 3.0
Antimony Trioxide500High2.0 - 3.0

Table 2: Effect of Polycondensation Temperature on Polymer Properties

Temperature (°C) Reaction Time (h) Expected Molecular Weight (Mw) Potential for Discoloration
2304Low-ModerateLow
2504Moderate-HighModerate
2704HighHigh
2702ModerateModerate-High

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound with Adipic Acid

Materials:

  • This compound (high purity)

  • Adipic acid (high purity)

  • Titanium (IV) butoxide (catalyst)

  • Phosphorous acid (stabilizer)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Charging the Reactor: In the reaction flask, place equimolar amounts of this compound and adipic acid.

  • Catalyst and Stabilizer Addition: Add the titanium (IV) butoxide catalyst (e.g., 400 ppm) and a stabilizer such as phosphorous acid.

  • Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the esterification stage.

  • Esterification Stage:

    • Heat the reaction mixture to 180-200°C with constant stirring.

    • Water will begin to distill from the reaction mixture. Continue this stage until approximately 80-90% of the theoretical amount of water has been collected. This typically takes 2-3 hours.

  • Polycondensation Stage:

    • Gradually increase the temperature to 240-260°C.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.

    • Continue the reaction under high vacuum and elevated temperature for 3-4 hours. The viscosity of the melt will noticeably increase as the polymer chains grow.

  • Polymer Recovery:

    • Once the desired viscosity is reached, discontinue heating and break the vacuum with nitrogen gas.

    • Allow the reactor to cool to a safe temperature before extruding or dissolving the polymer for further analysis.

Protocol 2: Characterization of the Synthesized Polyester

1. Gel Permeation Chromatography (GPC):

  • Solvent: A mixture of chloroform and hexafluoroisopropanol (HFIP) can be used to dissolve the polyester.[4]

  • Sample Preparation: Dissolve a small amount of the polymer (e.g., 2-3 mg/mL) in the GPC eluent and filter through a 0.45 µm filter before injection.

  • Calibration: Use polystyrene standards to create a calibration curve.

  • Analysis: Determine Mn, Mw, and PDI from the resulting chromatogram.

2. ¹H NMR Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and trifluoroacetic acid (TFA) can be used to dissolve the polyester for analysis.

  • Analysis: Confirm the presence of characteristic peaks for the aromatic protons of the this compound unit and the aliphatic protons of the diacid and diol units.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Polycondensation Reaction cluster_analysis Polymer Characterization Monomer_Purity Monomer Purification Stoichiometry Stoichiometric Weighing Monomer_Purity->Stoichiometry Reactor_Setup Reactor Setup under N2 Stoichiometry->Reactor_Setup Esterification Esterification (180-220°C) Reactor_Setup->Esterification Polycondensation Polycondensation (230-280°C, Vacuum) Esterification->Polycondensation GPC GPC (Mw, Mn, PDI) Polycondensation->GPC NMR NMR (Structure) Polycondensation->NMR DSC_TGA DSC/TGA (Thermal Properties) Polycondensation->DSC_TGA

Caption: Experimental workflow for the synthesis and characterization of polyesters from this compound.

Troubleshooting_Logic cluster_mw Low MW Troubleshooting cluster_color Discoloration Troubleshooting cluster_inconsistent Inconsistency Troubleshooting Start Problem Encountered Low_MW Low Molecular Weight? Start->Low_MW Discoloration Discoloration? Start->Discoloration Inconsistent Inconsistent Results? Start->Inconsistent Check_Vacuum Check Vacuum System Low_MW->Check_Vacuum Yes Check_Inert_Atmosphere Ensure Inert Atmosphere Discoloration->Check_Inert_Atmosphere Yes Standardize_Monomers Standardize Monomer Source Inconsistent->Standardize_Monomers Yes Check_Stoichiometry Verify Monomer Stoichiometry Check_Vacuum->Check_Stoichiometry Check_Purity Analyze Monomer Purity Check_Stoichiometry->Check_Purity Optimize_Time_Temp Optimize Reaction Time/Temp Check_Purity->Optimize_Time_Temp Lower_Temp Lower Polycondensation Temp Check_Inert_Atmosphere->Lower_Temp Change_Catalyst Consider Alternative Catalyst Lower_Temp->Change_Catalyst Calibrate_Equipment Calibrate All Equipment Standardize_Monomers->Calibrate_Equipment Document_Conditions Strictly Document Conditions Calibrate_Equipment->Document_Conditions

Caption: Logical workflow for troubleshooting common issues in this compound polycondensation.

References

minimizing side reactions in 1,4-Benzenedimethanol polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize side reactions during the polymerization of 1,4-Benzenedimethanol (BDM).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the polymerization of this compound?

A1: The two most common side reactions are intermolecular etherification and thermal degradation. Etherification involves the condensation of two hydroxyl groups from BDM molecules to form an ether linkage and water, which can lead to branching or chain termination. Thermal degradation occurs at elevated temperatures, causing chain scission and discoloration (yellowing) of the final polymer.[1][2]

Q2: How does monomer purity impact the polymerization process?

A2: Monomer purity is critical for achieving a high molecular weight polymer. Impurities can act as chain terminators, leading to a lower degree of polymerization.[3] Water, in particular, can interfere with the stoichiometry of the reactants and promote hydrolytic side reactions. It is crucial to use high-purity BDM and co-monomers and to ensure they are thoroughly dried before use.[4]

Q3: What is the role of the catalyst, and how does its choice affect side reactions?

A3: Catalysts are used to increase the rate of the polymerization reaction. However, the choice of catalyst can also influence the prevalence of side reactions. For instance, some titanium-based catalysts, while effective for polymerization, can contribute to the yellowing of the polyester at high temperatures.[5] Tin-based catalysts, such as monobutyltin oxide, are often considered as alternatives to reduce discoloration.[5] The catalyst concentration must also be optimized, as excessive amounts can sometimes promote degradation pathways.[6]

Q4: Why is my polymer yellow, and how can I prevent it?

A4: Yellowing is a common issue in polyester synthesis, especially with aromatic monomers like BDM. The primary causes are thermal aging and oxidation at high reaction temperatures.[1] The presence of an aromatic ring in BDM makes the polymer more susceptible to thermal-oxidative degradation. To prevent this, it is essential to conduct the polymerization under a strict inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Additionally, optimizing the reaction temperature and duration to avoid prolonged exposure to excessive heat is crucial. The use of specific catalysts or the addition of antioxidants can also mitigate discoloration.[1][5]

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments, providing potential causes and solutions.

Symptom Possible Cause(s) Recommended Solution(s)
Low Polymer Molecular Weight / Low Viscosity 1. Monomer Impurity: Presence of monofunctional impurities or residual water acting as chain terminators.[3] 2. Incorrect Stoichiometry: An imbalance in the molar ratio of diol and diacid monomers. 3. Inefficient Removal of Byproducts: Incomplete removal of water or other condensation byproducts (e.g., methanol in transesterification) shifts the equilibrium away from polymer formation. 4. Suboptimal Catalyst Concentration: Too little catalyst results in a slow, incomplete reaction.[6]1. Purify Monomers: Ensure monomers are of high purity and are thoroughly dried in a vacuum oven before use.[4] 2. Verify Stoichiometry: Accurately weigh all reactants. For melt polymerization, a slight excess of the diol (BDM) may be used to compensate for any loss due to volatilization. 3. Improve Vacuum: Ensure a high vacuum (<1 mbar) is applied during the polycondensation stage to efficiently remove volatile byproducts. 4. Optimize Catalyst Loading: Perform a series of small-scale reactions to determine the optimal catalyst concentration for your system.
Polymer Discoloration (Yellowing) 1. Oxidation: Presence of oxygen in the reaction vessel at high temperatures.[1] 2. Thermal Degradation: The reaction temperature is too high, or the reaction time is too long.[1] 3. Catalyst-Induced Degradation: The chosen catalyst (e.g., certain titanium compounds) may be promoting discoloration.[5]1. Maintain Inert Atmosphere: Ensure the reaction is conducted under a continuous flow of high-purity inert gas (nitrogen or argon). 2. Optimize Temperature Profile: Use a two-stage heating process. Keep the temperature during the final polycondensation stage as low as effectively possible and minimize the time at this temperature. 3. Change Catalyst: Consider using a catalyst less prone to causing discoloration, such as a tin-based catalyst.[5] Adding a phosphorus-based stabilizer can also help.
Gel Formation / Insoluble Product 1. Excessive Etherification: High reaction temperatures can promote the formation of ether cross-links, leading to a network polymer. 2. Contamination: Impurities with more than two functional groups can act as cross-linking agents.1. Reduce Reaction Temperature: Lower the temperature of the polycondensation stage to disfavor the etherification side reaction. 2. Ensure Monomer Purity: Verify the purity of your BDM and co-monomers to ensure no polyfunctional impurities are present.

Experimental Protocols & Methodologies

Protocol 1: Melt Polycondensation of this compound with a Diacid

This protocol describes a typical two-stage melt polymerization process designed to achieve high molecular weight while minimizing side reactions.

Materials:

  • This compound (BDM), high purity

  • Terephthalic acid (TPA) or other diacid, high purity

  • Catalyst (e.g., Antimony(III) oxide, Tin(II) octoate)

  • Stabilizer (e.g., Phosphorous acid)

  • High-purity nitrogen or argon gas

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation condenser leading to a collection flask.

  • High-vacuum pump

  • Heating mantle with a programmable temperature controller

Procedure:

  • Charging the Reactor:

    • Charge the reactor with equimolar amounts of BDM and TPA. A slight molar excess (e.g., 1.05:1) of BDM may be used.

    • Add the catalyst (e.g., 200-300 ppm) and stabilizer.

  • Inerting the System:

    • Assemble the reactor and purge thoroughly with inert gas for at least 30 minutes to remove all oxygen. Maintain a slow, positive flow of inert gas throughout the first stage.

  • Esterification (First Stage):

    • Begin stirring and heat the mixture to approximately 180-220°C.

    • Water will begin to distill from the reaction mixture as the esterification proceeds.

    • Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation (Second Stage):

    • Increase the temperature to 230-260°C.

    • Gradually apply a vacuum, slowly reducing the pressure to below 1 mbar. This is done carefully to avoid excessive foaming as the remaining water and excess BDM are removed.

    • The viscosity of the melt will increase significantly as the polymer chains grow. Monitor the torque on the stirrer as an indicator of increasing molecular weight.

    • Continue the reaction under high vacuum for 2-4 hours, or until the desired viscosity is achieved.

  • Product Recovery:

    • Break the vacuum with inert gas.

    • Extrude or pour the molten polymer from the reactor.

    • Allow the polymer to cool and solidify before characterization.

Visualizations

Reaction Pathways

ReactionPathways cluster_main Main Reaction: Polyesterification cluster_side Side Reactions A This compound (Diol) C Polyester Chain (-O-CH2-Ar-CH2-O-CO-R-CO-)n A->C + H2O B Dicarboxylic Acid B->C D 2x this compound E Ether Linkage (-CH2-Ar-CH2-O-CH2-Ar-CH2-) D->E + H2O (Etherification) F Polymer Chain G Degraded Fragments (Chain Scission, Discoloration) F->G High Temp / O2 (Thermal Degradation)

Caption: Primary and competing side reactions in BDM polymerization.

Experimental Workflow

Workflow start Start: Monomer Prep charge Charge Reactor: BDM, Diacid, Catalyst start->charge purge Purge with Inert Gas (N2/Ar) charge->purge esterification Stage 1: Esterification (180-220°C) Remove H2O purge->esterification polycondensation Stage 2: Polycondensation (230-260°C, High Vacuum) Remove Glycol/H2O esterification->polycondensation monitor Monitor Viscosity / Torque polycondensation->monitor monitor->polycondensation Continue until target MW end End: Recover Polymer monitor->end Troubleshooting solution solution issue Problem with Polymer? low_mw Low Molecular Weight? issue->low_mw Yes yellow Polymer Yellow? issue->yellow No low_mw->yellow No sol_mw Check Stoichiometry Improve Vacuum Purify Monomers low_mw->sol_mw Yes gel Gel Formation? yellow->gel No sol_yellow Use Inert Atmosphere Optimize Temperature Change Catalyst yellow->sol_yellow Yes sol_gel Lower Reaction Temp Check Monomer Purity gel->sol_gel Yes

References

Technical Support Center: Purification of 1,4-Benzenedimethanol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Benzenedimethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most widely reported and effective method for the purification of this compound is recrystallization.[1][2] This technique is well-suited for removing impurities from solid organic compounds. Column chromatography can also be employed for purification, particularly for separating components in a mixture.[3]

Q2: What are the typical impurities found in crude this compound reaction products?

A2: Common impurities often include unreacted starting materials, such as α,α'-dihalo-p-xylenes or terephthalic acid derivatives, and byproducts from the synthesis.[4] Residual solvents from the reaction or initial extraction steps may also be present. The presence of colored impurities can result in an off-white or yellowish appearance of the crude product.[5]

Q3: My crude this compound is an off-white or yellow solid. What is the cause and how can I remove the color?

A3: Discoloration in the crude product typically indicates the presence of impurities. Recrystallization is an effective method for removing these colored impurities.[6] If the color persists after a single recrystallization, a second recrystallization or treatment with activated charcoal during the recrystallization process may be necessary to adsorb the color-causing impurities.

Q4: I am experiencing a low yield after recrystallization. What are the possible reasons and how can I improve it?

A4: A low yield during recrystallization can be due to several factors:

  • Choice of solvent: The solvent may be too effective, causing a significant amount of the product to remain dissolved in the mother liquor even at low temperatures.[6]

  • Insufficient cooling: The solution may not have been cooled to a low enough temperature to maximize crystal formation.

  • Premature crystallization: If the solution cools too quickly, impurities can be trapped within the crystals.

To improve the yield, ensure the minimum amount of hot solvent is used to dissolve the crude product to create a saturated solution. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals. The mother liquor can also be concentrated and cooled again to obtain a second crop of crystals.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Oily precipitate instead of crystals during recrystallization. The boiling point of the solvent is higher than the melting point of this compound (119-121°C).Choose a solvent or a solvent mixture with a lower boiling point.
The product is "oiling out" due to a high concentration of impurities.Try adding a small amount of a solvent in which the product is more soluble to the hot solution, then cool slowly. Alternatively, purify the crude product by column chromatography before recrystallization.
Product does not crystallize from the solution upon cooling. The solution is not saturated; too much solvent was used.Evaporate some of the solvent to concentrate the solution and then try to recrystallize again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The purified product has a low melting point and a broad melting range. The product is still impure.Repeat the recrystallization process. Consider using a different recrystallization solvent or employing column chromatography for further purification.
The product is wet.Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
During column chromatography, the compound is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluting solvent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[7]
During column chromatography, all compounds are eluting together at the solvent front. The solvent system is too polar.Decrease the polarity of the eluting solvent. Start with a less polar solvent system and gradually increase the polarity.[8]

Quantitative Data on Purification Methods

The following table summarizes the reported effectiveness of recrystallization for the purification of this compound.

Purification Method Solvent(s) Purity Achieved Yield Reference
RecrystallizationMethanol, Ethanol, or Ethyl Acetate> 99%85-90%[1]
RecrystallizationEthyl Acetate and Cyclohexane99.3%80.0%[2]

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate/cyclohexane)[1][2]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate to the boiling point of the solvent while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slower cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Analysis: Determine the melting point and purity (e.g., by HPLC or NMR) of the recrystallized product. A sharp melting point close to the literature value (119-121°C) indicates high purity.[1]

Column Chromatography of this compound

Objective: To purify this compound by separating it from impurities based on differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Eluting solvents (e.g., a mixture of hexane and ethyl acetate)[9]

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluting solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack, ensuring there are no air bubbles.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.[7]

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[9]

  • Fraction Collection: Collect the eluate in fractions using collection tubes.

  • Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow and Decision Making

Purification_Workflow start Crude this compound Reaction Product recrystallization Recrystallization start->recrystallization check_purity Check Purity (e.g., Melting Point, TLC, HPLC) recrystallization->check_purity pure_product Pure this compound check_purity->pure_product Purity ≥ 99% troubleshoot Troubleshoot Recrystallization (e.g., change solvent, check cooling) check_purity->troubleshoot Purity < 99% end End pure_product->end troubleshoot->recrystallization Repeat column_chromatography Column Chromatography troubleshoot->column_chromatography Persistent Impurities check_purity2 Check Purity column_chromatography->check_purity2 check_purity2->column_chromatography Purity < 99% (Optimize Conditions) pure_product2 Pure this compound check_purity2->pure_product2 Purity ≥ 99% pure_product2->end

Caption: Purification workflow for this compound.

References

Technical Support Center: Enhancing Thermal Stability of 1,4-Benzenedimethanol-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and analysis of 1,4-benzenedimethanol-based polymers, with a focus on improving their thermal stability.

Frequently Asked Questions (FAQs)

Q1: What are the typical thermal degradation characteristics of this compound-based polyesters?

A1: Polyesters based on this compound are generally classified as aromatic polyesters. Their thermal degradation is a complex process that can involve random chain scission, cross-linking, and the formation of char at high temperatures.[1] The degradation mechanism for aromatic polyesters is often more intricate than that of their aliphatic counterparts.[1] The thermal stability can be influenced by the specific co-monomers used in the polymerization.

Q2: What are the key factors influencing the thermal stability of these polymers?

A2: Several factors can significantly impact the thermal stability of this compound-based polymers:

  • Molecular Weight: Higher molecular weight generally leads to improved thermal stability.[2]

  • Crystallinity: The degree of crystallinity can affect thermal properties.

  • Monomer Purity: Impurities, especially monofunctional ones, can act as chain terminators, leading to lower molecular weight and reduced thermal stability.

  • Polymerization Conditions: Reaction temperature, time, and catalyst type can influence the final polymer structure and its stability.

  • Presence of Additives: The incorporation of stabilizers or flame retardants can enhance thermal resistance.[3]

Q3: How can I improve the thermal stability of my this compound-based polymer?

A3: Strategies to enhance thermal stability include:

  • Increasing Molecular Weight: Optimizing polymerization conditions to achieve a higher degree of polymerization.

  • Copolymerization: Introducing more rigid aromatic units or specific functional groups into the polymer backbone.

  • Use of Stabilizers: Incorporating thermal stabilizers such as hindered phenols or phosphites.

  • End-capping: Capping the polymer chain ends to prevent initiation of degradation.

  • Nanocomposites: Introducing nanofillers like clays or silica can improve thermal stability by acting as a barrier to heat and mass transfer.

Q4: What are the expected glass transition (Tg) and melting temperatures (Tm) for polymers containing this compound?

A4: The glass transition and melting temperatures of these polymers are highly dependent on the overall composition and molecular weight. For instance, copolyesters of this compound with other diols and diacids will have varying thermal transition temperatures. As the length of an aliphatic diacid spacer in a copolyester increases, both the glass transition temperature (Tg) and the melting point (Tm) tend to decrease.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and thermal analysis of this compound-based polymers.

Symptom Possible Causes Troubleshooting Steps
Low Thermal Stability (Premature Degradation in TGA) 1. Low molecular weight of the polymer. 2. Presence of residual catalyst or impurities. 3. Incomplete removal of condensation byproducts (e.g., water). 4. Oxidative degradation.1. Optimize polymerization conditions (time, temperature, monomer ratio) to increase molecular weight. 2. Purify monomers and ensure the use of an appropriate catalyst that can be effectively removed. 3. Apply a high vacuum during the final stages of polymerization to remove volatile byproducts. 4. Perform TGA analysis under an inert atmosphere (e.g., Nitrogen) to prevent oxidation.[5]
Inconsistent TGA/DSC Results 1. Sample heterogeneity. 2. Inconsistent sample preparation. 3. Issues with the thermal analysis instrument (e.g., calibration, pan type).[6] 4. Variations in heating rate.1. Ensure the analyzed sample is representative of the bulk material. 2. Use a consistent sample mass and form (e.g., powder, film) for all analyses.[7] 3. Calibrate the instrument regularly and use appropriate sample pans (e.g., aluminum for DSC, platinum for TGA at high temperatures).[6] 4. Use a standardized heating rate for all comparable experiments.[5]
Broad or Unclear Transitions in DSC 1. Low crystallinity. 2. Wide molecular weight distribution. 3. Presence of plasticizers or other additives.1. Consider annealing the sample to promote crystallization. 2. Characterize the molecular weight distribution using techniques like Gel Permeation Chromatography (GPC). 3. Analyze the composition to identify any additives that might be affecting the thermal transitions.
Discoloration of Polymer During Thermal Processing 1. Thermal degradation. 2. Oxidation. 3. Side reactions involving functional groups.1. Lower the processing temperature if possible. 2. Process under an inert atmosphere. 3. Investigate potential side reactions at high temperatures and consider modifying the polymer structure or using additives to mitigate them.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a this compound-based polymer.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) into a TGA sample pan (platinum or alumina is recommended for high temperatures).[5]

  • Load the sample into the TGA instrument.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 800 °C).[5]

  • Continuously monitor and record the sample mass as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition (often reported as the temperature at 5% weight loss, Td5%) and the char yield at the final temperature.[5]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm).[5]

Methodology:

  • Weigh a small sample (5-10 mg) and hermetically seal it in an aluminum DSC pan.[5]

  • Place an empty, sealed aluminum pan in the reference position of the DSC cell.[5]

  • Subject the sample to a controlled temperature program. A common procedure is a heat-cool-heat cycle to erase the sample's prior thermal history.[5]

    • First Heat: Heat from room temperature to a temperature above the expected melting point at a constant rate (e.g., 10 °C/min).

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.

    • Second Heat: Heat the sample again at the same rate as the first heating scan.

  • Record the heat flow as a function of temperature. The glass transition is observed as a step change in the baseline, while melting is an endothermic peak.

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_results Data Interpretation Monomers This compound + Co-monomers Polymerization Polymerization (Melt or Solution) Monomers->Polymerization Purification Purification Polymerization->Purification TGA TGA Purification->TGA DSC DSC Purification->DSC Stability Thermal Stability (Td5%, Char Yield) TGA->Stability Transitions Thermal Transitions (Tg, Tm) DSC->Transitions

Caption: Experimental workflow for the synthesis and thermal analysis of this compound-based polymers.

Troubleshooting_Logic Start Poor Thermal Stability Observed Check_MW Check Molecular Weight (GPC) Start->Check_MW Check_Purity Assess Monomer/Polymer Purity Check_MW->Check_Purity MW OK Optimize_Polymerization Optimize Polymerization (Time, Temp, Stoichiometry) Check_MW->Optimize_Polymerization Low MW Check_Conditions Review Polymerization Conditions Check_Purity->Check_Conditions Purity OK Purify_Monomers Purify Monomers Check_Purity->Purify_Monomers Impurities Detected Modify_Conditions Modify Synthesis Conditions (e.g., higher vacuum) Check_Conditions->Modify_Conditions Suboptimal Conditions Reanalyze Re-run Thermal Analysis Check_Conditions->Reanalyze Conditions OK Optimize_Polymerization->Reanalyze Purify_Monomers->Reanalyze Modify_Conditions->Reanalyze

Caption: Troubleshooting logic for addressing poor thermal stability in polymer synthesis.

References

Technical Support Center: Crystallinity Control of Polyesters from 1,4-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polyesters derived from 1,4-benzenedimethanol.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the crystallinity of polyesters synthesized from this compound?

A1: The primary factors that control the crystallinity of these polyesters include:

  • Monomer Selection: The choice of diacid or diol comonomers plays a critical role. Aromatic diacids like terephthalic acid tend to increase rigidity and crystallinity, while aliphatic diacids such as adipic acid can introduce flexibility and reduce crystallinity. The rigid, non-planar structure of comonomers like 1,4-cyclohexanedimethanol (CHDM) can also influence the polymer backbone's ability to pack into a crystalline lattice.[1][2]

  • Copolymer Composition: The molar ratio of this compound to other comonomers is a crucial parameter. Increasing the content of rigid comonomers generally enhances crystallinity.[3] Conversely, introducing irregularities into the polymer chain through copolymerization can disrupt crystal formation and lead to more amorphous materials.

  • Thermal History: The processing conditions, particularly the cooling rate from the melt, significantly impact the final degree of crystallinity. Slower cooling rates allow more time for polymer chains to organize into crystalline structures, while rapid quenching can freeze the polymer in a more amorphous state.[4]

  • Post-Synthesis Processing: Thermal treatments such as annealing can be employed to increase the crystallinity of the polyester after initial synthesis.[5][6]

Q2: How does the incorporation of this compound affect the thermal properties of the resulting polyester?

A2: Incorporating this compound (also referred to as PXG) into a polyester backbone, for instance in a copolyester like PBPAT (a modification of PBAT), has been shown to increase the crystallinity from 11.57% to 14.07%.[3] This increase in crystallinity generally leads to a higher melting temperature (Tm) and enhanced thermal stability. The rigid nature of the benzene ring in this compound restricts chain mobility, which can also lead to an increase in the glass transition temperature (Tg).

Q3: What are the common methods for synthesizing polyesters from this compound?

A3: The two primary methods for synthesizing these polyesters are:

  • Melt Polycondensation: This is a common industrial method where the monomers are heated together in a reactor, often with a catalyst, to form the polymer, with the removal of a small molecule byproduct like water or methanol. This method is suitable for producing a wide range of polyesters.[3]

  • Solution Polycondensation: In this method, the monomers are dissolved in a suitable solvent, and the polymerization reaction is carried out in the solution phase. This technique can be useful for synthesizing polymers that are not thermally stable at the high temperatures required for melt polycondensation. For example, poly(1,4-benzenedimethylene phthalate) can be synthesized by the condensation of phthaloyl chloride with this compound in the presence of pyridine in dry THF at 30 °C.[7]

Troubleshooting Guide

Issue EncounteredPossible CausesSuggested Solutions
Low Crystallinity or Amorphous Polymer 1. Rapid Cooling (Quenching): The polymer was cooled too quickly from the melt, preventing chain organization. 2. Comonomer Choice: Incorporation of bulky or flexible comonomers that disrupt chain packing. 3. Low Molecular Weight: The polymer chains are too short to form stable crystals.1. Controlled Cooling: Decrease the cooling rate after synthesis. Allow the polymer to cool slowly to room temperature. 2. Annealing: Heat the polymer to a temperature between its glass transition temperature (Tg) and melting temperature (Tm) for a specific period to promote crystallization.[5][6] 3. Monomer Selection: If possible, increase the proportion of rigid, linear comonomers like terephthalic acid. 4. Optimize Polymerization: Adjust reaction conditions (time, temperature, catalyst) to achieve a higher molecular weight.
High Crystallinity Leading to Brittleness 1. Slow Cooling: The polymer was cooled very slowly, leading to the formation of large crystalline domains. 2. High Content of Rigid Monomers: The polymer backbone is too stiff.1. Quenching: Rapidly cool the polymer from the melt by, for example, immersing it in cold water.[4] 2. Introduce Comonomers: Incorporate a flexible comonomer, such as an aliphatic diacid, to reduce the regularity of the polymer chain.
Inconsistent Crystallinity Between Batches 1. Variable Cooling Rates: Lack of precise control over the cooling process. 2. Inconsistent Monomer Ratios: Variations in the feed ratio of the monomers. 3. Presence of Impurities: Impurities can act as nucleating or inhibiting agents for crystallization.1. Standardize Cooling Protocol: Implement a controlled and repeatable cooling procedure for all batches. 2. Precise Monomer Measurement: Ensure accurate weighing and stoichiometry of all monomers. 3. Monomer Purity: Use high-purity monomers to avoid unintended effects on crystallization.

Quantitative Data Summary

The following table summarizes the effect of incorporating this compound (PXG) on the properties of poly(butylene adipate-co-terephthalate) (PBAT).

PolymerPXG Content (mol%)Crystallinity (%)Tensile Strength (MPa)Elastic Modulus (MPa)
PBAT011.5717.70132.28
PBPATNot Specified14.0725.21208.66

Data extracted from a study on this compound-modified PBAT copolyesters.[3]

Experimental Protocols

Melt Polycondensation for Polyester Synthesis

This protocol is a general guideline for the synthesis of polyesters from this compound and a diacid (e.g., terephthalic acid) via melt polycondensation.

Materials:

  • This compound

  • Diacid (e.g., Terephthalic Acid)

  • Catalyst (e.g., Antimony(III) oxide, Titanium(IV) butoxide)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the chosen diacid. Add the catalyst at a concentration of 200-500 ppm relative to the diacid.

  • Inert Atmosphere: Purge the reactor with a slow stream of inert gas (e.g., nitrogen) to remove oxygen.

  • Esterification: Heat the mixture to a temperature of 180-220°C under a continuous flow of inert gas with stirring. The reaction will produce water as a byproduct, which should be continuously removed. This stage is typically continued for 2-4 hours.

  • Polycondensation: After the esterification stage, gradually increase the temperature to 250-280°C and slowly apply a vacuum (below 1 Torr). The increased temperature and vacuum help to remove the diol byproduct and drive the polymerization to a high molecular weight. This stage can take 2-5 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by the increase in the viscosity of the melt, which can be observed through the torque on the stirrer.

  • Polymer Recovery: Once the desired viscosity is reached, the reaction is stopped. The molten polymer is then extruded from the reactor under nitrogen pressure and can be quenched in water and pelletized for further analysis.

Characterization of Crystallinity by Differential Scanning Calorimetry (DSC)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan.

  • First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 300°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This step is to erase the thermal history of the sample.

  • Cooling Scan: Cool the sample from the melt to a temperature below its glass transition temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).

  • Second Heating Scan: Heat the sample again to a temperature above its melting point at the same controlled rate (e.g., 10°C/min).

  • Data Analysis: The glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) can be determined from the second heating scan. The degree of crystallinity (Xc) can be calculated using the following equation:

    Xc (%) = (ΔHm / ΔH°m) * 100

    where ΔHm is the enthalpy of melting of the sample (obtained by integrating the area of the melting peak) and ΔH°m is the theoretical enthalpy of melting for a 100% crystalline sample of the specific polyester.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_processing Processing & Characterization Monomers 1. Monomers & Catalyst Reactor 2. Charge Reactor Monomers->Reactor Esterification 3. Esterification (180-220°C) Reactor->Esterification Polycondensation 4. Polycondensation (250-280°C, Vacuum) Esterification->Polycondensation Extrusion 5. Polymer Extrusion Polycondensation->Extrusion Molten Polymer Cooling 6. Controlled Cooling Extrusion->Cooling Pelletization 7. Pelletization Cooling->Pelletization Characterization 8. Characterization (DSC, XRD) Pelletization->Characterization

Caption: Workflow for polyester synthesis and characterization.

crystallinity_factors cluster_parameters Controlling Parameters cluster_properties Resulting Properties Crystallinity Polyester Crystallinity Mechanical Mechanical Properties (Strength, Modulus) Crystallinity->Mechanical Thermal Thermal Stability (Tg, Tm) Crystallinity->Thermal Degradation Degradation Rate Crystallinity->Degradation Monomer Monomer Structure (Rigidity, Bulkiness) Monomer->Crystallinity Ratio Comonomer Ratio Ratio->Crystallinity Cooling Cooling Rate Cooling->Crystallinity Annealing Annealing (Time, Temperature) Annealing->Crystallinity

Caption: Factors influencing polyester crystallinity and resulting properties.

References

Technical Support Center: Troubleshooting Gel Formation in 1,4-Benzenedimethanol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance for gel formation during the polymerization of 1,4-benzenedimethanol. The information is presented in a question-and-answer format to directly address common issues encountered in laboratory and research settings.

Frequently Asked Questions (FAQs)

Q1: What is gel formation and why is it a problem in my this compound polymerization?

A1: Gel formation, or gelation, is the formation of a cross-linked, insoluble polymer network within your reaction mixture. This transforms the initially viscous liquid into a solid-like gel. It is a significant issue because it indicates a loss of control over the polymerization process, leading to a product that is difficult to process and characterize. For most applications requiring linear, soluble polymers, gelation results in a failed synthesis.

Q2: I observed unexpected gelation in my polyester synthesis. What are the primary causes?

A2: The most common culprits for premature gelation in the polymerization of this compound are:

  • Imprecise Stoichiometric Control: An imbalance in the molar ratio of the diol (this compound) and the diacid or diacyl chloride can lead to uncontrolled chain growth and branching.

  • Presence of Impurities: Monofunctional or multifunctional impurities in the monomers can act as chain terminators or branching agents, respectively, disrupting the linear polymer formation.

  • Inappropriate Reaction Temperature: Excessively high temperatures can promote side reactions, such as etherification of the benzylic alcohol groups, leading to cross-linking.

  • Incorrect Catalyst Selection or Concentration: The type and amount of catalyst can significantly influence the reaction pathway, with some catalysts promoting side reactions that cause gelation.

Q3: Can side reactions involving the benzene ring of this compound contribute to gelation?

A3: While the primary alcohol groups are the main reaction sites, under certain conditions, such as in the presence of strong acids or at very high temperatures, side reactions involving the aromatic ring, like Friedel-Crafts type reactions, could potentially occur, leading to branching and cross-linking. However, the more common side reactions leading to gelation involve the hydroxymethyl groups.

Troubleshooting Guides

Issue 1: Gel formation occurred early in the polymerization.

Possible Cause:

  • Gross error in stoichiometry: Significant deviation from a 1:1 molar ratio of functional groups.

  • Highly reactive impurities: Presence of multifunctional impurities that act as cross-linking agents.

  • Excessively high initial temperature: Rapid, uncontrolled polymerization and side reactions from the start.

Troubleshooting Steps:

  • Verify Monomer Stoichiometry:

    • Accurately re-weigh your monomers using a calibrated analytical balance.

    • Recalculate the molar equivalents of both the this compound and the co-monomer (e.g., diacid). Ensure the ratio is as close to 1:1 as possible.[1][2]

  • Assess Monomer Purity:

    • Review the certificate of analysis for your monomers. Look for the presence of multifunctional impurities.

    • If purity is questionable, consider purifying the monomers. This compound can be purified by recrystallization.

  • Review Reaction Temperature Profile:

    • Ensure the initial reaction temperature is low enough to allow for a controlled start to the polymerization before ramping up to the final reaction temperature. A gradual increase in temperature is often recommended.

Issue 2: The reaction mixture became progressively more viscous and then suddenly formed a gel.

Possible Cause:

  • Subtle stoichiometric imbalance: A small excess of one monomer can lead to a high degree of polymerization, increasing the likelihood of branching as the reaction proceeds.

  • Side reactions at elevated temperatures: As the polymerization progresses and the temperature is maintained or increased, side reactions like etherification can become more prominent.

  • High catalyst concentration: An excessive amount of catalyst can accelerate not only the main polymerization reaction but also side reactions leading to cross-linking.

Troubleshooting Steps:

  • Fine-tune Stoichiometry: Even a small deviation from a 1:1 molar ratio can impact the final polymer. Consider performing a series of small-scale reactions with slightly varied monomer ratios to find the optimal balance.

  • Optimize Reaction Temperature and Time:

    • Lower the polymerization temperature. While this may slow down the reaction, it can also suppress unwanted side reactions.

    • Monitor the reaction viscosity and consider stopping the reaction before gelation occurs, especially if a very high molecular weight is not the primary goal.

  • Adjust Catalyst Concentration:

    • Reduce the catalyst concentration. The optimal concentration will provide a reasonable reaction rate without promoting excessive side reactions. It is advisable to consult literature for recommended catalyst levels for your specific system.

Issue 3: I am using a diacid co-monomer and consistently get gels. What should I consider?

Possible Cause:

  • Dehydration of diol: At the high temperatures often required for direct esterification with diacids, this compound can undergo self-etherification, forming polyethers and creating cross-links.

  • Acid-catalyzed side reactions: The acidic nature of the dicarboxylic acid can catalyze side reactions, particularly at elevated temperatures.

Troubleshooting Steps:

  • Consider a Two-Stage Polymerization:

    • Esterification Stage: Conduct the initial reaction at a lower temperature (e.g., 150-180 °C) to form low molecular weight oligomers and remove the bulk of the water byproduct.

    • Polycondensation Stage: Gradually increase the temperature and apply a vacuum to drive the reaction to completion and remove the remaining water. This controlled approach can minimize side reactions.

  • Use a Milder Catalyst: Instead of relying on the auto-catalysis of the diacid, consider using a specific polyesterification catalyst that is effective at lower temperatures.

  • Switch to a Diacyl Chloride: If feasible, using a diacyl chloride instead of a diacid allows the polymerization to proceed at much lower temperatures, significantly reducing the likelihood of temperature-induced side reactions.

Data Presentation

Table 1: Effect of Stoichiometric Imbalance on Degree of Polymerization (Theoretical)

Molar Ratio (Diol:Diacid)Percent Excess of DiolTheoretical Maximum Degree of Polymerization (DPn)
1.00:1.000%Infinite
1.01:1.001%201
1.02:1.002%101
1.05:1.005%41

Note: This table is based on the Carothers equation and assumes 100% conversion of the limiting functional group. In practice, the achieved DPn will be lower.

Table 2: Influence of Monofunctional Impurity on Degree of Polymerization (Theoretical)

Mole Percent of Monofunctional ImpurityTheoretical Maximum Degree of Polymerization (DPn)
0.1%2001
0.5%401
1.0%201
2.0%101

Note: This table illustrates the significant impact of even small amounts of monofunctional impurities, which act as chain stoppers.[1]

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound with Adipic Acid

  • Monomer and Catalyst Charging: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge equimolar amounts of this compound and adipic acid. Add a suitable catalyst, for example, 0.05-0.1 mol% of titanium(IV) butoxide relative to the diacid.

  • Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove any air and moisture. Maintain a gentle nitrogen flow throughout the esterification stage.

  • Esterification Stage: Begin stirring and gradually heat the mixture to 180-200°C. Water will start to distill off. Continue this stage for 1-2 hours or until the majority of the theoretical amount of water has been collected.

  • Polycondensation Stage: Gradually increase the temperature to 220-240°C. Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. High vacuum is crucial for removing the final traces of water and driving the polymerization to achieve a high molecular weight.

  • Monitoring and Termination: Monitor the viscosity of the reaction mixture by observing the stirrer torque. Once the desired viscosity is reached, or before the onset of gelation, stop the reaction by cooling the reactor. The polymer can then be extruded or dissolved in a suitable solvent.

Protocol 2: Solution Polycondensation of this compound with Sebacoyl Chloride

  • Monomer and Solvent Charging: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve this compound in a suitable dry, high-boiling point solvent (e.g., diphenyl ether or a chlorinated aromatic solvent). Add an acid scavenger, such as pyridine, in a slight molar excess relative to the sebacoyl chloride.

  • Inert Atmosphere: Purge the system with dry nitrogen.

  • Monomer Addition: Dissolve sebacoyl chloride in the same solvent and add it dropwise to the stirred solution of the diol and pyridine at room temperature or slightly elevated temperature (e.g., 50-60°C).

  • Reaction: After the addition is complete, continue stirring the reaction mixture at the chosen temperature for several hours (e.g., 4-6 hours) until the desired molecular weight is achieved.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. The polymer can then be collected by filtration, washed, and dried.

Visualizations

Troubleshooting_Gel_Formation cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions Gel_Formation Gel Formation (Insoluble Polymer) Stoichiometry Stoichiometric Imbalance Gel_Formation->Stoichiometry Leads to Impurities Monomer Impurities Gel_Formation->Impurities Leads to Temperature High Reaction Temperature Gel_Formation->Temperature Leads to Catalyst Incorrect Catalyst/ Concentration Gel_Formation->Catalyst Leads to Verify_Stoichiometry Verify & Adjust Monomer Ratio Stoichiometry->Verify_Stoichiometry Investigate Purify_Monomers Purify Monomers Impurities->Purify_Monomers Investigate Optimize_Temp Optimize Temperature Profile Temperature->Optimize_Temp Investigate Adjust_Catalyst Adjust Catalyst Type/ Concentration Catalyst->Adjust_Catalyst Investigate

Caption: Troubleshooting workflow for gel formation.

Gelation_Pathway Monomers This compound + Diacid Linear_Polymer Desired Linear Polyester Monomers->Linear_Polymer Polycondensation Side_Reactions Side Reactions Monomers->Side_Reactions High Temp/ Incorrect Catalyst Crosslinked_Polymer Cross-linked Polymer (Gel) Linear_Polymer->Crosslinked_Polymer Further Reaction/ Degradation Etherification Etherification Side_Reactions->Etherification Branching Branching Side_Reactions->Branching Etherification->Crosslinked_Polymer Branching->Crosslinked_Polymer

Caption: Chemical pathways leading to gelation.

References

Technical Support Center: Polycondensation of 1,4-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of catalyst choice on the polycondensation of 1,4-benzenedimethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the polycondensation of this compound, offering potential causes and recommended solutions.

Issue 1: Low Molecular Weight of the Final Polymer

Achieving a high molecular weight is often a primary goal in polycondensation. If the resulting polymer has a low molecular weight, consider the following factors:

  • Monomer Impurity: Impurities in this compound or the diacid/diester monomer can act as chain terminators, preventing the formation of long polymer chains.

    • Solution: Ensure high purity of monomers (≥99%) through techniques like recrystallization or distillation.

  • Incorrect Stoichiometry: An imbalance in the molar ratio of the diol and diacid/diester monomers will result in an excess of one type of functional group at the chain ends, limiting polymer growth.

    • Solution: Accurately weigh and calculate the molar equivalents of the monomers. Aim for a 1:1 molar ratio.

  • Inefficient Removal of Byproducts: The condensation reaction produces small molecules like water or methanol. If not effectively removed, the equilibrium of the reaction will not favor polymer formation.

    • Solution: In melt polycondensation, apply a high vacuum (typically <1 mbar) during the later stages of the reaction. For solution polycondensation, use an efficient Dean-Stark trap or other methods to remove the byproduct.

  • Suboptimal Reaction Temperature or Time: Insufficient temperature or reaction time can lead to incomplete conversion of the monomers.

    • Solution: Optimize the reaction temperature and time based on the chosen catalyst and monomers. Monitor the reaction progress by measuring the viscosity of the reaction mixture or by analyzing samples using techniques like GPC.

  • Catalyst Deactivation or Insufficient Concentration: The catalyst may lose its activity over time, especially at high temperatures, or the initial concentration may be too low for efficient polymerization.

    • Solution: Use a fresh, active catalyst at an appropriate concentration (typically in the ppm range for organometallic catalysts). Ensure the catalyst is stored under proper conditions to prevent deactivation.

Troubleshooting Workflow for Low Molecular Weight

LowMolecularWeight start Low Molecular Weight Polymer Obtained check_purity Verify Monomer Purity and Stoichiometry start->check_purity check_byproduct Evaluate Byproduct Removal Efficiency check_purity->check_byproduct Purity and Stoichiometry Confirmed solution_purity Purify Monomers / Adjust Stoichiometry check_purity->solution_purity Impurity or Stoichiometric Imbalance Found check_conditions Review Reaction Temperature and Time check_byproduct->check_conditions Efficient Removal Confirmed solution_byproduct Improve Vacuum / Inert Gas Sparging check_byproduct->solution_byproduct Inefficient Removal Identified check_catalyst Assess Catalyst Activity and Concentration check_conditions->check_catalyst Conditions Confirmed Optimal solution_conditions Optimize Temperature and/or Extend Reaction Time check_conditions->solution_conditions Suboptimal Conditions Identified solution_catalyst Use Fresh Catalyst / Optimize Concentration check_catalyst->solution_catalyst Catalyst Issue Identified end_goal High Molecular Weight Polymer Achieved solution_purity->end_goal solution_byproduct->end_goal solution_conditions->end_goal solution_catalyst->end_goal

Caption: Troubleshooting workflow for addressing low molecular weight in this compound polycondensation.

Issue 2: Discoloration of the Polymer

The formation of a colored polymer is a common issue, particularly in high-temperature polycondensation reactions.

  • Catalyst-Induced Coloration: Certain catalysts, especially titanium-based compounds, can lead to a yellow discoloration in the final polymer.

    • Solution: Consider using catalysts that are known to produce less color, such as certain tin or antimony compounds. The concentration of the catalyst can also impact the color, so optimization is key.

  • Thermal Degradation: Prolonged exposure to high temperatures can cause thermal degradation of the monomers or the resulting polymer, leading to the formation of chromophores.

    • Solution: Optimize the reaction temperature and time to be sufficient for polymerization without causing significant degradation. The use of thermal stabilizers or antioxidants can also be beneficial.

  • Oxidation: The presence of oxygen in the reaction vessel at high temperatures can lead to oxidative degradation and discoloration.

    • Solution: Ensure the reaction is carried out under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Impurities: Impurities in the monomers or solvent can also contribute to discoloration.

    • Solution: Use high-purity monomers and solvents.

Logical Relationship for Polymer Discoloration

PolymerDiscoloration start Polymer Discoloration Observed cause_catalyst Catalyst Type and Concentration start->cause_catalyst cause_thermal High Reaction Temperature / Long Reaction Time start->cause_thermal cause_oxidation Presence of Oxygen start->cause_oxidation cause_impurities Monomer or Solvent Impurities start->cause_impurities solution_catalyst Select Low-Color Catalyst / Optimize Concentration cause_catalyst->solution_catalyst solution_thermal Optimize Temperature and Time / Use Stabilizers cause_thermal->solution_thermal solution_oxidation Ensure Inert Atmosphere cause_oxidation->solution_oxidation solution_impurities Use High-Purity Materials cause_impurities->solution_impurities end_goal Colorless or Light-Colored Polymer solution_catalyst->end_goal solution_thermal->end_goal solution_oxidation->end_goal solution_impurities->end_goal MeltPolycondensation start Charge Monomers inert Inert with Nitrogen start->inert ester_interchange Ester Interchange (180-200°C) - Add Catalyst - Collect Methanol inert->ester_interchange polycondensation Polycondensation (240-260°C, <1 mbar) - Collect Ethylene Glycol ester_interchange->polycondensation stabilization Add Stabilizer polycondensation->stabilization extrusion Extrude and Pelletize Polymer stabilization->extrusion end_product Final Polymer Pellets extrusion->end_product

Technical Support Center: Preventing Discoloration in Polymers Made with 1,4-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address discoloration issues encountered during the synthesis and processing of polymers incorporating 1,4-benzenedimethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of yellowing in polymers synthesized with this compound?

A1: Discoloration, typically yellowing, in polyesters made with this compound arises from a combination of factors that introduce chromophores (color-absorbing groups) into the polymer structure. The main causes are:

  • Thermal and Thermo-oxidative Degradation: High temperatures during polymerization and processing can cause the polymer chains to break down. In the presence of oxygen, this degradation is accelerated, leading to the formation of colored byproducts.[1][2][3]

  • UV Degradation: Exposure to ultraviolet (UV) radiation from sunlight or artificial light sources provides the energy to break chemical bonds in the polymer backbone. This process, known as photodegradation, generates free radicals that lead to oxidation and the formation of chromophores.[4][5][6] The aromatic nature of this compound makes the polymer susceptible to UV absorption.

  • Catalyst Residues: The type and concentration of polymerization catalyst can significantly impact the final polymer color. While highly active, some titanium-based catalysts are known to cause a yellowish tint in polyesters compared to antimony-based catalysts.[7][8][9][10][11]

  • Impurities: Impurities in the monomers, such as this compound itself, or residual solvents can initiate or accelerate degradation reactions that lead to color formation.[12]

  • Additives and Their Interactions: While antioxidants are used to prevent oxidative degradation, some phenolic antioxidants can form colored quinone-type byproducts upon over-oxidation.[13]

Q2: How can I prevent discoloration during the polymerization process?

A2: Preventing discoloration starts with careful control of the synthesis conditions:

  • Monomer Purity: Use high-purity this compound and other comonomers to minimize the presence of impurities that can trigger side reactions.

  • Inert Atmosphere: Conduct the polymerization under a nitrogen or argon blanket to strictly exclude oxygen, thereby preventing thermo-oxidative degradation.[14]

  • Optimized Temperature Profile: Use the lowest possible reaction temperatures that still allow for efficient polymerization to minimize thermal degradation. Avoid prolonged exposure to high temperatures.[3]

  • Catalyst Selection: Choose a catalyst known for producing low-color polyester. While antimony catalysts are common, newer titanium and aluminum-based catalysts are being developed to offer good activity with improved color performance.[7][10][11] The concentration of the catalyst should also be optimized.

  • Incorporation of Stabilizers: Add thermal stabilizers, particularly phosphite-based secondary antioxidants, during the polymerization to protect the polymer from degradation at high processing temperatures.[1][15][16]

Q3: What is the most effective way to protect the final polymer from discoloration during use?

A3: A synergistic combination of UV stabilizers and antioxidants is the most effective strategy for long-term color stability.

  • UV Absorbers: These additives, such as benzophenones and benzotriazoles, absorb harmful UV radiation and dissipate it as heat, preventing it from reaching the polymer backbone.[4][17]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV light but function by scavenging free radicals that are formed during photodegradation. They are highly efficient and have a regenerative mechanism, providing long-term protection.[4][17]

  • Antioxidants: Primary antioxidants (phenolic-based) scavenge free radicals to inhibit oxidation, while secondary antioxidants (phosphite-based) decompose hydroperoxides, which are precursors to colored degradation products.[1][16]

The combination of a UV absorber and a HALS is often synergistic; the UV absorber reduces the number of free radicals formed, and the HALS neutralizes those that do form, providing comprehensive protection.[4][5][6][17][18]

Q4: Can the choice of catalyst influence the final color of the polymer?

A4: Yes, the catalyst choice is critical. Traditionally, antimony compounds have been widely used as they provide good catalytic activity and result in a good color tone.[7] However, due to environmental concerns, there is a shift towards titanium-based catalysts.[8][10][11] First-generation titanium catalysts often led to a yellowish discoloration in the final polymer.[7][8][9] Newer, modified titanium-based and aluminum-based catalyst systems are being developed to provide high reactivity while minimizing color formation.[10][11]

Troubleshooting Guides

This section provides a question-and-answer format to troubleshoot specific discoloration issues.

Issue 1: The polymer is yellow immediately after synthesis/processing.

Possible Cause Recommended Action
Thermo-oxidative Degradation • Ensure a fully inert atmosphere (high-purity nitrogen or argon) during the entire high-temperature process. • Optimize the temperature profile to use the minimum necessary temperature and residence time.[3] • Incorporate a phosphite-based secondary antioxidant into the formulation to protect the polymer during melt processing.[1][15]
Catalyst-Induced Coloration • If using a titanium-based catalyst, consider evaluating alternative catalysts known for low color formation, such as specific modified titanium systems or antimony-based catalysts (if permissible).[7][8][10] • Optimize the catalyst concentration; excessive amounts can increase discoloration.
Monomer Impurities • Verify the purity of this compound and other monomers. Use of higher purity grades can significantly reduce discoloration. • Consider a monomer purification step if purity is suspect.

Issue 2: The polymer is clear after processing but turns yellow upon exposure to light.

Possible Cause Recommended Action
UV Degradation • Incorporate a UV stabilization package. A combination of a UV absorber (e.g., benzotriazole or benzophenone class) and a Hindered Amine Light Stabilizer (HALS) is highly recommended for synergistic protection.[4][5][6][17][18] • The concentration of the UV stabilizers should be optimized based on the intended application and the expected level of UV exposure.
Over-oxidation of Phenolic Antioxidants • If using a phenolic antioxidant, ensure it is part of a balanced stabilizer package that includes a secondary antioxidant (phosphite) to prevent its over-oxidation. • Consider using a combination of a UV absorber and HALS as the primary light stabilization system.[4]

Issue 3: Inconsistent color or batch-to-batch variation.

Possible Cause Recommended Action
Process Variability • Tightly control process parameters such as temperature, residence time, and inert atmosphere purity. • Ensure consistent and thorough mixing of all additives.
Inconsistent Raw Material Quality • Implement stringent quality control checks on incoming raw materials, including monomers and additives.[12]
Contamination • Thoroughly clean all reaction vessels and processing equipment between batches to avoid cross-contamination.

Data Presentation

The following tables summarize the qualitative effects of various additives on preventing discoloration in polyesters. Quantitative data is highly dependent on the specific polymer formulation, processing conditions, and testing standards.

Table 1: Qualitative Comparison of Catalyst Types on Initial Polymer Color

Catalyst TypeTypical ActivityImpact on Initial ColorNotes
Antimony-based (e.g., Antimony Trioxide)GoodGenerally low yellownessEnvironmental and health concerns are leading to reduced use.[7][11]
Conventional Titanium-based (e.g., Titanium Tetraisopropoxide)HighCan impart a yellowish tintHigh reactivity can also lead to side reactions if not controlled.[7][8][9]
Modified Titanium-based / Aluminum-basedHighImproved color (lower yellowness)Newer generation catalysts designed to balance high activity with good color performance.[10][11]

Table 2: Overview of Stabilizer Packages for Color Stability

Stabilizer TypePrimary FunctionAdvantagesDisadvantages
Primary Antioxidant (Hindered Phenolic)Free radical scavenger (long-term heat stability)Effective at preventing degradation during the polymer's service life.Can form colored byproducts if over-oxidized.[13]
Secondary Antioxidant (Phosphite)Hydroperoxide decomposer (processing stability)Excellent at preventing discoloration during high-temperature melt processing.[1][15][16]Less effective for long-term thermal stability on its own.
UV Absorber (Benzotriazole, Benzophenone)Absorbs UV radiation and dissipates it as heat.Provides a "shielding" effect to the polymer. Effective in preventing yellowing from UV exposure.[4][17]Can be sacrificial and deplete over time.
Hindered Amine Light Stabilizer (HALS) Free radical scavenger (UV stability)Highly efficient at low concentrations with a regenerative cycle for long-term protection.[4][17]May not provide sufficient protection against yellowing on its own in some polyesters.[5]
Synergistic Blend (UV Absorber + HALS)Combined UV absorption and radical scavenging.Offers the most comprehensive and long-lasting protection against UV-induced discoloration and degradation.[4][5][6][17][18]Formulation requires careful optimization of the ratio of components.

Experimental Protocols

Protocol 1: Synthesis of a Low-Color Polyester via Melt Polycondensation

This protocol provides a general two-stage method for synthesizing a polyester from this compound and a diacid (e.g., terephthalic acid or its dimethyl ester), with an emphasis on minimizing discoloration.

  • Materials:

    • This compound (high purity)

    • Dimethyl terephthalate (DMT) or Terephthalic Acid (TPA)

    • Catalyst (e.g., Antimony(III) oxide or a low-color titanium-based catalyst) at an optimized concentration (typically 200-400 ppm).

    • Phosphite stabilizer (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) (0.05-0.1 wt%).

    • High-purity nitrogen gas.

  • Equipment:

    • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum system.

    • Heating mantle with a programmable temperature controller.

    • Vacuum pump.

    • Cold trap.

  • Procedure:

    • Charging the Reactor: Charge the reactor with this compound, DMT/TPA, and the phosphite stabilizer.

    • Inerting: Purge the reactor thoroughly with high-purity nitrogen for at least 30 minutes to remove all oxygen. Maintain a gentle nitrogen flow throughout the first stage.

    • Esterification/Transesterification (Stage 1):

      • Slowly heat the mixture to 180-220°C with continuous stirring.

      • Methanol (from DMT) or water (from TPA) will begin to distill off.

      • Continue this stage until approximately 90-95% of the theoretical amount of byproduct has been collected. This indicates the formation of low molecular weight oligomers.

      • After the byproduct evolution slows, add the catalyst.

    • Polycondensation (Stage 2):

      • Gradually increase the temperature to 250-280°C.

      • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.

      • The removal of excess this compound and the condensation byproduct (ethylene glycol if present from catalyst preparation) will drive the polymerization to high molecular weight.

      • Monitor the reaction by observing the increase in melt viscosity (via stirrer torque).

      • Hold under high vacuum and high temperature until the desired viscosity is reached.

    • Extrusion and Quenching: Once the target molecular weight is achieved, stop the reaction and extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it.

    • Pelletization: The resulting polymer strand can then be pelletized for further processing and analysis.

Protocol 2: Evaluation of Polymer Discoloration using Yellowness Index (ASTM E313)

This protocol outlines the procedure for quantifying the yellowness of a polymer sample.

  • Equipment:

    • Spectrophotometer or colorimeter capable of measuring reflectance or transmittance across the visible spectrum.

    • Standard white and black calibration tiles.

    • Software compliant with ASTM E313 calculations.

  • Procedure:

    • Sample Preparation: Prepare polymer samples as flat plaques of a specified, consistent thickness (e.g., 2-3 mm) by compression molding or injection molding. Ensure the surface is clean and free of defects.[7]

    • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the standard white and black tiles.

    • Measurement:

      • Set the instrument parameters (e.g., illuminant D65, 10° observer).

      • Place the polymer plaque in the measurement port of the instrument.

      • For opaque samples, measure the spectral reflectance. For transparent samples, measure the spectral transmittance.

      • Take measurements at multiple locations on the sample to obtain an average value.

    • Calculation: The instrument's software will use the measured tristimulus values (X, Y, Z) to calculate the Yellowness Index (YI) according to the formula specified in ASTM E313.[7][8][9][19]

    • Data Reporting: Report the average YI value for the sample. This can be done for samples as-produced and after accelerated weathering to quantify the change in yellowness (ΔYI).

Protocol 3: Accelerated Weathering Test

This protocol simulates the effects of outdoor weathering on a polymer's color stability.

  • Equipment:

    • Accelerated weathering chamber equipped with a xenon arc lamp (to simulate the full solar spectrum) and water spray capabilities.

  • Procedure:

    • Sample Mounting: Mount the polymer plaques onto sample holders.

    • Exposure Cycle: Program the weathering chamber to run a standardized cycle, such as ASTM G155 Cycle 1, which typically involves continuous light exposure with periodic water spray to simulate rain and humidity. A common cycle is 102 minutes of light followed by 18 minutes of light and water spray.[20]

    • Monitoring: Periodically remove the samples from the chamber (e.g., after 250, 500, 1000, and 2000 hours of exposure).

    • Evaluation: After each interval, measure the Yellowness Index of the exposed samples according to Protocol 2.

    • Data Analysis: Plot the change in Yellowness Index (ΔYI) as a function of exposure time to compare the relative stability of different formulations.

Visualizations

Discoloration_Pathway Polymer Polyester with This compound Thermo_Oxidation Thermo-oxidative Degradation Polymer->Thermo_Oxidation Photo_Oxidation Photo-oxidative Degradation Polymer->Photo_Oxidation Heat High Temperature (Processing) Heat->Thermo_Oxidation Oxygen Oxygen Oxygen->Thermo_Oxidation Oxygen->Photo_Oxidation UV_Light UV Radiation UV_Light->Photo_Oxidation Impurities Monomer/Catalyst Impurities Impurities->Thermo_Oxidation catalyzes Chromophores Formation of Chromophores Thermo_Oxidation->Chromophores Photo_Oxidation->Chromophores Discoloration Yellowing/ Discoloration Chromophores->Discoloration

Caption: Primary pathways leading to discoloration in polymers.

Troubleshooting_Workflow Start Discoloration Observed When When is discoloration observed? Start->When Immediate Immediately after Processing When->Immediate After_UV After Light Exposure When->After_UV Check_Process Check Processing Conditions: - Inert Atmosphere? - Temperature too high? - Residence time too long? Immediate->Check_Process Check_UV_Stab Is a UV stabilizer package present? After_UV->Check_UV_Stab Process_OK Process OK Check_Process->Process_OK Yes Process_Not_OK Process Not OK Check_Process->Process_Not_OK No Check_Catalyst Check Catalyst: - Type known for high color? - Concentration too high? Process_OK->Check_Catalyst Optimize_Process Optimize Process: - Improve inerting - Lower temp/time - Add phosphite antioxidant Process_Not_OK->Optimize_Process Optimize_Process->Start Catalyst_OK Catalyst OK Check_Catalyst->Catalyst_OK Yes Catalyst_Not_OK Catalyst Not OK Check_Catalyst->Catalyst_Not_OK No Check_Monomer Check Monomer Purity Catalyst_OK->Check_Monomer Change_Catalyst Evaluate alternative catalyst or lower concentration Catalyst_Not_OK->Change_Catalyst Change_Catalyst->Start Monomer_OK Purity OK Check_Monomer->Monomer_OK Yes Monomer_Not_OK Purity Low Check_Monomer->Monomer_Not_OK No Use_High_Purity Use higher purity monomers Monomer_Not_OK->Use_High_Purity Use_High_Purity->Start UV_Stab_Yes Yes Check_UV_Stab->UV_Stab_Yes UV_Stab_No No Check_UV_Stab->UV_Stab_No Optimize_UV_Package Optimize stabilizer concentration and ratio UV_Stab_Yes->Optimize_UV_Package Add_UV_Package Add synergistic package: UV Absorber + HALS UV_Stab_No->Add_UV_Package Add_UV_Package->Start Optimize_UV_Package->Start

Caption: Troubleshooting workflow for polymer discoloration.

References

Technical Support Center: Enhancing Mechanical Properties of 1,4-Benzenedimethanol Copolyesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the mechanical properties of 1,4-Benzenedimethanol (BDM) copolyesters.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and processing of BDM-based copolyesters.

Issue 1: Low Molecular Weight and Brittleness in Synthesized Copolyester

  • Question: My synthesized this compound copolyester is brittle and has a low molecular weight, leading to poor mechanical properties. What are the potential causes and solutions?

  • Answer: Low molecular weight and brittleness in polyesters are often linked to incomplete polymerization or degradation during synthesis. Consider the following troubleshooting steps:

    • Inadequate Removal of Byproducts: The polycondensation reaction that forms the polyester releases small molecules (e.g., water or methanol). If not efficiently removed, these byproducts can limit the chain growth, resulting in a lower molecular weight.

      • Solution: Ensure your reaction setup has a high-efficiency vacuum system, especially during the final stages of polymerization, to effectively remove volatile byproducts. For melt polymerization, ensure the pressure is below 1 torr.

    • Reaction Temperature and Time: Suboptimal reaction temperatures can lead to either slow polymerization or thermal degradation of the polymer.

      • Solution: Gradually increase the temperature during the reaction. The initial esterification or transesterification can be carried out at a lower temperature (180-220°C), followed by a higher temperature (250-280°C) under high vacuum for the polycondensation step. Ensure the reaction time is sufficient for the polymer chains to build up, which can be monitored by the viscosity of the melt.

    • Monomer Purity and Stoichiometry: Impurities in the monomers or an imbalance in the stoichiometric ratio of diol to diacid/diester can hinder the polymerization process.

      • Solution: Use high-purity monomers. Accurately weigh the monomers to ensure a 1:1 molar ratio. An excess of the diol component is sometimes used to compensate for its potential loss due to volatility at high temperatures.

    • Catalyst Deactivation: The catalyst used for polymerization can become deactivated by impurities.

      • Solution: Ensure all reactants and the reaction vessel are dry and inert. Use an appropriate catalyst, such as antimony trioxide or titanium-based catalysts, at the recommended concentration.

Issue 2: Poor Solubility of the Rigid Copolyester

  • Question: I am having difficulty dissolving my this compound copolyester for characterization. Why is this happening and what can I do?

  • Answer: The rigid aromatic structure of this compound can lead to copolyesters with high crystallinity and strong intermolecular forces, resulting in poor solubility in common organic solvents.

    • Solution:

      • Solvent Selection: Try using more aggressive or specialized solvents for polyesters, such as a mixture of phenol and tetrachloroethane, or hexafluoroisopropanol (HFIP). Always check for solvent compatibility and safety precautions.

      • Heating: Gently heating the solvent-polymer mixture can aid in dissolution.

      • Copolymer Composition: If poor solubility is a persistent issue, consider incorporating a higher percentage of flexible, amorphous comonomers in future syntheses to disrupt the chain regularity and reduce crystallinity.

Issue 3: Warpage and Dimensional Instability of Molded Parts

  • Question: Molded samples of my BDM copolyester are showing significant warpage upon cooling. What is causing this, and how can I prevent it?

  • Answer: Warpage in semi-crystalline polymers like many BDM copolyesters is often due to differential shrinkage caused by non-uniform cooling and crystallization.

    • Solution:

      • Mold Temperature Control: Maintain a consistent and appropriate mold temperature. For semi-crystalline polyesters, a higher mold temperature is often required to allow for more uniform crystallization and to reduce internal stresses.

      • Cooling Rate: Avoid excessively rapid cooling. A more controlled and slower cooling rate can lead to more uniform shrinkage.

      • Part and Mold Design: Ensure the part has a uniform wall thickness to promote even cooling. The gate location and size in the mold should be optimized to ensure uniform filling and packing.

Frequently Asked Questions (FAQs)

Q1: How can I increase the toughness and elongation at break of a brittle this compound copolyester?

A1: To enhance toughness and reduce brittleness, the goal is to introduce flexibility into the rigid polymer backbone and to disrupt the crystallinity. This can be achieved by:

  • Copolymerization with Flexible Monomers: Incorporating flexible aliphatic diols or diacids as comonomers is a highly effective strategy. The longer the aliphatic chain of the comonomer, the more flexibility is introduced. For example, using adipic acid or sebacic acid instead of a portion of the aromatic diacid can significantly increase elongation at break.

  • Reducing Crystallinity: While high crystallinity can increase strength and stiffness, it often leads to brittleness. The incorporation of non-linear or bulky comonomers can disrupt the polymer chain's ability to pack into a highly ordered crystalline structure.

Q2: What is the effect of incorporating aliphatic diacids on the mechanical properties of BDM copolyesters?

A2: Incorporating flexible aliphatic diacids into the rigid BDM-based polyester backbone generally leads to a trade-off between stiffness/strength and ductility. As the content of the aliphatic diacid increases, you can typically expect:

  • A decrease in tensile strength and elastic modulus.

  • An increase in elongation at break.

  • A decrease in the glass transition temperature (Tg) and melting temperature (Tm).

Q3: Can I use this compound to modify existing polyesters like PBAT?

A3: Yes, this compound (referred to as PXG in some literature) can be used as a monomer to modify other polyesters like poly(butylene adipate-co-terephthalate) (PBAT). Introducing the rigid BDM unit into the PBAT backbone can increase its mechanical strength and modulus.[1]

Data Presentation

Table 1: Effect of this compound (PXG) Incorporation on the Mechanical Properties of PBAT [1]

PropertyPBAT (Control)PBPAT (with PXG)% Change
Tensile Strength (MPa)17.7025.21+42.4%
Elastic Modulus (MPa)132.28208.66+57.7%

Table 2: Mechanical Properties of Copolyesters of 1,4-Butanediol with Various Aliphatic Diacids (Analogous System) [2]

Dicarboxylic Acid ComonomerTensile Strength (MPa)Elongation at Break (%)
Succinic Acid--
Adipic Acid--
Suberic Acid--
Succinate-co-Adipate (PBSA)21.5766.2

Note: This data is for a copolyester system based on 1,4-butanediol, which serves as a useful analogy for understanding the effect of aliphatic diacid chain length on the properties of copolyesters with a rigid diol component.

Experimental Protocols

Protocol 1: Synthesis of Poly(1,4-benzenedimethylene phthalate) via Solution Polycondensation [3]

This protocol describes the synthesis of a homopolymer of this compound, which can be adapted for the synthesis of copolyesters by including additional comonomers.

Materials:

  • This compound (4.97 g, 0.036 mol)

  • Phthaloyl chloride (7.307 g, 0.036 mol)

  • Pyridine (8.54 g, 0.108 mol)

  • 4-Dimethylaminopyridine (4-DMAP) (catalytic amount)

  • Tetrahydrofuran (THF), dry (90 mL)

  • Methanol

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound, pyridine, and a catalytic amount of 4-DMAP in 60 mL of dry THF in a reaction flask.

  • Prepare a solution of phthaloyl chloride in 30 mL of dry THF.

  • Add the phthaloyl chloride solution dropwise to the stirred this compound solution.

  • Stir the reaction mixture for 1 hour at 30-35°C, and then continue stirring for 3 days at room temperature. The polymer will precipitate as a white solid.

  • Evaporate the THF.

  • Dissolve the solid residue in 150 mL of chloroform.

  • Wash the chloroform solution with water (2 x 500 mL), 6% (v/v) HCl solution (1 x 150 mL), and finally with distilled water (3 x 500 mL).

  • Dry the chloroform solution over anhydrous sodium sulfate.

  • Concentrate the dried chloroform solution to about 100 mL.

  • Precipitate the polymer by adding the concentrated chloroform solution dropwise to 500 mL of methanol.

  • Filter the precipitated polymer and dry it at 55°C under vacuum to obtain a white powder.

Protocol 2: Mechanical Property Testing

  • Tensile Testing: Prepare dog-bone-shaped specimens of the copolyester by melt pressing or injection molding. Conduct tensile tests using a universal testing machine according to ASTM D638 standard. Determine the tensile strength, elastic modulus, and elongation at break from the resulting stress-strain curves.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_analysis Data Analysis monomer_selection Monomer Selection (BDM, Comonomers) polymerization Polycondensation (Melt or Solution) monomer_selection->polymerization purification Purification (Precipitation, Drying) polymerization->purification structural Structural Analysis (NMR, FTIR) purification->structural Polymer Sample thermal Thermal Analysis (DSC, TGA) purification->thermal mechanical Mechanical Testing (Tensile Tests) purification->mechanical data_interpretation Interpret Results & Correlate Structure with Properties structural->data_interpretation thermal->data_interpretation mechanical->data_interpretation logical_relationship cluster_input Comonomer Choice cluster_output Resulting Mechanical Properties rigid Rigid/Aromatic Comonomer (e.g., Terephthalic Acid) high_strength Higher Tensile Strength Higher Modulus Lower Elongation rigid->high_strength Leads to flexible Flexible/Aliphatic Comonomer (e.g., Adipic Acid) high_ductility Lower Tensile Strength Lower Modulus Higher Elongation flexible->high_ductility Leads to

References

Validation & Comparative

A Comparative Guide to Polyester Properties: 1,4-Benzenedimethanol vs. 1,4-Butanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of how the choice of diol—the aromatic 1,4-benzenedimethanol versus the aliphatic 1,4-butanediol—influences the final properties of polyesters, supported by experimental data.

The selection of monomers is a critical determinant in polyester synthesis, directly influencing the polymer's thermal, mechanical, and chemical properties. This guide provides an objective comparison of polyesters synthesized with two different diols: the rigid, aromatic this compound (BDM) and the flexible, aliphatic 1,4-butanediol (BDO). Understanding the structural and functional differences imparted by these diols is crucial for designing polymers with tailored performance characteristics for a range of applications, from industrial materials to advanced drug delivery systems.

Executive Summary of Performance Data

The incorporation of the aromatic BDM into a polyester backbone, in place of the aliphatic BDO, generally leads to a significant increase in rigidity, thermal stability, and mechanical strength. This is primarily due to the inflexible nature of the benzene ring in BDM, which restricts chain mobility. Conversely, the flexible four-carbon chain of BDO imparts greater ductility and a lower glass transition temperature to the resulting polyester.

The following table summarizes the key performance differences observed in polyesters when BDM is substituted for BDO. The data is compiled from studies on poly(butylene terephthalate) (PBT), which is synthesized from BDO and terephthalic acid, and a modified poly(butylene adipate-co-terephthalate) (PBAT) where BDM was partially substituted for BDO.

PropertyPolyester with 1,4-Butanediol (BDO)Polyester with this compound (BDM)
Thermal Properties
Glass Transition Temperature (Tg)~60 °C (for PBT)[1]Higher than BDO-based polyesters
Melting Temperature (Tm)~223 °C (for PBT)Higher than BDO-based polyesters
Heat ResistanceUp to 150 °C (short term for PBT)[1][2]Enhanced thermal stability
Mechanical Properties
Tensile Strength50-58 MPa (for unfilled PBT)[3]25.21 MPa (for BDM-modified PBAT, increased from 17.70 MPa)[4]
Elastic (Young's) Modulus~2.6 GPa (for PBT)208.66 MPa (for BDM-modified PBAT, increased from 132.28 MPa)[4]
Elongation at BreakHigh (ductile)Lower (more rigid)
Structural Properties
CrystallinitySemi-crystalline14.07% (for BDM-modified PBAT, increased from 11.57%)[4]
Chemical ResistanceGood resistance to solvents, oils, and greases[1][5]Expected to be high due to aromatic nature

The Influence of Diol Structure on Polyester Properties

The choice between an aliphatic and an aromatic diol fundamentally alters the polymer chain's architecture, which in turn dictates its macroscopic properties. The following diagram illustrates this relationship.

Diol_Influence Influence of Diol Structure on Polyester Properties cluster_diol Diol Monomer cluster_chain Polymer Chain Structure cluster_properties Resulting Polyester Properties 1,4-Butanediol 1,4-Butanediol Flexible Aliphatic Chain Flexible Aliphatic Chain 1,4-Butanediol->Flexible Aliphatic Chain This compound This compound Rigid Aromatic Ring Rigid Aromatic Ring This compound->Rigid Aromatic Ring Increased Ductility Increased Ductility Flexible Aliphatic Chain->Increased Ductility Lower Tg and Tm Lower Tg and Tm Flexible Aliphatic Chain->Lower Tg and Tm Enhanced Rigidity and Strength Enhanced Rigidity and Strength Rigid Aromatic Ring->Enhanced Rigidity and Strength Higher Tg and Tm Higher Tg and Tm Rigid Aromatic Ring->Higher Tg and Tm Improved Thermal Stability Improved Thermal Stability Rigid Aromatic Ring->Improved Thermal Stability

Caption: Logical flow from diol choice to polyester properties.

Experimental Protocols

The synthesis of polyesters from both BDO and BDM is typically achieved through melt polycondensation. The following is a generalized experimental protocol based on common laboratory and industrial practices.

1. Materials:

  • Diacid (e.g., Terephthalic acid, Adipic acid)

  • Diol (1,4-Butanediol or this compound)

  • Catalyst (e.g., Antimony trioxide, Titanium isopropoxide)

  • Stabilizer (e.g., Phosphoric acid)

2. Experimental Workflow:

experimental_workflow Generalized Melt Polycondensation Workflow Monomer Charging Monomer Charging Esterification Esterification Monomer Charging->Esterification Heat to 180-220°C under N2 Polycondensation Polycondensation Esterification->Polycondensation Increase temp to 220-280°C Apply vacuum Polymer Extrusion and Quenching Polymer Extrusion and Quenching Polycondensation->Polymer Extrusion and Quenching High viscosity achieved Characterization Characterization Polymer Extrusion and Quenching->Characterization

Caption: Key stages in the synthesis of polyesters.

3. Detailed Methodology:

  • Esterification: The diacid and diol are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser. The mixture is heated to a temperature of 180-220°C under a nitrogen atmosphere. Water is removed as a byproduct of the esterification reaction.

  • Polycondensation: The catalyst is added, and the temperature is gradually increased to 220-280°C. A vacuum is slowly applied to facilitate the removal of excess diol and other volatile byproducts, driving the polymerization reaction forward. The reaction is monitored by the increase in melt viscosity and is considered complete when the desired molecular weight is achieved.

  • Polymer Recovery: The molten polymer is then extruded from the reactor, cooled, and pelletized for further analysis.

4. Characterization Methods:

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) is employed to assess thermal stability.

  • Mechanical Properties: Tensile testing is performed on a universal testing machine to measure tensile strength, Young's modulus, and elongation at break.

  • Structural Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the polyester. X-ray Diffraction (XRD) is utilized to determine the degree of crystallinity.

Conclusion

The choice between this compound and 1,4-butanediol as the diol monomer offers a powerful tool for tuning the properties of polyesters. The incorporation of the aromatic BDM leads to polyesters with enhanced thermal stability and mechanical strength, making them suitable for applications requiring high performance under demanding conditions. In contrast, the aliphatic BDO yields more flexible and ductile polyesters. For researchers and professionals in drug development, the ability to precisely control these properties is essential for creating advanced materials for applications such as controlled-release formulations and biocompatible devices. The experimental data and protocols presented in this guide provide a solid foundation for making informed decisions in the design and synthesis of novel polyesters.

References

A Comparative Analysis of the Thermal Stability of Polyesters Derived from 1,4-Benzenedimethanol and 1,4-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and material scientists on the thermal characteristics of aromatic versus cycloaliphatic polyesters, supported by experimental data and detailed methodologies.

The selection of a polymer for advanced applications in drug development, medical devices, and other high-performance fields hinges on a thorough understanding of its material properties, with thermal stability being a critical parameter. This guide provides an objective comparison of the thermal stability of polyesters synthesized from two distinct diols: the aromatic 1,4-Benzenedimethanol and the cycloaliphatic 1,4-cyclohexanedimethanol (CHDM). The inherent structural differences between the benzene ring and the cyclohexane ring impart unique thermal characteristics to the resulting polymers.

Executive Summary

Quantitative Thermal Performance Overview

The thermal properties of polymers are primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal degradation (Td). DSC is used to determine key thermal transitions such as the glass transition temperature (Tg) and the melting temperature (Tm).

PolymerDiol MonomerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5% weight loss) (°C)
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)1,4-Cyclohexanedimethanol~90~290-300~390[1]
Poly(1,4-benzenedimethylene terephthalate)This compoundData not availableData not availableData not available
Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) (PETG)1,4-Cyclohexanedimethanol & Ethylene GlycolVaries with compositionVaries with compositionThermally stable above 380 °C[2][3]

Note: The thermal properties of copolymers can vary significantly with the comonomer ratio.

Influence of Monomer Structure on Thermal Stability

The difference in thermal stability between polyesters derived from this compound and 1,4-cyclohexanedimethanol can be attributed to the fundamental differences in their molecular structure.

G cluster_0 Monomer Structure cluster_1 Polymer Backbone Characteristics cluster_2 Resulting Polymer Properties This compound This compound Rigid & Planar Aromatic Rings Rigid & Planar Aromatic Rings This compound->Rigid & Planar Aromatic Rings Leads to 1,4-Cyclohexanedimethanol 1,4-Cyclohexanedimethanol Flexible & Non-planar Cycloaliphatic Rings Flexible & Non-planar Cycloaliphatic Rings 1,4-Cyclohexanedimethanol->Flexible & Non-planar Cycloaliphatic Rings Leads to Higher Thermal Stability (Expected) Higher Thermal Stability (Expected) Rigid & Planar Aromatic Rings->Higher Thermal Stability (Expected) Results in High Thermal Stability High Thermal Stability Flexible & Non-planar Cycloaliphatic Rings->High Thermal Stability Results in

Caption: Influence of monomer structure on polyester properties.

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of polyesters. Specific parameters may need to be optimized depending on the exact material and instrumentation.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polyester by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is placed in a clean, tared TGA pan (e.g., platinum or alumina).

  • The pan is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester by measuring the heat flow into or out of the sample as a function of temperature.

Apparatus: A differential scanning calorimeter.

Procedure:

  • A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is subjected to a controlled temperature program, which typically includes a heating, cooling, and a second heating cycle to erase the thermal history of the material. A common program is:

    • Heat from ambient temperature to a temperature above the expected melting point (e.g., 320 °C) at a rate of 10-20 °C/min.

    • Hold at this temperature for a few minutes to ensure complete melting.

    • Cool to a temperature below the expected glass transition (e.g., 25 °C) at a controlled rate (e.g., 10 °C/min).

    • Heat again to the final temperature at a rate of 10-20 °C/min.

  • The heat flow to the sample relative to the reference is recorded as a function of temperature.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the baseline of the second heating scan. The melting temperature (Tm) is determined from the peak of the endothermic melting transition.

Experimental Workflow Visualization

The general workflow for synthesizing and characterizing these polyesters is outlined below.

G Start Start Monomer_Selection Monomer Selection (Diol & Diacid) Start->Monomer_Selection Polymerization Polymerization (e.g., Melt Polycondensation) Monomer_Selection->Polymerization Polymer_Isolation Polymer Isolation & Purification Polymerization->Polymer_Isolation Thermal_Analysis Thermal Analysis Polymer_Isolation->Thermal_Analysis TGA TGA (Td) Thermal_Analysis->TGA DSC DSC (Tg, Tm) Thermal_Analysis->DSC Data_Analysis Data Analysis & Comparison TGA->Data_Analysis DSC->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for polyester synthesis and characterization.

References

A Comparative Guide to the Mechanical Properties of Polyesters Derived from Different Aromatic Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a polymer with precise mechanical properties is a critical decision in the design of advanced materials for applications ranging from high-performance engineering plastics to sophisticated drug delivery systems. Polyesters, a versatile class of polymers, offer a wide spectrum of tunable mechanical behaviors, largely dictated by the chemical structure of their constituent monomers. This guide provides a comparative analysis of the mechanical properties of polyesters synthesized from various aromatic diols, supported by experimental data. It aims to furnish researchers, scientists, and drug development professionals with the necessary information to make informed decisions in material selection.

The Influence of Aromatic Diol Structure on Polyester Mechanics

The incorporation of rigid aromatic rings from diols into the polyester backbone has a profound impact on the material's mechanical properties.[1][2] Generally, the rigidity of the aromatic structure enhances the stiffness and strength of the polymer.[1][2] This leads to increased tensile strength and Young's modulus.[1] Conversely, the flexibility of the polymer chain is reduced, which can result in lower elongation at break.[1]

Factors such as the type of aromatic ring, the presence of substituent groups, and the overall geometry of the diol molecule play a significant role in determining the final properties of the polyester. For instance, the introduction of bulky side groups can disrupt chain packing and affect crystallinity, thereby influencing the mechanical response.

Comparative Mechanical Properties of Polyesters from Various Aromatic Diols

The following table summarizes the mechanical properties of polyesters synthesized from different aromatic diols, as reported in various studies. It is important to note that the properties are also dependent on the diacid used in the polymerization and the overall molecular weight of the polymer.

Aromatic DiolDiacid/ComonomerPolyester SystemTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
Ethylene Glycol (modified with aromatic diacid)Itaconic Acid, 20% Dimethyl TerephthalateUPR-I8D2E51.85-13.47[1]
Bisphenol ATerephthaloyl chloride/Isophthaloyl chlorideAromatic Copolyesters---[This information is not explicitly provided in the search results]
Vanillin-derived diol (4-(hydroxymethyl)-2-methoxyphenol)Terephthaloyl chloridePE-3---[3]
Vanillin-derived diol (2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanol)Terephthaloyl chloridePE-5---[3]
HydroquinoneSebacic Acid, HexanediolAromatic-Aliphatic Copolyester---[4]

Note: The table is populated with available data from the search results. Dashes (-) indicate that the data was not specified in the cited sources. Further research is recommended to obtain a more comprehensive dataset.

Experimental Protocols

The mechanical properties summarized above are typically determined through standardized testing procedures. The following outlines the general methodology for the key experiments.

Tensile Testing

Tensile properties are fundamental indicators of a material's mechanical performance and are commonly measured according to the ASTM D638 standard.[1][5][6][7][8][9]

Specimen Preparation:

  • Samples are typically molded or machined into a "dumbbell" or "dog-bone" shape of a specific type (e.g., Type I, IV, or V) as defined in ASTM D638.[5][7][8]

  • The dimensions of the specimen are critical for accurate and reproducible results.

  • Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing to ensure equilibrium with the environment.[5][6][7]

Test Procedure:

  • The conditioned specimen is securely mounted in the grips of a universal testing machine (UTM).[5][8]

  • A uniaxial tensile load is applied to the specimen at a constant rate of crosshead movement. The speed is determined by the material type and the standard, with 5 mm/min being common for rigid plastics.[5][7]

  • An extensometer is used to accurately measure the elongation of the specimen in the gauge section.[5][8]

  • The applied load and the corresponding elongation are continuously recorded until the specimen fractures.[5]

Data Analysis:

  • Tensile Strength: The maximum stress the material can withstand before breaking.[1][9]

  • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.[1]

  • Elongation at Break: The percentage increase in length of the specimen at the point of fracture, indicating its ductility.[1]

Structure-Property Relationship Diagram

The following diagram illustrates the general relationship between the structural features of aromatic diols and the resulting mechanical properties of the polyesters.

G cluster_diol Aromatic Diol Structure cluster_properties Resulting Polyester Mechanical Properties High Rigidity High Rigidity Increased Tensile Strength Increased Tensile Strength High Rigidity->Increased Tensile Strength Increased Modulus Increased Modulus High Rigidity->Increased Modulus Decreased Elongation Decreased Elongation High Rigidity->Decreased Elongation Bulky Substituents Bulky Substituents Bulky Substituents->Decreased Elongation Potentially Lower Crystallinity Potentially Lower Crystallinity Bulky Substituents->Potentially Lower Crystallinity Flexible Linkages Flexible Linkages Increased Elongation Increased Elongation Flexible Linkages->Increased Elongation Decreased Tensile Strength Decreased Tensile Strength Flexible Linkages->Decreased Tensile Strength Decreased Modulus Decreased Modulus Flexible Linkages->Decreased Modulus

Caption: Relationship between aromatic diol structure and polyester properties.

This guide provides a foundational understanding of how the selection of aromatic diols influences the mechanical properties of polyesters. For specific applications, it is crucial to consult detailed experimental studies and consider the interplay of all monomeric components and polymerization conditions.

References

A Comparative Spectroscopic Guide to 1,4-Benzenedimethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 1,4-Benzenedimethanol and its key derivatives. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two common derivatives: Terephthalaldehyde and 1,4-Diacetylbenzene. These derivatives were chosen to illustrate the influence of the oxidation state of the benzylic functional groups on the spectroscopic signatures.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
Compound NameStructureAromatic Protons (ppm)Benzylic/Functional Group Protons (ppm)
This compound this compound~7.37 (s)~4.67 (s, -CH₂), ~1.75 (s, -OH)[1]
Terephthalaldehyde Terephthalaldehyde8.05 (s)10.15 (s, -CHO)
1,4-Diacetylbenzene 1,4-Diacetylbenzene7.98 (s)2.62 (s, -COCH₃)[2]
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Compound NameAromatic C (ppm)Aromatic C-X (ppm)Benzylic/Functional Group C (ppm)
This compound ~127.0[1]~140.0[1]~64.0 (-CH₂)[1]
Terephthalaldehyde 130.1136.5191.9 (-CHO)
1,4-Diacetylbenzene 128.5139.626.7 (-CH₃), 197.7 (C=O)
Table 3: Key IR Absorption Bands (cm⁻¹)
Compound NameO-H StretchC-H (sp²) StretchC=O StretchC-O Stretch
This compound 3300-3400 (broad)3100-3000-1010-1050
Terephthalaldehyde -2850, 2750 (aldehyde)1700-
1,4-Diacetylbenzene -3100-30001680-
Table 4: Mass Spectrometry Data (Electron Ionization)
Compound NameMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 138[3][4]120, 107, 91, 79[3]
Terephthalaldehyde 134[5]133, 105, 77[5]
1,4-Diacetylbenzene 162[2]147, 119, 91

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.

    • Ensure the solution height in the NMR tube is at least 4 cm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

    • For ¹³C NMR, a proton-decoupled pulse sequence is standard. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.

Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample as a KBr pellet.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

    • Gently mix the sample and KBr, then grind the mixture thoroughly to ensure it is homogenous.

    • Transfer the mixture to a pellet press and apply high pressure to form a small, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the Fourier transform and background subtraction.

    • Analyze the resulting spectrum by identifying the characteristic absorption bands (in cm⁻¹) and assigning them to the corresponding functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

    • Ensure the sample is fully dissolved and free of any particulate matter. If necessary, centrifuge or filter the solution.

    • Transfer the solution to a 1.5 mL glass GC autosampler vial.

  • Instrumental Analysis:

    • Set the GC oven temperature program to achieve separation of the components of interest. A typical program might start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C), and then hold for a few minutes.

    • Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).

    • Use a suitable capillary column, such as a non-polar DB-5ms or equivalent.

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

    • Set the mass spectrometer to scan a mass range appropriate for the expected compounds (e.g., m/z 40-400).

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the retention times of the eluted compounds.

    • Examine the mass spectrum corresponding to each chromatographic peak.

    • Identify the molecular ion peak (if present) and analyze the fragmentation pattern.

    • Compare the obtained mass spectrum with a library of known spectra (e.g., NIST) for compound identification.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of this compound and its derivatives.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound or Derivative Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve Dilute Dilute in Volatile Solvent (for GC-MS) Sample->Dilute Grind Grind with KBr (for IR) Sample->Grind NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR GCMS GC-MS Dilute->GCMS IR IR Spectroscopy Grind->IR NMR_Data Process FID, Phase, Calibrate, Integrate & Analyze Spectra NMR->NMR_Data IR_Data Identify Functional Group Vibrations IR->IR_Data GCMS_Data Analyze Chromatogram, Interpret Mass Spectra, Library Search GCMS->GCMS_Data Conclusion Structural Elucidation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion GCMS_Data->Conclusion

Caption: Workflow for the spectroscopic identification of this compound and its derivatives.

References

A Comparative Guide to the Biodegradability of Polyesters: 1,4-Benzenedimethanol vs. Aliphatic Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and biocompatible polymers is a cornerstone of modern materials science, with significant implications for drug delivery, medical implants, and environmentally friendly plastics. Polyesters, known for their versatility and tunable properties, are at the forefront of this research. A key determinant of a polyester's environmental fate and its performance in biomedical applications is its biodegradability. This guide provides a detailed comparison of the biodegradability of polyesters synthesized from the aromatic diol 1,4-benzenedimethanol versus those derived from linear aliphatic diols.

Introduction: The Structural Divide

The fundamental difference in the biodegradability of these two classes of polyesters lies in their chemical structure. Polyesters derived from aliphatic diols possess flexible polymer chains, which are more readily accessible to the active sites of microbial enzymes. In contrast, the incorporation of this compound introduces rigid benzene rings into the polyester backbone. This rigidity imparts desirable mechanical and thermal properties but simultaneously hinders enzymatic degradation by limiting chain mobility.

Aliphatic-aromatic copolyesters, which are synthesized using a combination of diols including this compound, represent a compromise, offering enhanced physical properties compared to purely aliphatic polyesters while exhibiting a degree of biodegradability not seen in their fully aromatic counterparts. The biodegradability of these copolymers is intricately linked to the ratio of aliphatic to aromatic monomers, with higher aliphatic content generally leading to faster degradation.

Quantitative Biodegradation Data

The following tables summarize the quantitative data from various studies, offering a comparative look at the biodegradability of these polyesters under different conditions.

Table 1: Soil Burial Degradation

Polyester CompositionTest Duration (weeks)Weight Loss (%)Reference
Polyester with lower proportion of aromatic units and longer aliphatic diol spacers326.7
Polyester with higher proportion of aromatic units323.0 - 5.4
Commercial PET (Polyethylene terephthalate)32No significant change

Table 2: Enzymatic Degradation

Polyester TypeEnzymeDegradation Time (hours)Degradation (%)Reference
Aliphatic-Aromatic Copolyester (PBAT)Cutinase48Complete
Aliphatic Polyester (PCL)Cutinase6100
Aliphatic Polyester (PBSA)Cutinase1-2Complete
Aliphatic Polyester (PBS)Cutinase26~100

Factors Influencing Biodegradability

The rate and extent of polyester biodegradation are governed by a confluence of factors. The following diagram illustrates the key relationships influencing the process.

G Factors Influencing Polyester Biodegradability A Polymer Structure B Aromatic Content A->B Increases Rigidity C Aliphatic Chain Length A->C Increases Flexibility D Crystallinity B->D Increases E Chain Mobility B->E Decreases C->D Decreases C->E Increases D->E Decreases F Biodegradability E->F Directly Proportional

Caption: Key structural factors determining the biodegradability of polyesters.

Experimental Protocols

Accurate assessment of biodegradability requires standardized and well-documented experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

Soil Burial Test

Objective: To evaluate the biodegradation of polyesters in a natural soil environment.

Procedure:

  • Sample Preparation: Polyester films of known weight and dimensions are prepared.

  • Burial: The samples are buried in a container with active soil at a specified depth.

  • Incubation: The container is maintained at a constant temperature (e.g., 25-30°C) and humidity, with periodic aeration.

  • Retrieval and Analysis: At predetermined intervals (e.g., weekly or monthly), samples are carefully retrieved, cleaned of soil debris, and dried to a constant weight.

  • Weight Loss Calculation: The percentage of weight loss is calculated to determine the extent of biodegradation.

  • Surface Morphology: The surface of the degraded samples is often examined using Scanning Electron Microscopy (SEM) to observe microbial colonization and physical deterioration.

Enzymatic Degradation Assay

Objective: To assess the susceptibility of polyesters to specific hydrolytic enzymes.

Procedure:

  • Sample Preparation: Polyester films or powders of a known weight are prepared.

  • Incubation Medium: A buffer solution (e.g., phosphate buffer at a specific pH) containing a purified enzyme (e.g., lipase, cutinase) is prepared.

  • Incubation: The polyester samples are immersed in the enzyme solution and incubated at an optimal temperature for the enzyme's activity (e.g., 37°C) with gentle agitation.

  • Analysis: At various time points, the reaction is stopped, and the remaining polyester is filtered, washed, and dried to a constant weight. The weight loss is then calculated.

  • Product Analysis: The degradation products in the supernatant can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify the monomers and oligomers released.

Generalized Experimental Workflow

The following diagram outlines a typical workflow for comparing the biodegradability of different polyester formulations.

G Experimental Workflow for Biodegradability Comparison cluster_0 Polymer Synthesis & Characterization cluster_1 Biodegradation Testing cluster_2 Analysis & Comparison A Synthesize Polyesters (this compound vs. Aliphatic Diols) B Characterize Polymers (NMR, GPC, DSC) A->B C Enzymatic Degradation Assay B->C D Soil Burial Test B->D E Composting Test (e.g., ISO 14855) B->E F Measure Weight Loss C->F G Analyze Molecular Weight Reduction C->G D->F D->G H Characterize Surface Morphology (SEM) D->H E->F E->G I Compare Degradation Rates F->I G->I H->I

Caption: A generalized workflow for comparative biodegradability studies.

Conclusion

The choice between this compound and aliphatic diols in polyester synthesis presents a trade-off between mechanical performance and biodegradability. While the incorporation of aromatic units from this compound enhances properties like thermal stability and strength, it concurrently reduces the rate of biodegradation. Conversely, polyesters based on aliphatic diols are more readily degraded by microbial enzymes due to their greater chain flexibility. For applications requiring a balance of these characteristics, aliphatic-aromatic copolyesters offer a tunable platform. The selection of the appropriate diol composition will ultimately depend on the specific performance and end-of-life requirements of the final product, whether it be a transient medical device or an environmentally benign packaging material. Further research focusing on the synthesis of novel copolyesters with optimized aromatic-aliphatic ratios and the discovery of more efficient polyester-degrading enzymes will be crucial in advancing the development of sustainable and functional polymeric materials.

Performance Showdown: 1,4-Benzenedimethanol in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and formulators on the performance of 1,4-Benzenedimethanol against other diols in coating applications, supported by experimental data and detailed protocols.

In the quest for durable, high-performance coatings, the selection of raw materials is paramount. Among the critical building blocks for polyester and polyurethane resins, this compound (BDM) emerges as a significant contender, offering a unique combination of properties stemming from its aromatic structure. This guide provides an objective comparison of BDM's performance with alternative diols, supported by experimental findings to aid researchers, scientists, and professionals in drug development and material science in their formulation decisions.

Executive Summary

This compound, a symmetrical aromatic diol, imparts notable rigidity, thermal stability, and mechanical strength to coating formulations. Its rigid benzene ring structure contributes to higher glass transition temperatures (Tg) and improved hardness in the final coating film. However, this rigidity can also influence flexibility and viscosity. This guide delves into a comparative analysis of BDM against common aliphatic and cycloaliphatic diols, presenting key performance data in a structured format.

Performance Comparison: this compound vs. Alternative Diols

The performance of this compound is best understood in direct comparison with other diols commonly used in the synthesis of polyester resins for coatings. The following tables summarize quantitative data from studies on high-solids polyurethane coatings, where the diol component in the polyester backbone was varied. In these studies, the hydrogenated form of BDM, 1,4-Cyclohexanedimethanol (CHDM), which retains the cyclic structure, is often used to enhance weatherability while maintaining structural rigidity.

Table 1: Effect of Diol Structure on Polyester Resin and Polyurethane Film Properties

PropertyThis compound (as CHDM)Neopentyl Glycol (NPG)2-Butyl-2-ethyl-1,3-propanediol (BEPD)1,6-Hexanediol (HD)
Polyester Viscosity HigherHigherIntermediateLower
Tensile Modulus (psi) High--Low
Hardness (Knoop) High--Low
Fracture Toughness High---
Pull-off Adhesion (lbf/in²) ~378-425LowerLowerLower
Glass Transition Temp. (Tg, °C) 81666030
Impact Resistance (lb/in) > 80> 80> 80> 80

Data synthesized from studies on high-solids polyurethane coatings.[1]

Key Observations:

  • Rigidity and Hardness: The cyclic structure of CHDM (derived from BDM) results in polyurethanes with high tensile modulus, hardness, and fracture toughness.[1] This is attributed to the rigidity of the cyclohexyl ring.

  • Flexibility: In contrast, the linear and flexible nature of 1,6-Hexanediol (HD) leads to coatings with very high flexibility but lower hardness and tensile modulus.[1]

  • Viscosity: Polyesters synthesized with CHDM and Neopentyl Glycol (NPG) exhibit higher viscosities compared to those made with more linear or branched diols like 1,6-Hexanediol (HD) and 2-Butyl-2-ethyl-1,3-propanediol (BEPD).[1]

  • Adhesion: Polyurethanes containing certain other diols showed 30-60% greater adhesion in some studies, indicating that while BDM provides excellent mechanical properties, adhesion can be formulation-dependent.[1]

  • Glass Transition Temperature (Tg): The rigidity of the BDM-derived structure leads to a significantly higher Tg compared to linear diols, indicating better thermal stability.[1]

Experimental Protocols

To ensure reproducibility and accurate comparison, the following are detailed methodologies for key experiments cited in the performance data.

1. Polyester Resin Synthesis

  • Objective: To synthesize hydroxyl-terminated polyester resins using different diols for subsequent formulation into polyurethane coatings.

  • Apparatus: A four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser.

  • Procedure:

    • Charge the reactor with the diacid (e.g., 1,4-cyclohexanedicarboxylic acid) and the respective diol (e.g., this compound, Neopentyl Glycol, etc.).

    • Add a suitable catalyst, such as butyl titanate, to facilitate the transesterification reaction.

    • Heat the mixture gradually to approximately 180°C under a nitrogen blanket.

    • Continuously remove the water of condensation through the packed column.

    • Monitor the reaction progress by measuring the acid number and hydroxyl number of the resin.

    • The reaction is considered complete when the desired acid and hydroxyl values are reached.

    • The resulting polyester resin is then dissolved in a suitable solvent to achieve the desired solids content.

2. Polyurethane Coating Formulation and Curing

  • Objective: To prepare polyurethane coatings from the synthesized polyester resins for performance evaluation.

  • Procedure:

    • The synthesized hydroxyl-functional polyester resin is thoroughly mixed with a polyisocyanate crosslinker (e.g., hexamethylene diisocyanate isocyanurate) in a stoichiometric ratio.

    • A leveling agent is added to ensure a smooth and uniform film.

    • The formulation is applied to a substrate (e.g., aluminum panels) using a drawdown bar to a controlled thickness.

    • The coated panels are allowed to flash off at ambient temperature before being cured at an elevated temperature (e.g., 120°C for 30 minutes).

3. Mechanical Property Testing

  • Tensile Properties (ASTM D2370): Free films of the cured polyurethane are prepared. The tensile strength, elongation, and modulus are measured using a universal testing machine at a specified strain rate.

  • Hardness (ASTM D1474): The Knoop hardness of the cured coating on a solid substrate is determined using a microhardness tester.

  • Adhesion (ASTM D4541): The pull-off adhesion is measured by bonding a loading fixture (dolly) to the surface of the coating and then applying a perpendicular force to detach the dolly. The force required for detachment is recorded as the adhesion strength.

  • Impact Resistance (ASTM D2794): This test evaluates the resistance of the coating to rapid deformation. A standard weight is dropped from a specified height onto the coated panel, and the coating is examined for cracking or delamination.

4. Thermal Analysis

  • Glass Transition Temperature (DSC, ASTM E1356): The Tg of the cured polyurethane film is determined using Differential Scanning Calorimetry (DSC). The sample is subjected to a controlled temperature program, and the heat flow is measured to identify the glass transition.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow for synthesizing and evaluating coatings based on this compound and its alternatives.

experimental_workflow cluster_synthesis Resin Synthesis cluster_formulation Coating Formulation cluster_application Application & Curing cluster_testing Performance Testing Diols Diol Selection (1,4-BDM, NPG, HD, etc.) Polyesterification Polyesterification Diols->Polyesterification Diacid Diacid Diacid->Polyesterification Polyester Hydroxyl-Functional Polyester Resin Polyesterification->Polyester Mixing Mixing Polyester->Mixing Crosslinker Polyisocyanate Crosslinker Crosslinker->Mixing Additives Additives (Leveling agents, etc.) Additives->Mixing Coating Liquid Coating Mixing->Coating Application Film Application (Drawdown) Coating->Application Curing Curing (Thermal) Application->Curing CuredFilm Cured Coating Film Curing->CuredFilm Mechanical Mechanical Tests (Tensile, Hardness, Adhesion) CuredFilm->Mechanical Thermal Thermal Analysis (DSC for Tg) CuredFilm->Thermal Resistance Resistance Tests (Impact) CuredFilm->Resistance

Caption: Experimental workflow for coating synthesis and evaluation.

Structure-Property Relationships

The performance advantages of this compound can be attributed to its molecular structure.

structure_property cluster_structure Molecular Structure cluster_properties Resulting Coating Properties BDM This compound (BDM) Aromatic Rigid Benzene Ring BDM->Aromatic Symmetry Symmetrical Structure BDM->Symmetry Hardness Increased Hardness & Modulus Aromatic->Hardness Tg Higher Glass Transition Temp. (Tg) Aromatic->Tg Viscosity Higher Resin Viscosity Aromatic->Viscosity Symmetry->Hardness Thermal Improved Thermal Stability Tg->Thermal

Caption: Structure-property relationship of this compound in coatings.

The presence of the rigid benzene ring in the polymer backbone restricts chain mobility, leading to a harder, more rigid material with a higher glass transition temperature. This enhanced thermal stability makes BDM-based coatings suitable for applications requiring high-temperature resistance. The symmetrical nature of the 1,4-substitution allows for efficient packing of polymer chains, further contributing to the material's rigidity.

Conclusion

This compound is a valuable monomer for developing high-performance coatings with excellent hardness, rigidity, and thermal stability. Its performance is directly linked to its rigid aromatic structure. While it may lead to higher resin viscosities and require careful formulation to optimize flexibility and adhesion, its benefits make it a strong candidate for demanding coating applications. This guide provides a foundational comparison and detailed experimental context to assist researchers in leveraging the unique properties of this compound in their formulation endeavors. Further research and formulation adjustments can help to mitigate some of its limitations and unlock its full potential in a broader range of coating systems.

References

A Comparative Guide to the Chromatographic Validation of 1,4-Benzenedimethanol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. 1,4-Benzenedimethanol (CAS 589-29-7), a key building block in the synthesis of various polymers and pharmaceutical intermediates, is no exception.[1] Its purity can significantly impact reaction yields, byproduct formation, and the safety and efficacy of the final product. This guide provides an objective comparison of chromatographic methods for validating the purity of this compound, supported by generalized experimental protocols and data presentation.

The primary chromatographic techniques for assessing the purity of semi-volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][3][4] Thin-Layer Chromatography (TLC) also serves as a rapid, qualitative tool for preliminary purity checks.[5][6]

Comparison of Chromatographic Techniques

The choice between GC, HPLC, and TLC depends on several factors, including the required sensitivity, the nature of potential impurities, available equipment, and the desired quantitative accuracy.[7][8]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Separation of volatile compounds in the gas phase based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9]Separation of compounds in a liquid phase based on their interactions with a solid stationary phase and a liquid mobile phase under high pressure.[7]Separation based on the differential partitioning of compounds between a solid stationary phase on a flat plate and a liquid mobile phase that moves by capillary action.[10]
Suitability for 1,4-BDM Excellent. It is volatile enough for GC analysis and is a common industrial quality control method.[3][4]Very good. Suitable for non-volatile and thermally sensitive compounds, offering versatility.[2][8]Good for rapid, qualitative assessment and reaction monitoring.[5][10]
Sensitivity High, especially with a Mass Spectrometry (MS) detector (GC-MS), often reaching parts-per-billion (ppb) levels.[7][11]Good to high, depending on the detector (e.g., UV, MS), typically in the parts-per-million (ppm) to ppb range.[7]Lower sensitivity compared to GC and HPLC.[6]
Analysis Time Generally faster for volatile compounds, with typical run times of a few minutes.[8][12]Can be slower, with run times ranging from 10 to 60 minutes.[9]Very fast, with development times typically under 30 minutes.[6]
Cost Generally lower cost per analysis due to minimal solvent usage.[8][12]Higher operational costs due to solvent consumption and high-pressure pump maintenance.[9][12]Very low cost per analysis.[5][6]
Sample Preparation Can be simple dissolution, but may require derivatization for very polar impurities to increase volatility.[7]Simple dissolution in the mobile phase is usually sufficient.[7]Simple dissolution and spotting onto the plate.[13]
Common Impurities Detected Residual solvents, starting materials (e.g., α,α'-Dibromo-p-xylene), and volatile byproducts from synthesis.[14][15]Less volatile starting materials (e.g., terephthalic acid derivatives), oligomers, and degradation products.[2]Non-volatile impurities with different polarities.

Data Presentation

Quantitative purity analysis is typically performed using GC or HPLC, where the peak area of this compound is compared to the total area of all detected peaks.

Table 1: Representative Purity Data for this compound

TechniqueRetention Time (min)Peak Area% AreaIdentity
GC 3.521,5000.05%Toluene (Solvent)
8.752,989,50099.85%This compound
9.123,0000.10%Unknown Impurity
HPLC 2.112,1000.07%Unknown Impurity 1
4.582,991,00099.90%This compound
6.349000.03%Unknown Impurity 2

Experimental Protocols

The following are generalized protocols for the chromatographic analysis of this compound. Specific parameters should be optimized for the instrument and potential impurities.

Gas Chromatography (GC) Protocol

This method is ideal for quantifying volatile impurities and overall purity.

  • Sample Preparation: Accurately weigh and dissolve approximately 25 mg of this compound in 25 mL of methanol or a suitable solvent.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (or equivalent).

    • Carrier Gas: Helium or Nitrogen.[15]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Injection Volume: 1 µL.

  • Data Analysis: Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.[16]

High-Performance Liquid Chromatography (HPLC) Protocol

This method is versatile and particularly useful for non-volatile or thermally unstable impurities.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 50 mL of the mobile phase.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 50:50 v/v).[17]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the area percent of the this compound peak relative to the total area of all peaks detected.

Thin-Layer Chromatography (TLC) Protocol

A simple method for a quick purity check.[5]

  • Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in 1 mL of methanol.

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase (Eluent): A mixture of Ethyl Acetate and Hexane (e.g., 70:30 v/v). The optimal ratio should be determined experimentally.

  • Procedure:

    • Using a capillary tube, spot the sample solution on the baseline of the TLC plate.

    • Place the plate in a developing chamber containing the mobile phase.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.[13]

    • Remove the plate and mark the solvent front.

    • Dry the plate and visualize the spots under a UV lamp (254 nm).[6]

  • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The Retention Factor (Rf) value can be calculated for each spot.[10]

Visualizations

The following diagrams illustrate the general workflow for purity validation and the decision-making process for selecting a suitable chromatographic method.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Injection Inject/Spot Sample Dissolution->Injection Separation Chromatographic Separation (GC, HPLC, or TLC) Injection->Separation Detection Signal Detection (FID, UV, etc.) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Area Calculation Chromatogram->Integration Report Calculate % Purity and Generate Report Integration->Report

Caption: Experimental workflow for chromatographic purity validation.

G Start Purity Validation of This compound Decision1 Need Quantitative or Qualitative Data? Start->Decision1 Qualitative Qualitative Analysis Decision1->Qualitative Qualitative Quantitative Quantitative Analysis Decision1->Quantitative Quantitative TLC Use Thin-Layer Chromatography (TLC) Qualitative->TLC Decision2 Are Impurities Volatile & Thermally Stable? Quantitative->Decision2 GC Use Gas Chromatography (GC/GC-MS) Decision2->GC Yes HPLC Use High-Performance Liquid Chromatography (HPLC) Decision2->HPLC No / Unknown

Caption: Decision tree for selecting a chromatographic method.

References

The Influence of Diol Structure on the Final Properties of Copolyesters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and drug development, the selection of monomers is a critical step in designing copolyesters with tailored properties for specific applications. The structure of the diol component, in particular, plays a pivotal role in determining the thermal, mechanical, and degradation characteristics of the final polymer. This guide provides an objective comparison of how different diol structures—linear aliphatic, branched, and cycloaliphatic—influence the final properties of copolyesters, supported by experimental data.

Impact of Diol Structure on Copolyester Properties

The chemical structure of the diol directly influences the polymer chain's flexibility, packing efficiency, and intermolecular interactions. These molecular-level characteristics ultimately dictate the macroscopic properties of the copolyester.

  • Linear Aliphatic Diols: Increasing the chain length of linear aliphatic diols (e.g., from ethylene glycol to 1,6-hexanediol) generally increases the flexibility of the polymer chain. This leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm).[1][2] The increased mobility of the polymer chains can also result in improved elongation at break but lower tensile strength.[3]

  • Branched and Secondary Diols: The introduction of branching or the use of secondary diols (e.g., 2,5-hexanediol) disrupts the regular packing of polymer chains.[4] This typically leads to a decrease in crystallinity, resulting in amorphous polymers.[4] Consequently, these copolyesters often exhibit higher glass transition temperatures compared to their linear counterparts but may have lower modulus.[4] The steric hindrance from the branches can also affect the rate of biodegradation.[4]

  • Cycloaliphatic Diols: Incorporating rigid cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (CHDM), into the polyester backbone imparts significant rigidity.[1][5] This rigidity restricts segmental motion, leading to a substantial increase in the glass transition temperature and improved thermal stability.[1][5] The presence of the bulky ring structure hinders crystallization, and copolyesters with high CHDM content are often amorphous.[1] The stereoisomerism of the diol (cis vs. trans) can also significantly alter the mechanical and thermal performance of the resulting polyester.[6]

Comparative Performance Data

The following table summarizes the thermal and mechanical properties of various copolyesters synthesized with different diols, illustrating the structure-property relationships.

Diol TypeDiol ExampleDiacid ExampleTg (°C)Tm (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
Linear AliphaticEthylene Glycol (EG)Itaconic Acid--43.3310.04[3]
Linear Aliphatic1,4-Butanediol (BDO)Furandicarboxylic Acid / Adipic Acid--19.144.5[4]
Linear Aliphatic1,5-Pentanediol (PeDO)Itaconic Acid--27.2314.73[3]
Branched Aliphatic2,5-HexanediolFurandicarboxylic Acid / Adipic Acid--67.889.7[4]
Cycloaliphatic1,4-Cyclohexanedimethanol (CHDM)Terephthalic Acid~80-120Amorphous~50-60~100-300[1][5]
Cycloaliphatic2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) - cisTerephthalic Acid99Amorphous--[6]
Cycloaliphatic2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) - transTerephthalic Acid69Semicrystalline--[6]

Note: The values presented are illustrative and can vary depending on the specific comonomer ratios, molecular weight of the polymer, and the experimental conditions.

Experimental Protocols

The synthesis and characterization of copolyesters typically follow established procedures in polymer chemistry.

Copolyester Synthesis (Melt Polycondensation)

A common method for synthesizing copolyesters is a two-step melt polycondensation process.[1][7]

  • Esterification/Transesterification: The dicarboxylic acid (or its dimethyl ester) and an excess of the diol(s) are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser. A catalyst, such as titanium(IV) isopropoxide or dibutyltin oxide, is added.[8] The mixture is heated under a nitrogen atmosphere to a temperature typically ranging from 160 to 220°C to carry out the esterification or transesterification reaction, during which water or methanol is distilled off.

  • Polycondensation: After the initial reaction, a stabilizer is often added. The temperature is then gradually increased (e.g., to 250-280°C), and a high vacuum is applied to facilitate the removal of excess diol and promote the chain-building polycondensation reaction. This stage is continued until the desired melt viscosity (indicative of high molecular weight) is achieved. The resulting polymer is then extruded and pelletized.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and composition of the synthesized copolyesters.[9][10]

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) of the polymers.[9][11]

  • Differential Scanning Calorimetry (DSC): DSC analysis is performed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the copolyesters.[9][12] Samples are typically heated, cooled, and then reheated at a controlled rate (e.g., 10 or 20 °C/min) to observe the thermal transitions.[12]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature, typically under a nitrogen atmosphere.[1][3]

  • Mechanical Testing: Tensile properties, such as tensile strength, Young's modulus, and elongation at break, are measured using a universal testing machine on standardized dumbbell-shaped specimens.[3][13] Impact strength can be determined using methods like the Notched Izod test.[6]

Structure-Property Relationship Visualization

The logical flow from the choice of diol to the final polymer properties can be visualized as follows:

G cluster_diol Diol Structure cluster_chain Polymer Chain Characteristics cluster_props Macroscopic Properties diol_linear Linear Aliphatic (e.g., 1,4-Butanediol) chain_flex High Flexibility Regular Packing diol_linear->chain_flex diol_branched Branched / Secondary (e.g., 2,5-Hexanediol) chain_disrupt Disrupted Packing Amorphous diol_branched->chain_disrupt diol_cyclo Cycloaliphatic (e.g., CHDM) chain_rigid High Rigidity Restricted Motion diol_cyclo->chain_rigid props_flex Lower Tg, Tm Higher Ductility chain_flex->props_flex props_amorphous Higher Tg Lower Crystallinity chain_disrupt->props_amorphous props_rigid Higher Tg, Thermal Stability Increased Brittleness chain_rigid->props_rigid

Caption: Influence of diol structure on polyester properties.

References

Assessing the Environmental Footprint of 1,4-Benzenedimethanol in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical reagents is a critical decision that extends beyond reaction efficiency to encompass environmental impact. This guide provides a comparative analysis of 1,4-Benzenedimethanol (BDM), a common monomer in polyester and polyurethane synthesis, against more sustainable alternatives. By examining key environmental and toxicological data, this document aims to facilitate informed choices in green chemistry applications.

Quantitative Environmental Impact Assessment

The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that while comprehensive data is not available for all compounds, the existing information provides a valuable basis for comparison.

ChemicalFormulaSourceAcute Oral Toxicity (LD50)BiodegradabilityOther Environmental Notes
This compound (BDM) C₈H₁₀O₂Petroleum-basedHarmful if swallowed (GHS Category 4)[1]No data availableSynthesis from p-xylene can involve corrosive and hazardous materials[2][3].
1,4-Cyclohexanedimethanol (CHDM) C₈H₁₆O₂Petroleum-basedNo observed adverse effect level (NOAEL) > 1000 mg/kg/day (rat, oral)Readily biodegradable (OECD 301A)Production can be energy-intensive[4].
Vanillin-derived Diols (e.g., Divanillyl alcohol) VariousBio-based (from Lignin)Data not readily available; generally considered low toxicity.Expected to be biodegradable.Production from lignin is a key valorization route for biorefineries. Life cycle assessments show potential for lower greenhouse gas emissions compared to some petroleum-based alternatives[5][6][7][8][9].
Isosorbide C₆H₁₀O₄Bio-based (from Sorbitol/Glucose)Data not readily available; generally considered to have low toxicity.Biodegradable[10]Derived from renewable resources. Can replace bisphenol A (BPA) in some applications[11].

Experimental Protocols for Environmental Impact Assessment

Accurate assessment of a chemical's environmental impact relies on standardized experimental protocols. The following are key methodologies for determining biodegradability and aquatic toxicity.

Ready Biodegradability: OECD 301

The OECD Guideline 301 provides a set of methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium. A common method is the DOC Die-Away Test (OECD 301A) [5].

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring the Dissolved Organic Carbon (DOC) at regular intervals for 28 days. A reference compound is tested in parallel to validate the test system.

Procedure Outline:

  • Preparation of Test Medium: A mineral salt medium is prepared, and the test substance is added to achieve a concentration typically between 10 and 40 mg/L of DOC.

  • Inoculum: The test medium is inoculated with a small volume of a microbial source, such as the supernatant from settled activated sludge.

  • Incubation: The flasks are incubated at a constant temperature (e.g., 20-25°C) with shaking to ensure aerobic conditions.

  • Sampling and Analysis: Samples are taken at regular intervals, filtered, and the DOC concentration is measured.

  • Data Interpretation: The percentage of DOC removal is calculated. A substance is considered "readily biodegradable" if it reaches a pass level of ≥ 70% DOC removal within a 10-day window during the 28-day test period[5].

Acute Aquatic Toxicity

Standardized tests are used to determine the acute toxicity of substances to aquatic organisms, representing different trophic levels.

  • Algal Growth Inhibition Test (OECD 201): This test assesses the effect of a substance on the growth of freshwater algae. The endpoint is the EC50, the concentration that causes a 50% reduction in growth.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the acute toxicity to daphnids (water fleas). The endpoint is the EC50, the concentration that immobilizes 50% of the daphnids within a 48-hour exposure period.

  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

Visualizing Synthesis and Environmental Impact

The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the environmental assessment of this compound.

G cluster_synthesis Synthesis of this compound cluster_impact Environmental Impact Considerations p_xylene p-Xylene oxidation Atmospheric Oxidation (Co/Mn/Br catalyst, Acetic Acid) p_xylene->oxidation High Temperature & Pressure crude_bdm Crude BDM Mixture oxidation->crude_bdm waste_oxidation Corrosive & Hazardous Waste (from catalyst & solvent) oxidation->waste_oxidation purification1 Purification crude_bdm->purification1 bdm1 This compound purification1->bdm1 terephthalic_acid Terephthalic Acid hydrogenation Catalytic Hydrogenation (e.g., Ru-Sn catalyst) terephthalic_acid->hydrogenation High Pressure & Temperature crude_bdm2 Crude BDM Mixture hydrogenation->crude_bdm2 energy_hydrogenation High Energy Consumption hydrogenation->energy_hydrogenation purification2 Purification crude_bdm2->purification2 bdm2 This compound purification2->bdm2 G cluster_bdm This compound Lifecycle cluster_chdm 1,4-Cyclohexanedimethanol Lifecycle cluster_bio Bio-based Diol Lifecycle (e.g., from Vanillin) petroleum_bdm Petroleum Feedstock synthesis_bdm Chemical Synthesis petroleum_bdm->synthesis_bdm bdm This compound synthesis_bdm->bdm polymer_bdm Polymer Production (e.g., PET) bdm->polymer_bdm product_bdm Final Product polymer_bdm->product_bdm disposal_bdm End-of-Life (Landfill/Incineration) product_bdm->disposal_bdm petroleum_chdm Petroleum Feedstock synthesis_chdm Chemical Synthesis petroleum_chdm->synthesis_chdm chdm 1,4-Cyclohexanedimethanol synthesis_chdm->chdm polymer_chdm Polymer Production (e.g., PETG) chdm->polymer_chdm product_chdm Final Product polymer_chdm->product_chdm disposal_chdm End-of-Life (Readily Biodegradable) product_chdm->disposal_chdm biomass Renewable Feedstock (e.g., Lignin) synthesis_bio Biorefinery/Green Synthesis biomass->synthesis_bio bio_diol Bio-based Diol synthesis_bio->bio_diol polymer_bio Bio-polymer Production bio_diol->polymer_bio product_bio Final Product polymer_bio->product_bio disposal_bio End-of-Life (Biodegradable Potential) product_bio->disposal_bio

References

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